molecular formula C16H16Cl3F2N3O2 B1532787 Pydiflumetofen CAS No. 1228284-64-7

Pydiflumetofen

Cat. No.: B1532787
CAS No.: 1228284-64-7
M. Wt: 426.7 g/mol
InChI Key: DGOAXBPOVUPPEB-UHFFFAOYSA-N
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Description

Pydiflumetofen is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide of the pyrazole-carboxamide chemical class, providing a potent tool for research on fungal disease management . Its mechanism of action involves binding to the ubiquinone site of the succinate dehydrogenase enzyme (Complex II), thereby disrupting cellular respiration and energy production in fungal cells . This makes it highly effective for in vitro studies targeting a wide range of economically significant plant pathogens, including Alternaria species, Botrytis cinerea (gray mold), Cercospora , Zymoseptoria tritici (septoria leaf blotch), and powdery mildews . For experimental reference, key physicochemical properties of this compound include: - Chemical Formula: C₁₆H₁₆Cl₃F₂N₃O₂ - Molar Mass: 426.67 g/mol - Appearance: Off-white solid - Melting Point: ~113 °C - Water Solubility: 1.5 mg/L at 20 °C - Log P: 3.8 (indicates high lipophilicity) this compound is used in agricultural research on crops such as cereals, corn, soybeans, peanuts, pome fruits, and vegetables . It is critical to note that fungal populations can develop resistance to SDHI inhibitors . This compound is therefore highly valuable for resistance management studies and monitoring resistance evolution in field populations . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)propan-2-yl]pyrazole-4-carboxamide
Source PubChem
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InChI

InChI=1S/C16H16Cl3F2N3O2/c1-8(4-10-12(18)5-9(17)6-13(10)19)24(26-3)16(25)11-7-23(2)22-14(11)15(20)21/h5-8,15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOAXBPOVUPPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1Cl)Cl)Cl)N(C(=O)C2=CN(N=C2C(F)F)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60894826
Record name Pydiflumetofen
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Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1228284-64-7
Record name 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-methyl-2-(2,4,6-trichlorophenyl)ethyl]-1H-pyrazole-4-carboxamide
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Record name 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide
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Record name Pydiflumetofen
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Record name N-methoxy-N-[1-methyl-2-(2,4,6-trichlorophenyl)-ethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide; pydiflumetofen
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Record name PYDIFLUMETOFEN
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Foundational & Exploratory

The Evolution of SDHI Fungicides: Setting the Stage for Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Pydiflumetofen

Executive Summary

This compound is a next-generation succinate dehydrogenase inhibitor (SDHI) fungicide developed and commercialized by Syngenta under the tradename ADEPIDYN™. As a member of the pyrazole-carboxamide chemical class, it represents a significant advancement in the control of a broad spectrum of economically important fungal pathogens. Its discovery was driven by the need for novel solutions to overcome the limitations of older fungicides and to manage emerging resistance. This compound acts by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, a critical enzyme for fungal cellular energy production.[1] This guide provides a detailed technical overview of the rational design, discovery process, and chemical synthesis of this compound, intended for researchers and professionals in the fields of agrochemical discovery and development.

The inhibition of succinate dehydrogenase (SDH) as a fungicidal mechanism has been a cornerstone of crop protection since the introduction of the first-generation SDHI, carboxin, in the 1960s.[1] The SDH enzyme (Complex II) is a vital component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an ideal target for disrupting fungal metabolism.[2] While early SDHIs had a narrow activity spectrum, subsequent generations, such as boscalid, expanded the range of controlled pathogens.[1]

However, the continuous use of these site-specific inhibitors led to the selection of resistant fungal populations. Furthermore, key pathogens, particularly the devastating wheat disease Septoria leaf blotch (Zymoseptoria tritici), remained a challenge for existing chemistries. This created a clear need for new SDHI fungicides with higher intrinsic activity, a broader spectrum, and efficacy against resistant strains. It was within this context that Syngenta's research program embarked on the discovery of this compound.

Discovery of this compound: A Process of Rational Design

The development of this compound is a prime example of modern, rational agrochemical design, evolving from a deep understanding of the target site and structure-activity relationships (SAR).

The Lead Structure: Pyrazole-4-Carboxamides

Research chemists at Syngenta focused on the pyrazole-4-carboxamide chemical class, which had shown promising activity. Compounds like penthiopyrad and fluxapyroxad, featuring an N-methyl pyrazole ring with a difluoromethyl group at position 3, were particularly effective against Septoria.[1] This core structure served as the foundation for further optimization. The key insight was to systematically modify the amine (amide) portion of the molecule to enhance binding affinity to the SDH enzyme's quinone-binding (Qp) site and to improve physicochemical properties for better uptake and transport within the plant.

Key Structural Modifications and SAR Insights

The final structure of this compound, 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)-2-propanyl]-1H-pyrazole-4-carboxamide , incorporates several critical chemical motifs, each contributing to its high efficacy:

  • Difluoromethyl Group on the Pyrazole Ring: This feature was identified as crucial for high intrinsic activity against key pathogens.

  • N-methoxy Amide Linker: The introduction of an N-methoxy group in the amide bridge is a distinctive feature. This modification enhances the molecule's conformational flexibility, allowing for optimal positioning and interaction within the enzyme's active site.

  • Substituted Phenyl-ethyl Amine Moiety: The novel amine side chain, 1-(2,4,6-trichlorophenyl)-2-propanyl, was a key discovery. The trichlorinated phenyl ring provides a strong hydrophobic anchor, while the specific stereochemistry and substitution pattern were optimized to maximize fungicidal activity across a broad spectrum of diseases.[1]

This meticulous optimization process, which led to the discovery of this compound by 2008, resulted in a molecule with exceptionally high potency and a wider disease control spectrum compared to its predecessors.[1]

Molecular Mechanism of Action

This compound's mode of action is the potent and specific inhibition of the succinate dehydrogenase enzyme.

Targeting Fungal Respiration

The SDH enzyme complex is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). This compound binds to the ubiquinone-binding pocket (Qp site) of the complex, a site formed by subunits SdhB, SdhC, and SdhD.[2] By occupying this site, it physically blocks the binding of the natural substrate, ubiquinone. This action halts the transfer of electrons from succinate to ubiquinone, thereby interrupting the mitochondrial electron transport chain and the TCA cycle. The resulting depletion of cellular energy (ATP) leads to the cessation of fungal growth and, ultimately, cell death.[2][3]

cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Q) SDH->UQ e- Fumarate Fumarate SDH->Fumarate UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII e- to Complex III Succinate Succinate Succinate->SDH Oxidation This compound This compound This compound->SDH Binds to Qp site & INHIBITS

Caption: this compound inhibits the SDH enzyme, blocking electron transport.

Chemical Synthesis of this compound

The synthesis of this compound involves the coupling of two key building blocks: the pyrazole acid chloride and a novel phenyl-ethyl amine derivative. The synthesis of the amine is a multi-step process starting from commercially available materials.[1][4][5]

Synthetic Strategy Overview

The overall strategy involves the independent synthesis of the two core fragments followed by a final amide bond formation. The most complex part of the synthesis is the construction of the chiral N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine.

Step-by-Step Synthesis Protocol

The following protocol outlines the key transformations in the synthesis of this compound, based on published information.[1]

  • Henry Reaction: 2,4,6-Trichlorobenzaldehyde is reacted with nitroethane in a Henry reaction to form the corresponding nitrostyrene intermediate. This reaction establishes the carbon backbone of the side chain.

  • Reduction to Ketone: The nitrostyrene is then subjected to a reduction reaction, converting it into the corresponding phenylpropanone (ketone).

  • Oxime Formation: The ketone is reacted with methoxyamine (CH₃ONH₂) to form a ketoxime. This step introduces the critical N-methoxy group.

  • Reductive Amination: The ketoxime is reduced, typically using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN), to yield the final amine, N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine.

  • Amide Coupling: In a separate pathway, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is converted to its more reactive acid chloride, for example, by using thionyl chloride (SOCl₂). This acid chloride is then coupled with the synthesized amine in the presence of a base to form the final this compound molecule via an amide bond.

G A 2,4,6-Trichlorobenzaldehyde B Nitrostyrene Intermediate A->B + Nitroethane (Henry Reaction) C Phenylpropanone (Ketone) B->C Reduction D Ketoxime C->D + Methoxyamine E N-methoxy-1-(2,4,6-trichlorophenyl) propan-2-amine D->E Reduction (e.g., NaBH3CN) G This compound E->G Amide Coupling + Base F 3-(difluoromethyl)-1-methyl -1H-pyrazole-4-carbonyl chloride F->G

Caption: Key steps in the chemical synthesis pathway of this compound.

Fungicidal Spectrum and Performance

This compound exhibits an exceptionally broad spectrum of activity and high intrinsic potency against many of the most challenging fungal diseases in agriculture.[1] It provides both preventative and curative control.[3]

Efficacy Against Key Fungal Pathogens

The compound is highly effective against a wide range of pathogens, including but not limited to: Alternaria spp. (early blight), Botrytis cinerea (grey mould), Cercospora spp. (leaf spot), Fusarium spp. (head blight and bakanae), Sclerotinia sclerotiorum (white mould), and various powdery mildews and rusts.[3][6][7][8][9] Notably, it demonstrates superior performance against Zymoseptoria tritici (Septoria tritici blotch) compared to many other SDHIs.[10]

The table below summarizes the in vitro efficacy of this compound, represented by the effective concentration required to inhibit 50% of growth (EC₅₀), against several important plant pathogens.

Fungal PathogenCommon Disease NameMean EC₅₀ (µg/mL)Crop(s) AffectedReference
Sclerotinia sclerotiorumWhite Mould / Sclerotinia Stem Rot0.0250Oilseed Rape, Soybean, Vegetables[6]
Botrytis cinereaGrey Mould0.0545 (Conidial Germination)Grapes, Berries, Vegetables[11]
Cercospora sojinaFrogeye Leaf Spot0.0035Soybean[3]
Alternaria spp.Early Blight, Leaf Spot0.008 - 1.114Potato, Tomato, various[3]
Fusarium fujikuroiBakanae Disease0.0101 - 0.1012Rice[8]
Fusarium pseudograminearumFusarium Crown Rot0.060Wheat, Barley[12]
Zymoseptoria triticiSeptoria Tritici Blotch< 1.0 (for all tested strains)Wheat[10]

Conclusion and Future Outlook

The discovery and development of this compound mark a significant milestone in the field of fungicidal chemistry. Through a process of rational design based on a deep understanding of the SDHI target site, chemists were able to synthesize a molecule with superior potency, a broader application spectrum, and efficacy against difficult-to-control pathogens. Its robust synthesis pathway allows for efficient large-scale production. As with all site-specific fungicides, the primary challenge for the future will be the implementation of robust resistance management strategies to preserve the longevity and effectiveness of this important agricultural tool.[13][14]

References

A Technical Guide to the Chemical Properties and Structure of Pydiflumetofen

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Pydiflumetofen is a novel, broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, a group categorized under the Fungicide Resistance Action Committee (FRAC) Group 7.[1] Developed by Syngenta and marketed under trade names such as Miravis® and Adepidyn®, it represents a significant advancement in the pyrazole-carboxamide chemical group.[2][3] Its unique molecular structure, which combines a pyrazole acid with a substituted N-methoxy-amphetamine moiety, confers high efficacy against a wide range of fungal pathogens by disrupting cellular respiration.[2] This guide provides an in-depth analysis of this compound's chemical structure, physicochemical properties, mechanism of action, synthesis, and the analytical methodologies essential for its study.

Chemical Identity and Structure

This compound is chemically identified as a substituted N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide.[3] Its systematic IUPAC name is 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)-2-propanyl]-1H-pyrazole-4-carboxamide.[2]

Key Identifiers:

  • CAS Number: 1228284-64-7[4]

  • Molecular Formula: C₁₆H₁₆Cl₃F₂N₃O₂[4]

  • Molecular Weight: 426.67 g/mol [2][5]

Structural Elucidation

The molecule's core is a pyrazole-4-carboxamide ring, featuring a difluoromethyl group at the C3 position and a methyl group on the ring nitrogen (N1). This acid moiety is linked via an amide bond to a unique N-methoxy side chain derived from a trichlorophenyl-substituted amphetamine analogue.[2]

A critical structural feature is the chiral center at the benzylic carbon of the ethylamine bridge, resulting in two enantiomers: (R)- and (S)-forms.[6][7] The commercial active ingredient is a racemic mixture (1:1 ratio) of these biologically active enantiomers.[6][7]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental fate, biological uptake, and formulation requirements. It is an off-white, non-free-flowing powder with no odor.[3] Its low water solubility and high octanol/water partition coefficient indicate a lipophilic nature, suggesting it will readily partition into organic matrices and biological membranes.

PropertyValueSource
Appearance Off-white solid powder[2][3]
Melting Point 113 °C; Decomposes >96-283 °C[2][3][8]
Water Solubility 1.5 mg/L (at 20-25 °C)[2][3]
Log P (octanol/water) 3.8 (at 25 °C)[2][3]
Vapor Pressure 5.30 × 10⁻⁸ Pa (at 25 °C)[3]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its potent inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1][3] This enzyme is a critical component of two central metabolic pathways: the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).

Causality of Action:

  • Binding: this compound binds to the ubiquinone (Coenzyme Q) reduction site (Q-site) of the SDH enzyme complex.[2][9]

  • Inhibition: This binding physically blocks the natural substrate, ubiquinone, from docking with the enzyme.[2]

  • Metabolic Disruption: The inhibition of SDH halts the oxidation of succinate to fumarate in the TCA cycle and, crucially, prevents the transfer of electrons to the ETC.[10]

  • Energy Depletion: The disruption of the ETC leads to a rapid cessation of adenosine triphosphate (ATP) synthesis, depriving the fungal cells of the energy required for growth, spore germination, and reproduction, ultimately resulting in cell death.[10]

The N-methoxy-pyrazole-carboxamide structure is specifically engineered for high affinity and potent binding to the fungal SDH enzyme, while showing lower affinity for the mammalian equivalent, which is a key factor in its selective toxicity.

MOA cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Fumarate Fumarate Complex_I Complex I Ubiquinone Ubiquinone (CoQ) Complex_I->Ubiquinone e- Complex_II->Ubiquinone e- Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Ubiquinone->Complex_III ATP ATP (Cellular Energy) ATP_Synthase->ATP This compound This compound This compound->Complex_II  BLOCKS

Caption: this compound blocks the electron transport chain at Complex II.

Synthesis Overview

The synthesis of this compound is a multi-step process that builds the two key fragments—the pyrazole carboxylic acid and the trichlorophenyl ethylamine derivative—before their final coupling.[2][6]

A representative pathway begins with 2,4,6-trichlorobenzaldehyde.[2]

  • Henry Reaction: The aldehyde undergoes a Henry reaction with nitroethane to form a nitrostyrene intermediate.[2]

  • Reduction & Oximation: This intermediate is reduced to a ketone, which then reacts with methoxyamine to form a ketoxime.[2]

  • Amine Formation: The ketoxime is subsequently reduced, for example with sodium cyanoborohydride, to yield the required N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine.[2]

  • Amide Coupling: In parallel, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is prepared and typically converted to its more reactive acid chloride. This acid chloride is then coupled with the synthesized amine to form the final this compound amide.[2][6]

The synthesis is optimized for high yield and purity, employing purification steps like crystallization or chromatography.[6]

Synthesis cluster_couple A 2,4,6-Trichlorobenzaldehyde + Nitroethane B Nitrostyrene Intermediate A->B Henry Rxn C Ketone Intermediate B->C Reduction D Ketoxime C->D + Methoxyamine E N-methoxy Amine Side Chain D->E Reduction G This compound E->G Amide Coupling F Pyrazole Carboxylic Acid Chloride F->G Amide Coupling

Caption: High-level synthetic workflow for this compound.

Analytical Methodologies

Accurate quantification of this compound residues in complex matrices such as crops, soil, and animal products is critical for regulatory compliance and research. The standard approach involves a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[11][12][13]

Protocol: this compound Residue Analysis in Plant Matrix

This protocol provides a validated methodology for determining this compound residues.

Expertise & Causality:

  • Homogenization: Ensures the sample is representative. Cryogenic grinding is preferred for heat-labile analytes, though not strictly necessary here.

  • Extraction Solvent: Acetonitrile is chosen for its ability to efficiently extract a wide range of pesticide polarities while minimizing co-extraction of lipids and proteins compared to acetone.[11] The addition of a small amount of acid (e.g., formic acid) can improve the extraction efficiency for certain compounds and stabilize the analyte.[13]

  • Salting-Out: The addition of salts like MgSO₄ (to absorb water) and NaCl (to induce phase separation) forces the analyte from the aqueous phase into the acetonitrile layer, concentrating the sample and cleaning it up simultaneously.

  • Dispersive SPE (d-SPE) Cleanup: This is the critical cleanup step.

    • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.[13]

    • C18 (Octadecylsilane): Removes non-polar interferences like fats and waxes.[11][13]

    • GCB (Graphitized Carbon Black): Used for samples with high pigment content (e.g., spinach, kale) to remove sterols and chlorophyll. Caution: GCB can adsorb planar analytes, so its use must be validated.

  • UPLC-MS/MS Detection: Provides exceptional sensitivity and selectivity. The Multiple Reaction Monitoring (MRM) mode ensures that only the specific precursor-to-product ion transition for this compound is detected, eliminating matrix interference.[11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 10 g of a homogenized plant sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (containing 0.1% formic acid).

    • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Extraction:

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Seal and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 50 mg PSA and 50 mg C18).[13]

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 rpm for 2 minutes.

  • Final Preparation & Analysis:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

    • Inject the sample into the UPLC-MS/MS system.

    • Instrumentation:

      • Column: A reverse-phase column such as an HSS T3 is effective.[11]

      • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid and/or 5mM ammonium acetate to promote ionization).[12]

      • Ionization: Electrospray Ionization in Positive Mode (ESI+).[11]

      • Detection: Tandem Mass Spectrometer operating in MRM mode.

Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_clean 3. d-SPE Cleanup cluster_analysis 4. Analysis A1 Homogenize Sample (e.g., Tomato) A2 Weigh 10g into Tube A1->A2 B1 Add 10mL Acetonitrile A2->B1 B2 Vortex (1 min) B1->B2 B3 Add QuEChERS Salts (MgSO₄, NaCl) B2->B3 B4 Shake & Centrifuge B3->B4 C1 Transfer 1mL Supernatant B4->C1 C2 Add to d-SPE Tube (PSA, C18) C1->C2 C3 Vortex & Centrifuge C2->C3 D1 Filter Supernatant C3->D1 D2 Inject into UPLC-MS/MS D1->D2 D3 Quantify Data D2->D3

Caption: Analytical workflow for this compound residue determination.

Conclusion

This compound is a highly effective SDHI fungicide with a well-defined chemical structure and mode of action. Its lipophilic nature and potent inhibition of mitochondrial Complex II provide broad-spectrum fungicidal control. The technical understanding of its synthesis and the availability of robust analytical methods like QuEChERS with UPLC-MS/MS enable precise study and monitoring of this important agricultural tool. This guide provides the foundational chemical and methodological knowledge necessary for researchers and scientists working with this advanced active ingredient.

References

An In-depth Technical Guide to Pydiflumetofen as a Succinate Dehydrogenase Inhibitor (SDHI)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Succinate dehydrogenase inhibitors (SDHIs) represent a significant class of fungicides, pivotal in the management of a wide array of fungal pathogens in agriculture.[1] These compounds target a crucial enzyme in the mitochondrial electron transport chain, Complex II, also known as succinate:ubiquinone oxidoreductase (SQR).[2][3] By inhibiting this enzyme, SDHIs effectively disrupt fungal respiration, leading to a cessation of growth and eventual cell death.[1][4] Pydiflumetofen, a novel amide systemic fungicide, has emerged as a potent member of the SDHI class, demonstrating a broad spectrum of activity and high efficacy against many economically important fungal diseases.[5][6] This technical guide provides a comprehensive overview of this compound, delving into its mechanism of action, biochemical effects, and methodologies for its evaluation, tailored for researchers, scientists, and professionals in drug development.

This compound, developed by Syngenta, belongs to the N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide chemical group and is classified under FRAC (Fungicide Resistance Action Committee) Group 7.[7][8] Its unique chemical structure confers high intrinsic activity against a range of fungal pathogens, including species of Alternaria, Botrytis, Cercospora, and Fusarium.[7][9]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application and study.

PropertyValueReference
IUPAC Name 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)-2-propanyl]-1H-pyrazole-4-carboxamide[10]
CAS Number 1228284-64-7[10]
Molecular Formula C₁₆H₁₆Cl₃F₂N₃O₂[10][11]
Molar Mass 426.67 g/mol [10][12]
Appearance Off-white solid[10]
Melting Point 113°C[10]
Water Solubility 1.5 mg/L (at 20°C)[10]
log P 3.8[10]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mode of action of this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain.[4][9] The SDH enzyme complex is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a vital hub for cellular energy production.[2][3]

The SDH complex consists of four subunits: SDHA, SDHB, SDHC, and SDHD.[2][13] SDHA and SDHB are hydrophilic subunits that form the catalytic core, while SDHC and SDHD are hydrophobic membrane-anchor subunits.[2] this compound acts by binding to the ubiquinone (Q) binding site (Q-site) of the complex, which is formed by the SDHB, SDHC, and SDHD subunits.[14][15] This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site.[14] Consequently, the transfer of electrons from succinate to ubiquinone is halted, disrupting the entire respiratory process.[3] This leads to a depletion of cellular ATP, ultimately resulting in the inhibition of fungal growth and development.[4]

Molecular docking studies have provided insights into the specific interactions between this compound and the SDH enzyme. These studies suggest that this compound forms hydrophobic interactions with the SdhC and SdhD subunits, positioning it securely within the Q-site.[14]

Below is a diagram illustrating the mechanism of action of this compound.

cluster_0 Mitochondrial Inner Membrane cluster_1 TCA Cycle SDH Succinate Dehydrogenase (Complex II) UQH2 Uquinol (QH2) SDH->UQH2 Reduction Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) UQ->SDH Complex_III Complex III UQH2->Complex_III Electron Transfer Succinate Succinate Succinate->SDH Oxidation This compound This compound This compound->SDH Binds to Q-site & Inhibits

Caption: this compound inhibits the SDH complex, blocking electron transfer.

Biochemical and Physiological Effects on Fungi

The inhibition of SDH by this compound triggers a cascade of biochemical and physiological changes within the fungal cell.

  • Inhibition of Mycelial Growth and Spore Germination: By depriving the fungus of energy, this compound effectively inhibits both mycelial growth and the germination of spores.[5][16] This is a critical aspect of its fungicidal activity, preventing the establishment and spread of infection.

  • Increased Cell Membrane Permeability: Treatment with this compound has been shown to increase the permeability of fungal cell membranes.[17] This disruption of membrane integrity can lead to leakage of cellular contents and contribute to cell death.

  • Decreased Oxalic Acid Production: In pathogens like Sclerotinia sclerotiorum, oxalic acid is a key virulence factor. This compound treatment has been demonstrated to decrease the production of this acid, thereby reducing the pathogen's ability to cause disease.[17]

Fungicidal Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against a wide range of economically important plant pathogenic fungi.[10][18] Its efficacy has been demonstrated against diseases such as leaf spots, powdery mildews, grey mold, and various species of Fusarium.[5][7][18]

The following table summarizes the in vitro efficacy (EC₅₀ values) of this compound against several key fungal pathogens.

Fungal PathogenDiseaseMean EC₅₀ (µg/mL)Reference(s)
Botrytis cinereaGrey Mold0.05 - 0.07[4][11]
Fusarium graminearumFusarium Head Blight0.0235 - 0.2354[19]
Sclerotinia sclerotiorumSclerotinia Stem Rot0.0095 - 0.0250[6][18]
Fusarium fujikuroiRice Bakanae Disease0.0101 - 0.1012[5]
Fusarium virguliformeSudden Death Syndrome0.11[20]

Experimental Protocols for Evaluation

For researchers and drug development professionals, standardized and reproducible protocols are essential for evaluating the efficacy and characteristics of fungicides like this compound.

Protocol 1: Mycelial Growth Inhibition Assay

This assay is fundamental for determining the intrinsic activity of a fungicide against a target pathogen.

Objective: To determine the EC₅₀ value of this compound against a specific fungal isolate.

Materials:

  • This compound (analytical grade)

  • Acetone (or other suitable solvent)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Fungal isolate of interest (actively growing culture)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10,000 µg/mL) in acetone.

  • Media Preparation: Autoclave PDA and cool to 50-55°C.

  • Fungicide Amendment: Add the appropriate volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5, 1, 2, 5, 10, 20, 40, and 50 µg/mL).[19] A control plate with only the solvent should be included.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it in the center of each PDA plate.[21]

  • Incubation: Incubate the plates at the optimal temperature for the fungal isolate (e.g., 25°C) in the dark.[19]

  • Data Collection: After a set incubation period (e.g., 5 days, or when the mycelium in the control plate has reached a specific diameter), measure the colony diameter in two perpendicular directions.[21]

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. The EC₅₀ value can then be determined by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

Caption: Workflow for the mycelial growth inhibition assay.

Protocol 2: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the target enzyme.

Objective: To quantify the inhibition of SDH activity by this compound.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • This compound

  • Reaction buffer (e.g., 0.2 M phosphate buffer)

  • Sodium succinate (substrate)

  • Nitro blue tetrazolium (NBT) (electron acceptor)

  • Spectrophotometer

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the fungal mycelia using standard cell fractionation techniques.

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the phosphate buffer, NBT, and the isolated mitochondrial fraction.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding sodium succinate.

  • Spectrophotometric Measurement: Monitor the reduction of NBT to formazan, which results in a color change that can be measured spectrophotometrically at a specific wavelength (e.g., 570 nm).[17] The rate of color change is proportional to the SDH activity.

  • Data Analysis: Calculate the percentage of SDH inhibition for each this compound concentration compared to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Caption: Workflow for the SDH enzyme inhibition assay.

Resistance Management

The development of resistance is a significant concern for all single-site inhibitor fungicides, including SDHIs.[1][22] Resistance to this compound can arise from point mutations in the genes encoding the SDH subunits, particularly SdhB, SdhC, and SdhD.[15] These mutations can alter the binding site, reducing the affinity of the fungicide for the enzyme.

To mitigate the risk of resistance development, it is crucial to implement a robust resistance management strategy, which includes:

  • Alternating with fungicides that have different modes of action. [22]

  • Using this compound in mixtures with other effective fungicides.

  • Adhering to the recommended application rates and timings. [9]

  • Monitoring fungal populations for shifts in sensitivity.

Conclusion

This compound is a highly effective, broad-spectrum SDHI fungicide with a well-defined mechanism of action. Its ability to potently inhibit the fungal respiratory chain makes it a valuable tool for the management of a wide range of plant diseases. For researchers and drug development professionals, a thorough understanding of its biochemical effects and the application of standardized evaluation protocols are essential for its optimal use and for the development of future generations of fungicides. By employing sound resistance management strategies, the long-term efficacy of this compound can be preserved, ensuring its continued contribution to global food security.

References

Molecular formula and IUPAC name for Pydiflumetofen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pydiflumetofen is a novel, broad-spectrum fungicide developed to provide robust protection against a wide array of economically significant plant pathogens.[1] As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, its unique molecular structure and mode of action offer a powerful tool for disease management in various crops.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical identity, mechanism of action, physicochemical properties, and analytical methodologies for its detection.

PART 1: Chemical Identity and Properties

Molecular Formula and IUPAC Name

The foundational step in understanding any chemical entity is to establish its precise chemical identity. For this compound, this is defined by its molecular formula and its systematic name according to the International Union of Pure and Applied Chemistry (IUPAC).

  • Molecular Formula: C₁₆H₁₆Cl₃F₂N₃O₂[1][3][4]

  • IUPAC Name: 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)-2-propanyl]-1H-pyrazole-4-carboxamide[3]

This compound is a member of the pyrazole-carboxamide chemical class.[1] The commercial product is a racemic mixture of two enantiomers, the (R)- and (S)-forms, both of which are biologically active.[5][6]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for formulation development, understanding its environmental fate, and designing effective application strategies.

PropertyValueSource(s)
Molar Mass 426.67 g/mol [1][3]
Appearance Off-white solid[1][3]
Melting Point 113 °C[1][3]
Water Solubility 1.5 mg/L (at 20-25 °C)[1][3][7]
Log P (Octanol/Water Partition Coefficient) 3.8[1][3][7]

The low water solubility and high log P value indicate that this compound is lipophilic, a characteristic that influences its interaction with biological membranes and its environmental mobility.[1][5]

PART 2: Mechanism of Action - Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its potent inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[2][8][9] This enzyme plays a crucial role in cellular respiration by oxidizing succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.[3][8]

By binding to the ubiquinone reduction site (Q-site) of the SDH enzyme, this compound competitively blocks the binding of the natural substrate, ubiquinone.[3][8] This targeted inhibition disrupts the entire respiratory process, leading to a cessation of ATP production and ultimately, fungal cell death.[9]

Pydiflumetofen_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_TCA TCA Cycle Complex_I Complex I UQ_Pool Ubiquinone Pool Complex_I->UQ_Pool e- Proton_Gradient Proton Gradient (H+) Complex_I->Proton_Gradient Complex_II Complex II (SDH) Complex_II->UQ_Pool e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->Proton_Gradient O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O Complex_IV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates UQ_Pool->Complex_III e- Succinate Succinate Succinate->Complex_II Oxidation Proton_Gradient->ATP_Synthase This compound This compound This compound->Complex_II Inhibits caption This compound inhibits Complex II (SDH), disrupting the electron transport chain.

Figure 1: this compound's inhibition of Complex II (SDH) in the mitochondrial electron transport chain.

Resistance Management

The development of resistance to fungicides is a significant concern in agriculture. For SDHI fungicides like this compound, resistance can arise from mutations in the genes encoding the subunits of the SDH enzyme, which can reduce the binding affinity of the fungicide.[1] To mitigate the risk of resistance, it is crucial to use this compound as part of an integrated disease management (IDM) program, which includes rotating with fungicides that have different modes of action.[8][9]

PART 3: Synthesis and Formulation

The commercial synthesis of this compound is a multi-step process that begins with 2,4,6-trichlorobenzaldehyde.[10][11] A key step in the synthesis involves the coupling of a substituted pyrazole core with a 2,4,6-trichlorophenyl ethylamine derivative to form the final amide structure.[5] The process is optimized to ensure high purity and yield of the final product.[5]

This compound is available in various formulations, including suspension concentrates (SC), water-dispersible granules (WG), and emulsifiable concentrates (EC), to facilitate its application in different agricultural settings.[12] These formulations are designed to ensure effective coverage of crops and can be applied using various methods such as aerial, ground, and chemigation sprays.[2]

PART 4: Fungicidal Spectrum and Applications

This compound exhibits broad-spectrum activity against a wide range of fungal pathogens that are detrimental to crop health and yield.[1][3] Its efficacy has been demonstrated against diseases such as:

  • Leaf spots (e.g., Cercospora)[3]

  • Powdery mildews [3][9]

  • Gray mold (Botrytis cinerea)[3]

  • Alternaria [2][3]

  • Fusarium head blight (Fusarium graminearum)[1][8]

  • Scab [3]

This broad spectrum of activity makes this compound a valuable tool for protecting a variety of crops, including cereals, corn, soybeans, potatoes, fruits, and vegetables.[1][3]

PART 5: Analytical Methodology for Residue Detection

The ability to accurately detect and quantify pesticide residues in food and environmental samples is paramount for ensuring food safety and monitoring environmental impact. A widely adopted and effective method for the analysis of this compound residues is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[13][14][15]

Experimental Protocol: QuEChERS Extraction and UPLC-MS/MS Analysis

This protocol outlines a general procedure for the determination of this compound residues in a plant matrix (e.g., soybeans).

1. Sample Preparation and Extraction: a. Homogenize a representative sample of the plant material. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. c. Add 10 mL of acetonitrile (with 0.1% formic acid).[15] d. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). e. Shake vigorously for 1 minute and then centrifuge.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take an aliquot of the supernatant from the extraction step. b. Transfer it to a d-SPE tube containing a suitable sorbent (e.g., C18, PSA) to remove interfering matrix components.[13][15] c. Vortex for 30 seconds and then centrifuge.

3. UPLC-MS/MS Analysis: a. Filter the cleaned extract through a 0.22 µm filter into an autosampler vial. b. Inject the sample into the UPLC-MS/MS system. c. Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., HSS T3).[13]
  • Mobile Phase: A gradient of acetonitrile and water (often with additives like formic acid or ammonium acetate to improve ionization).[14]
  • Flow Rate: Optimized for the specific column and system. d. Mass Spectrometric Conditions:
  • Ionization Mode: Electrospray ionization in positive mode (ESI+).[13]
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

"Start" [label="Homogenized Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Extraction" [label="1. Extraction\n(Acetonitrile + Salts)"]; "Centrifugation1" [label="Centrifugation", shape=diamond, fillcolor="#FBBC05"]; "Cleanup" [label="2. Dispersive SPE Cleanup\n(Supernatant + Sorbent)"]; "Centrifugation2" [label="Centrifugation", shape=diamond, fillcolor="#FBBC05"]; "Analysis" [label="3. UPLC-MS/MS Analysis\n(Filtered Extract)"]; "End" [label="Residue Quantification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Extraction"; "Extraction" -> "Centrifugation1"; "Centrifugation1" -> "Cleanup"; "Cleanup" -> "Centrifugation2"; "Centrifugation2" -> "Analysis"; "Analysis" -> "End"; }

Figure 2: A simplified workflow for the QuEChERS-based analysis of this compound residues.

This analytical method provides high sensitivity and selectivity, with limits of quantification (LOQs) typically in the low µg/kg range, making it suitable for regulatory monitoring of this compound residues in various food commodities.[13][16]

Conclusion

This compound represents a significant advancement in fungicidal technology, offering effective and broad-spectrum control of critical plant diseases. Its well-characterized mode of action, coupled with a comprehensive understanding of its chemical and physical properties, provides a solid foundation for its responsible and sustainable use in modern agriculture. The availability of robust analytical methods ensures that its application can be monitored to safeguard both human health and the environment. As with any crop protection product, adherence to integrated pest management principles is essential to maximize its benefits while minimizing the potential for resistance development.

References

The Intricate Dance of Inhibition: Pydiflumetofen's Molecular Assault on Mitochondrial Complex II

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Fungal Pathogen Control

In the relentless pursuit of robust and effective agricultural fungicides, a new generation of succinate dehydrogenase inhibitors (SDHIs) has emerged, offering a potent line of defense against a wide spectrum of fungal diseases. Among these, Pydiflumetofen stands out for its remarkable efficacy.[1][2] As a member of the N-methoxy-(phenyl-ethyl)-pyrazole-carboxamides chemical group, and classified under the Fungicide Resistance Action Committee (FRAC) Group 7, this compound represents a significant advancement in the targeted disruption of fungal metabolism.[1][3] This guide provides a comprehensive technical overview of the core mechanism of this compound: its intricate and potent inhibition of mitochondrial complex II.

Mitochondrial complex II, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane.[4][5] It serves as a unique intersection between the tricarboxylic acid (TCA) cycle and the electron transport chain, two fundamental pathways for cellular energy production.[6][7] By oxidizing succinate to fumarate in the TCA cycle, it channels electrons into the respiratory chain, ultimately driving the synthesis of ATP.[4] The central role of this complex in fungal respiration makes it an ideal target for antifungal agents.[6]

This guide will delve into the precise molecular interactions between this compound and its target, explore the downstream consequences of this inhibition, and provide detailed, field-proven methodologies for its characterization.

The Architecture of Vulnerability: Understanding Mitochondrial Complex II

To comprehend this compound's mechanism of action, a foundational understanding of its target's structure is paramount. Mitochondrial complex II is a heterotetrameric protein complex composed of four distinct subunits:[8]

  • SdhA (Flavoprotein subunit): The largest subunit, containing a covalently bound flavin adenine dinucleotide (FAD) cofactor. It houses the active site for succinate oxidation.[4][8]

  • SdhB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate the transfer of electrons from FAD to the ubiquinone binding site.[4][9]

  • SdhC and SdhD (Integral membrane subunits): These two hydrophobic subunits anchor the complex to the inner mitochondrial membrane and form the binding pocket for ubiquinone, the mobile electron carrier.[8][10]

The coordinated action of these subunits ensures the seamless flow of electrons from succinate to ubiquinone, a critical step in cellular respiration.

Mechanism of Inhibition: A Molecular Sabotage

This compound exerts its antifungal activity by potently and specifically inhibiting the function of mitochondrial complex II.[2][11] Its primary mode of action is the disruption of the electron transport chain by blocking the ubiquinone (Q) binding site on the complex.[12][13] This prevents the reduction of ubiquinone to ubiquinol, thereby halting the transfer of electrons to complex III and disrupting the entire respiratory process.[11] The consequence is a catastrophic failure of the fungus's energy production machinery, leading to the inhibition of growth and eventual cell death.[2][11]

The interaction between this compound and the Q-site is highly specific. The R-enantiomer of this compound has been shown to exhibit significantly greater inhibitory activity against succinate dehydrogenase compared to the S-enantiomer.[5][14] This stereoselectivity is attributed to a more favorable binding interaction with the enzyme.[5][14] Molecular docking and simulation studies have elucidated the binding affinities, revealing a stronger interaction for the more active enantiomer.[5]

The development of resistance to this compound in fungal populations is often linked to specific point mutations within the genes encoding the SdhB, SdhC, and SdhD subunits.[1][15] These mutations can alter the conformation of the ubiquinone-binding pocket, thereby reducing the binding affinity of this compound and diminishing its inhibitory effect.[15]

Visualizing the Inhibition Pathway

To better illustrate the mechanism of this compound's action, the following diagram outlines the electron flow through mitochondrial complex II and the point of inhibition.

Caption: this compound inhibits electron transfer at Complex II.

Quantitative Assessment of this compound's Inhibitory Potency

The efficacy of this compound can be quantified through various in vitro and in vivo assays. The half-maximal effective concentration (EC50) is a key parameter used to express the potency of a fungicide. The following table summarizes the EC50 values of this compound against a range of significant fungal pathogens.

Fungal PathogenEC50 (µg/mL)Reference
Botrytis cinerea (sensitive)0.03 ± 0.003[1]
Botrytis cinerea (field isolates)0.05 - 0.07[1]
Fusarium graminearum0.0235 - 0.2354[11]
Fusarium fujikuroi (mycelial growth)0.0101 - 0.1012[16][17]
Fusarium fujikuroi (conidial germination)0.0051 - 0.1082[16][17]
Sclerotinia sclerotiorum0.0058 - 0.0953[8]
Fusarium pseudograminearum0.060 ± 0.0098[18]
Fusarium solani0.0095 - 0.3815[19]
Diaporthe longicolla5.47[20]

The stereoselective activity of this compound is further highlighted by the differences in binding affinities of its enantiomers to the target enzyme.

EnantiomerBinding Affinity (kcal/mol)Reference
R-pydiflumetofen-7.0[5]
S-pydiflumetofen-5.3[5]

Experimental Protocols for Characterizing this compound's Activity

To provide researchers with practical tools for investigating the inhibitory effects of this compound, this section details key experimental methodologies.

Protocol 1: Mycelial Growth Inhibition Assay

This assay is a fundamental method for determining the EC50 value of a fungicide against a specific fungal pathogen.

Objective: To quantify the inhibitory effect of this compound on the vegetative growth of a target fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in an appropriate solvent, e.g., acetone)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to approximately 50-55°C.

    • Add the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50 µg/mL). A solvent control (PDA with solvent only) must be included.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of a fresh fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control PDA plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the target fungus in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) of each plate after a predetermined incubation period (when the control colony has reached a significant portion of the plate diameter).

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

    • Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

Caption: Workflow for Mycelial Growth Inhibition Assay.

Protocol 2: Succinate-Ubiquinone Reductase (SQR) Activity Assay

This biochemical assay directly measures the enzymatic activity of mitochondrial complex II, providing a precise assessment of inhibition.

Objective: To determine the in vitro inhibitory effect of this compound on the SQR activity of isolated mitochondria.

Materials:

  • Isolated mitochondria from a relevant fungal or model organism source

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Succinate solution

  • Ubiquinone analogue (e.g., Coenzyme Q2)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Inhibitors of other respiratory complexes (e.g., rotenone for Complex I, potassium cyanide for Complex IV)

  • This compound solutions at various concentrations

  • Spectrophotometer capable of kinetic measurements at 600 nm

Procedure:

  • Mitochondria Isolation:

    • Isolate mitochondria from the source material using differential centrifugation.

  • Reaction Mixture Preparation:

    • In a cuvette or microplate well, prepare the reaction mixture containing assay buffer, rotenone, and potassium cyanide.

  • Assay Initiation:

    • Add the isolated mitochondria and the ubiquinone analogue to the reaction mixture.

    • Add the this compound solution (or solvent for control) and pre-incubate for a short period.

    • Initiate the reaction by adding succinate and DCPIP.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 600 nm over time. The reduction of DCPIP by ubiquinol results in a color change that can be measured spectrophotometrically.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction from the linear portion of the kinetic trace.

    • Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Protocol 3: Cellular Respiration Analysis using Seahorse XF Technology

This powerful technique allows for the real-time measurement of mitochondrial respiration in live cells, providing a comprehensive view of the bioenergetic effects of this compound.

Objective: To assess the impact of this compound on key parameters of mitochondrial respiration in intact fungal cells or a relevant model system.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XF24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine)

  • Cell culture of interest

  • This compound

  • Mitochondrial inhibitors from a Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding:

    • Seed the cells in the Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.[14]

  • Sensor Cartridge Hydration:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[7][14]

  • Cell Treatment and Assay Medium Exchange:

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.[14]

    • Incubate the cells in a non-CO2 37°C incubator for 1 hour prior to the assay.[21]

    • This compound can be added to the assay medium for acute exposure or cells can be pre-treated.

  • Instrument Setup and Assay Execution:

    • Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound (if not pre-treated) into the appropriate injection ports.[14]

    • Calibrate the instrument and then replace the calibrant plate with the cell culture plate.

    • Run the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.

  • Data Analysis:

    • The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Analyze the changes in these parameters in the presence of this compound to understand its specific effects on cellular bioenergetics.

Downstream Effects and Broader Implications

The inhibition of mitochondrial complex II by this compound triggers a cascade of downstream cellular events that contribute to its fungicidal activity. The immediate consequence is a severe depletion of ATP, the cell's primary energy currency. This energy crisis cripples essential cellular processes, including growth, development, and reproduction.[2][11]

Furthermore, the blockage of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS). This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to cell death.

From a practical standpoint, the high efficacy and specific mode of action of this compound make it a valuable tool in integrated pest management (IPM) programs.[2] However, the emergence of resistance due to mutations in the target enzyme underscores the importance of responsible stewardship and the implementation of resistance management strategies, such as rotating or mixing fungicides with different modes of action.[2][12] this compound has shown no cross-resistance with fungicides from different chemical classes, making it a suitable partner in such strategies.[12][22]

Conclusion

This compound represents a potent and highly specific inhibitor of fungal mitochondrial complex II. Its intricate interaction with the ubiquinone-binding site of the enzyme effectively shuts down cellular respiration, leading to a fatal energy deficit in susceptible fungi. A thorough understanding of its mechanism of action, coupled with robust experimental methodologies for its characterization, is crucial for its effective and sustainable use in the ongoing battle against fungal pathogens. This guide provides a comprehensive foundation for researchers and scientists to explore the multifaceted role of this compound and to further advance the development of innovative and targeted antifungal strategies.

References

Understanding the fungicidal mode of action of Pydiflumetofen

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fungicidal Mode of Action of Pydiflumetofen

Authored by: Gemini, Senior Application Scientist

Introduction: A New Frontier in Fungal Control

This compound represents a significant advancement in the chemical control of fungal pathogens. As a novel active ingredient developed by Syngenta, it provides broad-spectrum activity against a host of economically important diseases, including those caused by Fusarium, Alternaria, Botrytis cinerea, and Cercospora.[1][2][3] Chemically classified as a N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide, this compound belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[1][4][5] It is categorized under the Fungicide Resistance Action Committee (FRAC) Group 7, a classification that denotes its specific mode of action targeting fungal respiration.[2][5][6] This guide provides a detailed technical exploration of the molecular and biochemical mechanisms that underpin the potent fungicidal activity of this compound, offering insights for researchers and drug development professionals.

The Core Mechanism: Energy Deprivation at the Molecular Level

The fungicidal efficacy of this compound is rooted in its ability to disrupt the fundamental process of cellular energy production in fungi. This is achieved by targeting a critical enzyme complex within the mitochondrial respiratory chain.

Molecular Target: Succinate Dehydrogenase (Complex II)

The primary molecular target of this compound is succinate dehydrogenase (SDH) , an enzyme complex also known as Complex II of the mitochondrial electron transport chain.[2][3][5][6][7][8] SDH is a crucial metabolic hub, uniquely participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain. The enzyme is composed of four protein subunits: SdhA, SdhB, SdhC, and SdhD.[5]

Biochemical Inhibition Pathway

This compound acts by binding with high affinity to the ubiquinone-binding site (the Qp site) of the SDH complex.[1][7][9][10][11] This specific binding pocket is formed by components of the SdhB, SdhC, and SdhD subunits.[5][9] By occupying this site, this compound physically obstructs the binding of the natural substrate, ubiquinone.

This competitive inhibition triggers a cascade of metabolic failures:

  • Blockade of Electron Transfer: The reduction of ubiquinone to ubiquinol is halted, which effectively blocks the transfer of electrons from succinate into the electron transport chain.[1][6]

  • Disruption of the TCA Cycle: The oxidation of succinate to fumarate in the TCA cycle is inhibited, leading to a metabolic bottleneck.[1][7]

  • Cessation of ATP Synthesis: The disruption of the electron transport chain prevents the generation of the proton gradient necessary for ATP synthase to produce ATP, the primary energy currency of the cell.[3][12][13]

The ultimate consequence for the fungal pathogen is a rapid and catastrophic depletion of cellular energy, which prevents spore germination, mycelial growth, and reproduction, leading to cell death.[3][4]

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) e_source e- (from Succinate) Complex_II SDH (Complex II) e_source->Complex_II Q Ubiquinone (Q) Complex_II->Q e- transfer Complex_III Complex III Q->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->Block Block->Complex_II Binds to Qp Site & Inhibits

Caption: this compound inhibits SDH (Complex II), blocking both the TCA cycle and electron transport, thus halting ATP production.

Experimental Validation of the Mode of Action

The mechanism described above is substantiated by a range of experimental protocols that collectively provide a self-validating system of evidence.

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens

The inhibitory power of this compound is quantified by determining the concentration required to inhibit 50% of fungal growth (EC₅₀). These values, derived from mycelial growth or spore germination assays, serve as a robust proxy for the compound's intrinsic potency against the SDH target.

Fungal PathogenMean EC₅₀ ValueSource
Fusarium fujikuroi0.0101 - 0.1012 µg/mL[8]
Botrytis cinerea0.05 - 0.07 mg/L[14][15]
Fusarium pseudograminearum0.060 µg/mL[11][16]
Fusarium graminearum (Wild-Type)0.0235 - 0.2354 µg/mL[7]
Protocol 1: Fungal Mycelial Growth Inhibition Assay

This foundational assay directly measures the dose-dependent effect of the fungicide on fungal growth, providing the EC₅₀ values shown above.

Causality: This protocol establishes a direct link between the presence of this compound and the inhibition of fungal proliferation. By testing a range of concentrations, a clear dose-response curve can be generated, demonstrating the compound's potency.

Methodology:

  • Media Preparation: Prepare potato dextrose agar (PDA) and amend it with a serial dilution of this compound (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A solvent control (without this compound) must be included.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each amended PDA plate.

  • Incubation: Incubate the plates at a species-appropriate temperature (e.g., 25°C) in the dark.

  • Measurement: After a set incubation period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition relative to the solvent control. The EC₅₀ value is then determined by probit analysis or non-linear regression of the inhibition data.

Protocol 2: Analysis of Fungal Hyphal Morphology

Observing the physical impact of a compound on cellular structures provides critical visual evidence of its mode of action. Studies show this compound causes significant morphological changes in fungal hyphae.[8]

Causality: The observed damage to cell walls and membranes is a direct downstream consequence of energy deprivation. Without sufficient ATP, the fungus cannot maintain cellular integrity or regulate osmotic pressure, leading to morphological deformities.[8]

Methodology:

  • Sample Preparation: Grow fungal isolates in a liquid medium (e.g., potato dextrose broth) amended with this compound at a sub-lethal concentration (e.g., near the EC₅₀ value). A control culture without the fungicide is grown in parallel.

  • Light Microscopy: After 24-48 hours, extract a small sample of mycelium, place it on a glass slide, and observe under a light microscope. Look for abnormalities such as excessive branching, swelling, and hyphal distortion.[8]

  • Electron Microscopy (for higher resolution):

    • Fix the mycelial samples in a suitable fixative (e.g., glutaraldehyde).

    • Perform post-fixation, dehydration, and embedding in resin.

    • Cut ultra-thin sections and stain them with heavy metals (e.g., uranyl acetate, lead citrate).

    • Examine the sections using a transmission electron microscope (TEM) to observe ultrastructural damage to the cell wall, cell membrane, and organelles like mitochondria.[8]

cluster_workflow Experimental Validation Workflow start Isolate Fungal Pathogen assay Protocol 1: Mycelial Growth Assay start->assay morphology Protocol 2: Morphological Analysis start->morphology data Calculate EC₅₀ Value assay->data observe Microscopy: Observe Hyphal Damage morphology->observe conclusion Confirm Fungicidal Activity & Cellular Disruption data->conclusion observe->conclusion

Caption: Workflow for validating this compound's fungicidal activity and its impact on fungal cell morphology.

Molecular Basis of Resistance

The high specificity of SDHI fungicides also makes them prone to resistance development through single-site target mutations.[6] Understanding these mechanisms is vital for sustainable disease management.

Mechanism: Target Site Modification

The predominant mechanism of resistance to this compound is the alteration of its target site, the SDH enzyme, through point mutations in the genes that encode its subunits (SdhB, SdhC, and SdhD).[8][9] These mutations can reduce the binding affinity of the fungicide to the Qp site, rendering it less effective.

Table 2: Documented Amino Acid Substitutions Conferring this compound Resistance
Fungal PathogenSdh SubunitAmino Acid SubstitutionSource
Botrytis cinereaSdhBP225F, N230I, H272Y, H272R[14][15]
Fusarium graminearumSdhAY182F[17][18]
SdhBH53Q, C90S, A94V[17][18]
SdhCS31F[17][18]
Fusarium pseudograminearumSdhBD69V, D147G, C257R[16]
SdhCW78R[16]
Fusarium solaniSdhCA82V, L135V[19]
Protocol 3: Identification of Resistance-Conferring Mutations

This workflow is essential for monitoring field populations and understanding the molecular dynamics of resistance evolution.

Causality: This protocol directly tests the hypothesis that genetic changes in the Sdh genes are the cause of the resistant phenotype. By comparing the gene sequences of sensitive and resistant isolates, the specific mutations responsible for the reduced efficacy of the fungicide can be pinpointed.

Methodology:

  • Selection of Resistant Mutants: Generate resistant strains in the laboratory by culturing a wild-type isolate on media amended with gradually increasing concentrations of this compound.[7][20] Alternatively, use field isolates that exhibit reduced sensitivity.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type (sensitive) parent and the selected resistant mutants.

  • PCR Amplification: Design primers to amplify the full coding sequences of the SdhB, SdhC, and SdhD genes.[13] Perform PCR using the extracted genomic DNA as a template.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the nucleotide sequences from the resistant mutants against the wild-type sequence using bioinformatics software (e.g., BioEdit).

  • Mutation Identification: Identify any nucleotide differences and translate them to determine the resulting amino acid substitutions in the SDH protein subunits. These substitutions are the likely cause of resistance.

cluster_workflow Resistance Mutation Identification Workflow start Select Resistant & Sensitive Isolates dna Extract Genomic DNA start->dna pcr Amplify SdhB, SdhC, SdhD genes via PCR dna->pcr seq Sanger Sequencing pcr->seq align Align Sequences (Resistant vs. Sensitive) seq->align identify Identify Point Mutations (Amino Acid Substitutions) align->identify end Confirm Molecular Basis of Resistance identify->end

Caption: A streamlined workflow for the molecular identification of mutations in SDH genes that confer resistance to this compound.

Conclusion and Future Outlook

This compound's mode of action is a well-defined and potent mechanism centered on the inhibition of the succinate dehydrogenase enzyme, leading to a fatal energy crisis in fungal pathogens. The experimental protocols detailed herein provide a robust framework for validating this mechanism and for monitoring the emergence of resistance. While its single-site mode of action presents a medium-to-high risk for resistance development, this risk can be mitigated through integrated disease management strategies, such as rotations or combinations with fungicides that have different modes of action.[7][9][16][20][21] Continued research into the binding interactions at the Qp site and the fitness costs associated with resistance mutations will further enhance our ability to deploy this powerful fungicidal tool effectively and sustainably.

References

An In-depth Technical Guide to the Environmental Fate and Behavior of Pydiflumetofen

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Environmental Journey of a Modern Fungicide

Pydiflumetofen represents a significant advancement in the control of fungal pathogens, offering broad-spectrum efficacy for a multitude of crops.[1][2][3] As a member of the pyrazole-carboxamide chemical class, its mode of action is the inhibition of succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain of fungi, effectively halting cellular energy production.[1][4] While its agricultural benefits are clear, a comprehensive understanding of its environmental fate is paramount for responsible stewardship, regulatory assessment, and sustainable use.

This guide eschews a conventional template to provide a logically structured narrative, beginning with the molecule's fundamental physicochemical properties—the very predictors of its environmental behavior. From there, we delve into the dynamic processes of degradation, mobility, and bioaccumulation. The experimental designs and protocols discussed herein are not merely procedural lists; they are presented with an emphasis on the scientific rationale, illustrating why specific methodologies are chosen to yield reliable, self-validating data for robust environmental risk assessment.

Part 1: Foundational Physicochemical Properties

The environmental journey of any compound is dictated by its intrinsic physical and chemical properties. For this compound, these characteristics provide the foundational logic for its behavior in soil, water, and biota. A high octanol-water partition coefficient (Log P), for instance, immediately signals a preference for fatty tissues and organic matter over water, predicting strong soil sorption and a potential for bioaccumulation. Conversely, its low vapor pressure suggests that volatilization is not a significant dissipation route.

Causality in Property Analysis: We don't just measure these properties; we use them to form testable hypotheses about the compound's fate. The low water solubility and high Log P value are the primary reasons we prioritize rigorous soil sorption and bioaccumulation studies, as these are the most probable sinks for the molecule in the environment.

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for Environmental FateSource(s)
Chemical Formula C₁₆H₁₆Cl₃F₂N₃O₂-[1]
Molar Mass 426.7 g/mol -[1][4]
Appearance White to off-white powderAffects formulation and handling[1][4]
Water Solubility 1.5 mg/L (at 20-25 °C)Very low; limits mobility in water, runoff will be primarily particle-bound.[1][4]
Log P (Kow) 3.8 (at 25 °C)High lipophilicity; indicates strong binding to soil organic matter and potential for bioaccumulation.[1][4]
Vapor Pressure 5.30 × 10⁻⁸ Pa (at 25 °C)Very low; volatilization from soil or water surfaces is negligible.[4]
Henry's Law Constant 6.07 × 10⁻⁸ atm m³ mole⁻¹Indicates low potential to move from water to air.[5]

Part 2: Degradation Pathways - The Transformation and Persistence of this compound

Degradation is the primary process that reduces the concentration of a pesticide in the environment. It can be driven by abiotic factors (light, water) or biotic factors (microorganisms). For this compound, both pathways are relevant, but microbial degradation is the dominant, albeit very slow, process. The technical material is a racemic mixture of S- and R-enantiomers, and studies have shown the enantiomeric composition does not change during degradation.[3][6]

Abiotic Degradation: The Role of Water and Light

Hydrolysis: The purpose of hydrolysis studies is to assess the stability of a molecule in water, shielded from microbial and light-induced degradation. This is achieved by incubating the compound in sterile buffered solutions at various pH levels (typically 4, 7, and 9) and temperatures. Initial assessments indicated this compound is stable to hydrolysis.[5] However, more recent studies have classified it as "easily degradable" via hydrolysis under certain conditions, with half-lives between 9.9 and 18.3 days.[7][8] These studies found that degradation is fastest in neutral conditions and is significantly enhanced by increasing temperature.[8][9] This discrepancy highlights the sensitivity of hydrolysis to experimental conditions and the importance of considering environmental factors like water temperature.

Photolysis: Photolysis studies determine the role of sunlight in breaking down a compound. This compound is subjected to simulated sunlight in both sterile aqueous solutions and on the surface of soil.

  • Aqueous Photolysis: The half-life in water is approximately 95.3 days, indicating that it is relatively stable to degradation by sunlight in the water column.[5]

  • Soil Surface Photolysis: Degradation is notably faster on soil surfaces, with a half-life of 77 days on dry soil. This is significantly faster than microbial degradation in the dark, establishing photolysis as a key dissipation route for residues remaining on the soil surface after application.

Biotic Degradation: The Microbial Contribution

The primary engine of pesticide degradation in the environment is the vast community of soil and sediment microorganisms. Standardized laboratory tests (e.g., OECD 307) using ¹⁴C-radiolabeled this compound are essential to trace its fate, including mineralization to ¹⁴CO₂, incorporation into biomass, formation of metabolites, and generation of non-extractable residues (NER).

  • Aerobic Soil Metabolism: this compound exhibits very high persistence in soil under aerobic laboratory conditions, with reported half-lives (DegT50) ranging from 398 to over 1,690 days.[6] Mineralization to CO₂ is very slow, accounting for only 3-5% of the applied radioactivity after 120 days.[6] The primary cause of this degradation is microbial, as studies in sterilized soil show a significant extension of the half-life.[7][8]

  • Field Dissipation: In real-world field studies, the dissipation half-life (DT50) is considerably shorter, ranging from 84 to 811 days.[5] This accelerated degradation is a crucial finding, as it demonstrates the combined effect of biotic degradation and abiotic factors like photolysis, which are absent in standard dark laboratory incubations.

  • Anaerobic Metabolism: In anaerobic environments, such as flooded soils or deeper sediment layers, this compound remains very persistent, with half-lives reported between 312 and 1,970 days.[5]

  • Aquatic Sediment Systems: The compound shows high persistence in water/sediment studies, partitioning from the water to the sediment where it degrades slowly.[6]

Key Metabolites

While this compound does not form major metabolites (defined as >5% of applied radioactivity) in soil studies[6], several minor degradation products have been identified across different environmental matrices. The major degradate found in soil is SYN545547.[5] In plants, metabolism can involve demethylation and reduction to produce metabolites like SYN547891. Animal and fish metabolism is more extensive, involving processes like hydroxylation, N-demethylation, and hydrolysation, leading to metabolites such as 2,4,6-trichlorophenol (2,4,6-TCP).[10][11]

Pydiflumetofen_Degradation cluster_degradation Degradation Pathways cluster_products Resulting Products Soil Surface Soil Surface Photolysis Photolysis (Sunlight) Soil Surface->Photolysis DT50 ≈ 77d Soil Matrix (Aerobic) Soil Matrix (Aerobic) Biodegradation Microbial Degradation (Very Slow) Soil Matrix (Aerobic)->Biodegradation DegT50 > 400d Aquatic Environment Aquatic Environment Aquatic Environment->Photolysis DT50 ≈ 95d Hydrolysis Hydrolysis Aquatic Environment->Hydrolysis Stable to Rapid (Condition Dependent) PYD This compound PYD->Soil Surface PYD->Aquatic Environment Runoff / Drift Metabolites Minor Metabolites (e.g., SYN545547) Biodegradation->Metabolites NER Non-Extractable Residues (NER) Biodegradation->NER CO2 Mineralization (CO2) Biodegradation->CO2

Caption: this compound degradation pathways in the environment.

Part 3: Mobility and Distribution in the Environment

Understanding where a compound travels and accumulates is as important as knowing how it degrades. Due to its physicochemical properties, this compound mobility is limited.

Soil Sorption and Leaching

Experimental Rationale: The batch equilibrium method (OECD 106) is the gold standard for determining a compound's sorption affinity to soil. By shaking solutions of this compound with different soil types, we can measure how much remains in the solution versus how much binds to the soil particles. This generates the soil organic carbon-water partitioning coefficient (Koc).

Findings: this compound is classified as having low to slight mobility in soil.[5][6]

  • Koc Values: The Koc ranges from 1383 to 2463 mL/g, which confirms strong adsorption.[5]

  • Causality: This strong binding is directly correlated with soil organic matter content, as predicted by its high Log P value.[12][13] The molecule's lipophilic nature causes it to preferentially associate with organic carbon in the soil rather than remaining in the polar soil water.

  • Leaching Potential: Consequently, the potential for this compound to leach into groundwater is very low.[13] Field studies validate this, showing that residues are primarily retained in the top 10-15 cm of the soil profile.

Transport to Aquatic Systems

While leaching is not a concern, this compound can enter aquatic ecosystems via two primary routes:

  • Spray Drift: Movement of airborne spray droplets during application.

  • Surface Runoff: Transport during heavy rainfall events, primarily bound to eroded soil particles due to its high sorption.[5]

Environmental_Transport cluster_source Source cluster_soil Soil Compartment cluster_water Aquatic Compartment This compound This compound Application Soil_Surface Soil Surface This compound->Soil_Surface Deposition Topsoil Topsoil (0-15cm) Soil_Surface->Topsoil Infiltration Surface_Water Surface Water (Rivers, Lakes) Soil_Surface->Surface_Water Runoff (Particle-bound) Topsoil->Topsoil Strong Sorption (Koc > 1300) Subsoil Subsoil Topsoil->Subsoil Leaching (Very Low) Groundwater Groundwater Soil_Degradation_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Sampling & Analysis cluster_results 4. Data Interpretation A1 Select & Sieve Soil A2 Adjust Moisture A1->A2 A3 Apply 14C-Pydiflumetofen A2->A3 B1 Incubate in Dark (Constant Temp) A3->B1 B2 Continuous Airflow B1->B2 C1 Sample at Intervals B1->C1 B3 Trap Volatiles (CO2) B2->B3 D1 Calculate Mass Balance B3->D1 C2 Solvent Extraction C1->C2 C3 HPLC / LC-MS/MS Analysis C2->C3 C4 Quantify Parent & Metabolites C3->C4 C4->D1 D2 Determine Kinetic Model D1->D2 D3 Calculate DegT50 (Half-Life) D2->D3

References

Introduction: A New Generation of Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pydiflumetofen and its Classification within FRAC Group 7 Fungicides

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a broad-spectrum fungicide developed by Syngenta, first marketed in 2016 under brand names such as Miravis®.[1] It belongs to the N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide chemical group and has demonstrated high efficacy against a wide range of fungal pathogens, including those causing diseases like leaf spots, powdery mildew, and gray mold.[2][3][4] As a member of the succinate dehydrogenase inhibitor (SDHI) family of fungicides, its classification by the Fungicide Resistance Action Committee (FRAC) is crucial for understanding its mode of action, ensuring its sustainable use, and managing the potential for resistance development.[5][6] This guide provides a detailed technical overview of this compound's position within FRAC Group 7, its biochemical mechanism, and the methodologies used to characterize its activity.

Part 1: The Fungicide Resistance Action Committee (FRAC) Classification System

The FRAC was established by agrochemical companies to provide guidelines for the sustainable use of fungicides and to manage the risk of resistance.[7] A cornerstone of this effort is the FRAC Code List, which categorizes fungicides based on their mode of action (MOA) and cross-resistance patterns.[7][8][9] This system is vital for devising effective resistance management strategies, which typically involve rotating or mixing fungicides with different FRAC codes to reduce selection pressure on pathogen populations.[2][10]

This compound is classified under FRAC Group 7 .[5][6][11] This group encompasses all SDHI fungicides, which share a common target site: Complex II of the mitochondrial respiratory chain.[6][7][11]

Key Characteristics of FRAC Group 7:

  • Target Site: Succinate Dehydrogenase (SDH) enzyme, also known as Complex II or succinate-quinone oxidoreductase (SQR).[12][13][14][15]

  • Biochemical MOA: Inhibition of fungal respiration by blocking the electron transport chain.[11]

  • Resistance Risk: FRAC designates the resistance risk for SDHIs as medium to high.[6][7] This is primarily because their single-site mode of action makes them vulnerable to resistance development through target-site mutations.[11][16]

Part 2: The Biochemical Core: this compound's Mode of Action

This compound's fungicidal activity stems from its ability to disrupt cellular energy production in pathogenic fungi.[2][5] It achieves this by potently inhibiting the succinate dehydrogenase enzyme, a critical component in two central metabolic pathways: the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][5][17][18]

Causality of Inhibition: The SDH enzyme is a heterotetrameric protein complex embedded in the inner mitochondrial membrane, comprising four subunits (SdhA, SdhB, SdhC, and SdhD).[17][18] Its function is to oxidize succinate to fumarate in the TCA cycle and transfer the resulting electrons to ubiquinone (also known as coenzyme Q) in the ETC.[14][18] this compound and other SDHI fungicides act by binding to the ubiquinone reduction site (Q-site) of the enzyme complex, competitively blocking the binding of ubiquinone.[1][16] This action halts the entire electron flow through the ETC, leading to a catastrophic failure of ATP synthesis and ultimately, fungal cell death.[2][12] The specific chemical structure of this compound, a pyrazole-carboxamide, is optimized for high affinity and binding efficacy at this Q-site.[1][8]

MOA_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation SDH Complex II (Succinate Dehydrogenase) UQ Ubiquinone (Q) SDH->UQ e- ComplexIII Complex III UQ->ComplexIII e- (to ATP Synthesis) This compound This compound (FRAC Group 7) This compound->Block Block->SDH INHIBITION

Caption: this compound's mechanism of action within the fungal respiratory chain.

Part 3: Characterizing this compound Activity and Resistance

The efficacy of a fungicide and the potential for resistance are quantified through rigorous laboratory and field experiments. Understanding the protocols behind these assessments is critical for interpreting data and making informed decisions in research and development.

Experimental Protocol: In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol provides a self-validating system to determine the concentration of this compound that inhibits 50% of fungal growth (EC₅₀), a key metric for sensitivity.

Objective: To determine the baseline sensitivity of a fungal pathogen isolate to this compound.

Methodology:

  • Isolate Culture: Grow the fungal isolate on a standard nutrient medium, such as Potato Dextrose Agar (PDA), until an actively growing culture is established (typically 5-7 days).[19]

  • Fungicide Stock Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Media Amendment: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. Add the this compound stock solution to the molten agar to create a dilution series of desired final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10 µg/mL).[20] The '0' concentration plate, containing only the solvent, serves as the negative control.

  • Plate Pouring: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the leading edge of the actively growing fungal culture.[20] Place one plug, mycelial side down, in the center of each amended plate.

  • Incubation: Incubate the plates in the dark at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period, or until the colony in the control plate has reached a substantial diameter.

  • Data Collection: Measure two perpendicular diameters of the fungal colony on each plate. Calculate the average diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use probit analysis or non-linear regression to determine the EC₅₀ value.[21]

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Fungal Isolate on PDA C 3. Create Serial Dilutions in Molten PDA A->C B 2. Prepare Fungicide Stock Solutions B->C D 4. Inoculate Plates with Mycelial Plugs C->D E 5. Incubate at Optimal Temperature D->E F 6. Measure Colony Diameters E->F G 7. Calculate Percent Inhibition vs. Control F->G H 8. Determine EC₅₀ Value (Probit Analysis) G->H

Caption: Experimental workflow for determining fungicide EC₅₀ values.

Quantitative Data: Efficacy and Resistance Factors

This compound has demonstrated potent activity against a wide range of pathogens. However, as with all single-site inhibitors, resistance is a primary concern. Laboratory studies can generate resistant mutants to study these mechanisms. The resistance factor (RF) is a critical metric, calculated as the EC₅₀ of the resistant mutant divided by the EC₅₀ of the sensitive parental isolate.[22][23]

PathogenIsolate TypeMean EC₅₀ (µg/mL)Resistance Factor (RF)Reference
Fusarium fujikuroiSensitive (Wild-Type)0.0101 - 0.1012-[20]
Fusarium fujikuroiLab Mutant (Low Resistance)Varies<10[22]
Fusarium fujikuroiLab Mutant (Moderate Resistance)Varies12.63 - 42.49[22]
Fusarium fujikuroiLab Mutant (High Resistance)Varies184.04 - 672.90[22]
Botrytis cinereaField Isolates (Sensitive)0.05 - 0.07-[12]
Sclerotinia sclerotiorumField Isolates (Sensitive)0.0058 - 0.0953-[13]
Fusarium solaniField Isolates (Sensitive)0.0095 - 0.3815-[23]

Part 4: Resistance Mechanisms and Management

The Genetic Basis of Resistance

The primary mechanism of resistance to FRAC Group 7 fungicides is modifications at the target site.[16] This typically involves point mutations in the genes encoding the SdhB, SdhC, or SdhD subunits of the SDH enzyme, particularly in regions surrounding the ubiquinone-binding pocket.[16] These mutations can reduce the binding affinity of the fungicide to the enzyme, rendering it less effective or completely ineffective. While fitness costs, such as reduced mycelial growth or sporulation, can sometimes be associated with these mutations, this is not always the case.[22][24][25]

Cross-Resistance and Management Implications

A critical aspect for resistance management is understanding cross-resistance patterns.

  • Positive Cross-Resistance: Generally, pathogens resistant to one SDHI fungicide will show some level of resistance to other fungicides within FRAC Group 7, as they share the same target site.[6][24] Studies have confirmed positive cross-resistance between this compound and boscalid, another SDHI.[24]

  • No Cross-Resistance: Importantly, no cross-resistance has been observed between this compound and fungicides from different FRAC groups, such as demethylation inhibitors (DMIs, FRAC Group 3), Quinone outside Inhibitors (QoIs, FRAC Group 11), or benzimidazoles (FRAC Group 1).[12][16][22][24]

This lack of cross-resistance with other fungicide classes is the foundation of effective management. Strategies must include:

  • Rotation: Alternating applications of this compound with fungicides from different FRAC groups.

  • Mixtures: Using pre-formulated mixtures or tank mixes of this compound with a partner fungicide from a different FRAC group.[26][27]

  • Integrated Pest Management (IPM): Incorporating non-chemical control methods to reduce overall disease pressure and the number of fungicide applications required.[2][5]

By adhering to these principles, the exceptional efficacy of this compound can be preserved, ensuring its longevity as a valuable tool in disease control for researchers and agricultural professionals alike.

References

Methodological & Application

Application Note: High-Sensitivity Analysis of Pydiflumetofen Residues in Agricultural Crops using QuEChERS Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated analytical method for the determination of Pydiflumetofen residues in diverse crop matrices. This compound is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide crucial for controlling fungal diseases in crops like cereals, soybeans, and various fruits and vegetables.[1][2] Ensuring food safety and adhering to global Maximum Residue Limits (MRLs) necessitates a reliable method for its quantification. The protocol herein employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample extraction and cleanup, followed by highly sensitive and selective detection using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive framework, from sample preparation to data analysis, intended for analytical chemists, food safety scientists, and regulatory professionals.

Introduction: The Rationale for this compound Monitoring

This compound represents a significant advancement in fungal disease management, offering effective control against pathogens in a wide array of agricultural products.[2] However, its application can lead to residual amounts in harvested crops. Regulatory bodies worldwide, such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), have established MRLs to protect consumer health.[3] Therefore, developing and validating sensitive analytical methods is paramount for routine monitoring, dietary risk assessment, and ensuring compliance with international trade standards.

The analytical challenge lies in efficiently extracting the target analyte from complex biological matrices—such as wheat, tomatoes, and soybeans—while minimizing interferences that can compromise analytical accuracy.[3][4] The method detailed here addresses this challenge by combining the efficiency of a modified QuEChERS extraction with the specificity of LC-MS/MS, providing a workflow that is both high-throughput and highly reliable.

Analytical Workflow: From Sample to Result

The entire analytical process is designed for efficiency and accuracy. It begins with representative sample collection and homogenization, followed by a robust extraction and cleanup procedure, and culminates in precise instrumental quantification.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation & Reporting Sample Crop Sample Homogenate Homogenization (e.g., Blending) Sample->Homogenate Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenate->Extraction Cleanup Dispersive SPE (d-SPE Cleanup) Extraction->Cleanup LC_MS LC-MS/MS Analysis (ESI+, MRM Mode) Cleanup->LC_MS Filtered Extract Quant Quantification (Matrix-Matched Curve) LC_MS->Quant Validation Method Validation (Recovery, Precision) Quant->Validation Report Final Report (Residue Level mg/kg) Validation->Report

Caption: Overall analytical workflow for this compound residue analysis.

Experimental Protocol: Sample Preparation (QuEChERS)

The QuEChERS method is the cornerstone of this protocol, selected for its proven effectiveness in multi-residue pesticide analysis.[3] It involves a two-stage process: extraction with salting-out partitioning, followed by a dispersive solid-phase extraction (d-SPE) for cleanup.

Causality Behind Reagent Selection
  • Extraction Solvent: Acetonitrile is the solvent of choice. It demonstrates high extraction efficiency for this compound and, when mixed with water from the sample, readily partitions from the aqueous phase upon the addition of salts, effectively separating the analyte from polar interferences.[4][5]

  • Salts: A combination of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is used. MgSO₄ acts as a drying agent, removing water from the extract and promoting the partitioning of this compound into the acetonitrile layer. NaCl enhances the ionic strength of the aqueous layer, further driving the analyte into the organic phase.

  • Cleanup Sorbents: The choice of d-SPE sorbents is matrix-dependent.

    • C18 (Octadecylsilane): Essential for removing non-polar interferences like lipids and waxes, commonly found in oil-rich crops like soybeans.[4][5]

    • PSA (Primary Secondary Amine): Not always required for a neutral compound like this compound but can be included to remove organic acids and sugars in certain fruit matrices.

    • GCB (Graphitized Carbon Black): Highly effective at removing pigments like chlorophyll from green leafy vegetables. However, it should be used judiciously and in minimal amounts (e.g., 10 mg), as it can adsorb planar molecules, potentially leading to lower recovery of the target analyte.[5]

QuEChERS Protocol start 1. Homogenize ~10g of crop sample extraction 2. Extraction Add 10 mL Acetonitrile Add MgSO₄ and NaCl salts Vortex vigorously for 1 min Centrifuge at 5000 rpm for 5 min start->extraction cleanup 3. d-SPE Cleanup Transfer 1.5 mL of supernatant Add d-SPE sorbents (e.g., 100mg MgSO₄ + 50mg C18) Vortex for 30 sec Centrifuge at 10,000 rpm for 2 min extraction->cleanup Acetonitrile Supernatant final 4. Final Extract Filter supernatant through 0.22 µm filter into LC vial cleanup->final

Caption: Step-by-step logic of the QuEChERS extraction and cleanup process.

Step-by-Step Protocol
  • Sample Homogenization: Weigh a representative portion (e.g., 5-10 g) of the chopped or blended crop sample into a 50 mL centrifuge tube.[5] For recovery and validation checks, spike the blank matrix with a known concentration of this compound standard and allow it to sit for 3 hours for solvent evaporation before extraction.[3][5]

  • Extraction: Add 10 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute using a vortex mixer. Add the appropriate salting-out mixture (e.g., 4 g MgSO₄, 1 g NaCl). Immediately shake again for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: Centrifuge the tube at ≥4000 g for 5 minutes. This will result in a clear separation of the upper acetonitrile layer containing this compound.

  • Dispersive SPE Cleanup: Transfer a 1.5 mL aliquot of the acetonitrile supernatant into a 2 mL d-SPE tube containing the appropriate sorbents (e.g., for soybeans, 100 mg MgSO₄ and 50 mg C18).[5]

  • Final Centrifugation & Filtration: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed (e.g., ≥10,000 g) for 2 minutes. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Protocol: LC-MS/MS Detection

LC-MS/MS is the definitive technique for this analysis due to its exceptional sensitivity and selectivity, allowing for quantification at trace levels while discriminating the analyte from complex matrix components.

Rationale for Parameter Selection
  • Chromatography: A reversed-phase C18 column provides excellent retention and peak shape for this compound.[3][4] A gradient elution using acetonitrile and water is employed to effectively separate the analyte from early-eluting polar matrix components.

  • Mobile Phase Additives: The addition of a weak acid like formic acid or a salt like ammonium acetate to the aqueous mobile phase is critical.[3] These additives promote the formation of the protonated molecule [M+H]⁺ in the ion source, which is essential for sensitive detection in positive electrospray ionization (ESI) mode.[4]

  • Ionization and Detection: ESI in positive mode (ESI+) consistently yields the highest signal intensity for this compound.[3][4] Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides two layers of mass filtering (precursor ion and product ion), drastically reducing chemical noise and ensuring confident identification and quantification. At least two MRM transitions are monitored: one for quantification (the most intense) and one for confirmation.

Optimized Instrument Parameters

The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.

Table 1: Optimized LC-MS/MS Parameters for this compound Analysis
LC System Agilent 1290 Infinity II or equivalent
ColumnC18 Column (e.g., HSS T3, 2.1 x 100 mm, 1.8 µm)[4]
Mobile Phase AWater with 0.1% Formic Acid & 5 mM Ammonium Acetate[3]
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-7 min (10% B)
MS/MS System Sciex QTRAP 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage+4000 V[3]
Nebulizer Gas45 psi[3]
Drying Gas Temp.350 °C[3]
Drying Gas Flow11 L/min[3]
MRM Transitions Precursor Ion (m/z) -> Product Ion (m/z)
Quantifier425.9 -> 193.1[3][6]
Qualifier425.9 -> 406.1[3]
Dwell Time50 ms[6]
Collision Energy (CE)Optimized per instrument (e.g., 43 V for 193.1, 13 V for 406.1)[3]

Method Validation: Ensuring Trustworthy Results

A rigorous validation process is mandatory to demonstrate that the analytical method is fit for its intended purpose. The protocol should be validated in accordance with established guidelines (e.g., SANCO/12682/2019). Key validation parameters are summarized below.

Table 2: Representative Method Validation Data for this compound
Parameter Criteria Wheat Tomato Soybean
Linearity (R²) > 0.990.9980.9950.997
Range (µg/kg) 1 - 5001 - 5001 - 5001 - 500
LOQ (µg/kg) ≤ 10101010
Accuracy (Recovery %) 70 - 120%
Spike at 10 µg/kg95.4%101.2%89.5%
Spike at 100 µg/kg98.1%99.5%92.3%
Precision (RSD %) < 20%
Spike at 10 µg/kg6.5%8.1%7.8%
Spike at 100 µg/kg4.2%5.5%6.1%

Data is illustrative and based on typical performance from cited literature.[3][4]

  • Linearity: Calibration curves should be prepared using matrix-matched standards to compensate for potential ion suppression or enhancement from co-eluting matrix components.[7] A linear range covering the expected residue concentrations and the MRL should be established, with a correlation coefficient (R²) of ≥ 0.99.[4]

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For this compound, a typical LOQ of 10 µg/kg (0.01 mg/kg) is achievable and sufficient for most regulatory purposes.[4][8]

  • Accuracy and Precision: These are determined through recovery experiments. Blank samples of each crop matrix are spiked with this compound at multiple concentrations (e.g., LOQ and 10x LOQ) and analyzed in replicate (n=5). Accuracy is expressed as the mean recovery percentage (typically 70-120%), while precision is expressed as the relative standard deviation (RSD), which should be below 20%.[3][4][9]

Conclusion

The described analytical method, combining a modified QuEChERS sample preparation with LC-MS/MS detection, provides a reliable, sensitive, and robust solution for the routine monitoring of this compound residues in a variety of agricultural crops. The detailed protocols and validation framework ensure that laboratories can generate high-quality, defensible data to support food safety programs, regulatory compliance, and international trade.

References

Application Notes and Protocols for Pydiflumetofen in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Foundation

Pydiflumetofen is a broad-spectrum fungicide belonging to the novel N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide chemical class.[1] Developed by Syngenta under the trademark ADEPIDYN® technology, it is a cornerstone of products like the Miravis® line.[2][3] As a member of the Fungicide Resistance Action Committee (FRAC) Group 7, its mode of action is the inhibition of succinate dehydrogenase (SDHI).[2][4] This guide provides a comprehensive framework for researchers utilizing this compound, detailing its mechanism, properties, and robust protocols for laboratory, greenhouse, and field applications.

Mechanism of Action: Targeting Fungal Respiration

The efficacy of this compound stems from its ability to disrupt fungal energy production.[5] It specifically binds to the quinone reduction site of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, within the mitochondrial electron transport chain.[6][7] This binding action blocks the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle.[7] The consequence is a complete halt in cellular respiration and energy (ATP) production, leading to the death of the fungal pathogen.[2][5] This targeted, single-site mode of action provides high efficacy but also necessitates careful resistance management strategies.[5][7]

Pydiflumetofen_MoA cluster_0 Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Complex II (Succinate Dehydrogenase) Succinate->SDH binds to Fumarate Fumarate SDH->Fumarate oxidizes to ETC Electron Transport Chain (Complexes III, IV) SDH->ETC transfers e- to ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase creates proton gradient for ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->SDH INHIBITS

Caption: this compound's mode of action: Inhibition of the SDH enzyme.

Spectrum of Activity

This compound demonstrates potent activity against a wide range of economically significant fungal pathogens. It is effective for both preventative and curative control of diseases such as leaf spots (Cercospora, Alternaria), powdery mildews, grey mould (Botrytis cinerea), Fusarium head blight, and scab (Venturia pyrina).[4][5][8] This broad utility makes it a valuable tool for research in crops including cereals, corn, soybeans, potatoes, grapes, and various vegetables.[4][8]

Physicochemical Properties for Laboratory Use

A thorough understanding of this compound's properties is essential for accurate stock solution preparation, application, and interpretation of environmental fate studies. The active ingredient is an off-white, solid powder.[6][9]

PropertyValueSource
IUPAC Name 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)-2-propanyl]-1H-pyrazole-4-carboxamide[6]
CAS Number 1228284-64-7[6]
Molecular Formula C₁₆H₁₆Cl₃F₂N₃O₂[9]
Molar Mass 426.67 g/mol [6]
Melting Point >96-113°C (decomposes)[6][10]
Water Solubility 1.5 mg/L (at 20-25°C)[6][9]
Vapour Pressure 5.30 × 10⁻⁸ Pa (at 25°C)[9]
Log P (octanol/water) 3.8 (at 25°C)[6][9]
Stability Stable in storage.[1] Hydrolysis is pH and temperature-dependent; degradation is faster in neutral conditions and primarily driven by microorganisms in soil.[11][1][11]

Note: The low water solubility necessitates the use of organic solvents for preparing concentrated stock solutions.

Safety, Handling, and Storage

Researcher safety is paramount. Always consult the most current Safety Data Sheet (SDS) for the specific formulation being used.[12][13]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), is required.[14][15] When handling the pure compound or concentrated solutions, or when generating aerosols, a respirator may be necessary.[16]

  • Handling: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[15][17] Avoid creating dust if working with the technical powder. Perform dilutions in a well-ventilated area or chemical fume hood.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[18] If swallowed, immediately call a poison control center or doctor for treatment advice.[12][13]

  • Storage: Store this compound in its original, tightly closed container in a cool, dry, and locked area, inaccessible to children and animals.[13][17] For laboratory solutions, store in clearly labeled, sealed containers. Short-term storage (days to weeks) at 0-4°C in the dark is recommended, while long-term storage (months to years) should be at -20°C.[19]

  • Disposal: Dispose of unused chemicals and contaminated materials as hazardous waste according to institutional, state, and local regulations.[14][17] Do not contaminate water, food, or feed through disposal.[17]

Experimental Design and Workflow

A well-designed experiment is crucial for generating reliable and reproducible data. The following workflow provides a general framework for this compound research.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_data Phase 3: Data & Analysis A1 Define Research Objective A2 Review Literature & SDS A1->A2 A3 Prepare Stock & Working Solutions A2->A3 B1 Experimental Setup (In Vitro, Greenhouse, Field) A3->B1 Proceed to Experiment B2 Include Controls (Negative & Positive) B1->B2 B3 Apply this compound (Calibrated Rate & Method) B2->B3 C1 Data Collection (e.g., Disease Rating, Phytotoxicity, Yield) B3->C1 Incubate & Observe C2 Sample for Residue Analysis (if required) C1->C2 C3 Statistical Analysis (e.g., ANOVA, Regression) C1->C3 C4 Interpretation & Conclusion C3->C4

Caption: General experimental workflow for this compound research.

Detailed Application Protocols

The following protocols provide step-by-step guidance for common research applications. Causality: The precision in these steps ensures that the only variable being tested is the effect of the fungicide at a known concentration, leading to trustworthy and reproducible results.

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Due to its low water solubility, a concentrated stock solution must first be prepared in an appropriate organic solvent. This stock is then used to make aqueous working solutions for most applications.

Materials:

  • This compound (technical grade, ≥99.5% purity)[9]

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Solvent: Acetonitrile, Dimethyl sulfoxide (DMSO), or Acetone (verify solubility)

  • Distilled or deionized water

  • Surfactant/adjuvant (optional, e.g., Tween® 80)

Procedure:

  • Calculate Mass: Determine the mass of this compound needed for your stock solution.

    • Formula: Mass (g) = Desired Concentration (g/L) × Volume (L)

    • Example: For a 10,000 ppm (10 g/L) stock in a 50 mL (0.05 L) flask: Mass = 10 g/L × 0.05 L = 0.5 g.

  • Weigh Compound: Accurately weigh the calculated mass of this compound onto weighing paper and transfer it carefully into the volumetric flask.

  • Dissolve: Add a small amount of the chosen organic solvent (e.g., 20-25 mL for a 50 mL flask) and swirl gently to dissolve the compound completely. Sonication may aid dissolution.

  • Bring to Volume: Once fully dissolved, add the solvent to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution. This is your Stock Solution .

  • Prepare Working Solution: Perform serial dilutions from the stock solution to achieve the desired final concentration for your experiment.

    • Formula (Dilution): C₁V₁ = C₂V₂

    • Example: To make 100 mL (V₂) of a 50 ppm (C₂) working solution from a 10,000 ppm (C₁) stock:

      • V₁ = (C₂V₂) / C₁ = (50 ppm × 100 mL) / 10,000 ppm = 0.5 mL.

    • Pipette 0.5 mL of the stock solution into a 100 mL volumetric flask.

  • Add Adjuvant (Optional): If your protocol requires a surfactant, add it to the flask now (e.g., 0.01-0.1% v/v).

  • Final Dilution: Bring the flask to the 100 mL mark with distilled water. The small amount of organic solvent from the stock should not cause precipitation at typical working concentrations.

  • Storage: Store the stock solution at -20°C in a labeled, sealed container. Prepare fresh working solutions daily.

Protocol 2: Greenhouse Foliar Spray Application

Rationale: This protocol is designed for evaluating fungicide efficacy and crop safety on whole plants under controlled environmental conditions. Proper calibration and application technique are critical for uniform coverage and reliable results.

Materials:

  • This compound working solution

  • Pressurized air sprayer or handheld mist bottle

  • Graduated cylinders

  • Test plants (uniformly grown)

  • Water-treated control plants

  • Positive control plants (treated with a standard fungicide)

Procedure:

  • Plant Preparation: Use plants of a consistent growth stage. Arrange them in a randomized complete block design to account for any environmental variability within the greenhouse.

  • Sprayer Calibration: Before application, calibrate your sprayer to determine its output (e.g., mL/second). Spray water onto a test area or into a graduated cylinder for a set time to calculate the application volume needed for thorough coverage without runoff.

  • Application:

    • Wear appropriate PPE.

    • Thoroughly agitate the working solution before and during application.

    • Spray the plants from all sides to ensure complete coverage of all foliage (both adaxial and abaxial leaf surfaces).

    • Treat the control groups with water (and adjuvant, if used in the treatment).

  • Post-Application: Allow plants to dry completely before moving them or resuming overhead watering. Maintain consistent greenhouse conditions (temperature, humidity, light) for the duration of the experiment.

  • Data Collection: At predetermined intervals (e.g., 7, 14, 21 days post-application), assess disease severity using a standardized rating scale (e.g., 0-100% leaf area affected). Also, record any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) on a scale of 0 to 10 (0 = no injury, 10 = complete kill).[20]

Protocol 3: Field Trial Application

Rationale: Field trials are essential for evaluating this compound's performance under real-world agricultural conditions. Adherence to established guidelines for plot design and application ensures that results are statistically valid and relevant.

Materials:

  • Commercial this compound formulation (e.g., Miravis®, Miravis® Prime)[4][21]

  • Calibrated field plot sprayer (e.g., CO₂-pressurized backpack sprayer)

  • Plot flags and measuring tapes

  • Personal Protective Equipment (PPE) as per product label

Procedure:

  • Plot Design: Establish experimental plots using a Randomized Complete Block Design (RCBD) with a minimum of 3-4 replications. Ensure plots are of a uniform size with buffer zones between them to minimize spray drift.

  • Calculate Application Rate: Determine the amount of product needed per plot based on the label recommendations. Rates are typically given in fluid ounces of product per acre or pounds of active ingredient (a.i.) per acre.[4]

    • Example Rate: Maximum single application rates often range from 0.11 to 0.18 lb a.i./A.[4]

    • Convert this rate to the amount needed for your small plot size.

  • Sprayer Calibration: Calibrate the sprayer with water on a test area to ensure the correct volume of spray solution is delivered per unit area (e.g., gallons per acre). This depends on nozzle type, pressure, and travel speed.

  • Mixing: Add the calculated amount of this compound product to a partially filled spray tank of clean water. Agitate and fill the tank to the final required volume.

  • Application:

    • Apply the treatment uniformly to the designated plot, maintaining constant pressure and walking speed.

    • Avoid application during windy conditions to prevent drift to adjacent plots.

    • Apply to control plots using the same procedure with water only.

  • Data Collection: Assess disease incidence and severity at appropriate intervals based on the target pathogen's life cycle. Collect yield data at harvest.

Typical Field Application Parameters
Target Crop Disease Example Typical Application Rate (a.i.)
CanolaBlack leg450 to 600 mL/ha of Miravis® Fungicide (200 g/L formulation)
GrapesPowdery mildew20 mL/100 L of Miravis® Fungicide
PotatoesTarget spot/Early blight250 to 375 mL/ha of Miravis® Fungicide
SoybeanFrogeye leaf spot0.11 to 0.18 lb a.i./A
WheatFusarium head blight0.54 L/ha of Proline® (as a standard) vs. various rates of this compound formulations
Note: These are examples. Always consult the specific product label for legal and recommended rates.[1][4][22]

Residue Analysis

For studies involving dietary risk assessment or environmental fate, quantifying this compound residues is necessary. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by analysis with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) is a widely validated approach.[23][24][25]

Key Steps in Residue Analysis:

  • Extraction: Homogenized samples (e.g., plant tissue, soil) are extracted with acetonitrile.[23]

  • Cleanup: The extract is cleaned using dispersive solid-phase extraction (dSPE) with C18 sorbent to remove interfering matrix components.[23]

  • Detection: The final extract is analyzed by UPLC-MS/MS, which provides high sensitivity and selectivity for quantifying this compound.[24][25] The limit of quantification (LOQ) for this method is typically around 10 µg/kg.[23]

References

Application Notes and Protocols for Pydiflumetofen Formulation Development for Experimental Trials

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Pydiflumetofen is a broad-spectrum fungicide belonging to the pyrazole-carboxamide chemical class and is a member of the Fungicide Resistance Action Committee (FRAC) Group 7.[1] Its mechanism of action is the inhibition of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain, which disrupts fungal cellular respiration and energy production.[2][3][4] This potent activity against a wide range of plant pathogens, including Alternaria, Botrytis, and Cercospora species, makes it a valuable active ingredient (AI) for agricultural research.[1][2]

Effective and reproducible experimental trials hinge on the quality and stability of the applied formulation. The inherent physicochemical properties of this compound, particularly its low water solubility, present specific challenges that must be addressed during formulation development.[2][5][6] This document provides a comprehensive guide for researchers and scientists to develop stable and effective Suspension Concentrate (SC) formulations of this compound suitable for laboratory, greenhouse, and small-scale field trials.

Section 1: Pre-Formulation Assessment of this compound

A thorough understanding of the active ingredient's properties is the foundation of rational formulation design. This pre-formulation analysis dictates the selection of the formulation type and the necessary excipients.

Critical Physicochemical Properties

The key properties of this compound are summarized below. These data are critical for guiding the formulation strategy.

PropertyValueImplication for FormulationSource(s)
Appearance Off-white solid/powderThe AI is a solid, suitable for milling into a suspension.[2][4]
Molecular Formula C₁₆H₁₆Cl₃F₂N₃O₂-[2][6]
Molar Mass 426.67 g/mol Required for concentration calculations.[2][6]
Melting Point ~113 °CIndicates good thermal stability for processing like wet milling.[2][6]
Water Solubility 1.5 mg/L (at 20-25 °C)Extremely low solubility necessitates a dispersion (suspension) rather than a solution.[2][4][6]
Log P (Octanol/Water) 3.8High lipophilicity suggests strong interaction with organic phases and potential for good cuticle penetration, but also a tendency to agglomerate in water without proper dispersants.[2][4]
Stability Hydrolytically stable at pH 4, 7, and 9. Stable to photolysis.The AI is chemically robust, simplifying long-term storage requirements and reducing concerns about degradation during application.[4][7][8]

Scientist's Note (Causality): The profoundly low aqueous solubility of 1.5 mg/L is the single most important factor driving the formulation choice.[2][4][6] To create a sprayable product with a practical concentration of active ingredient (e.g., 100-200 g/L), the solid this compound must be suspended as fine particles in water. This directly leads to the selection of a Suspension Concentrate (SC) as the most logical and effective formulation type.

Section 2: Formulation Strategy and Excipient Selection for a Suspension Concentrate (SC)

An SC formulation is a stable suspension of a solid active ingredient in a liquid (typically water), which is intended for dilution prior to application. The goal is to create a system where fine particles of this compound are prevented from aggregating and settling permanently.

Overall Development Workflow

The development process follows a logical sequence from initial dispersion to final stabilization and characterization.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Characterization P Physicochemical Analysis (Solubility, Stability, etc.) FS Formulation Type Selection (Decision: SC) P->FS Data-driven Decision ES Excipient Screening (Wetting, Dispersing Agents) FS->ES Proceed to Development MB Mill Base Preparation (AI + Dispersants + Water) ES->MB WM Wet Milling (Particle Size Reduction) MB->WM LD Let-Down (Add Rheology Modifiers) WM->LD QC Quality Control Testing (Particle Size, Viscosity, Stability) LD->QC Submit for Analysis FIN Final Formulation for Trials QC->FIN Pass/Fail Criteria Met

Caption: Workflow for this compound SC Formulation Development.

Role and Selection of Excipients

Choosing the right combination of excipients is crucial for the physical stability and biological efficacy of the final product.

Excipient TypePurposeExample(s)
Wetting Agent Reduces the surface tension between the solid this compound particles and water, allowing the liquid to displace air and coat the particles.Anionic surfactants (e.g., Sodium dodecylbenzenesulfonate)
Dispersing Agent Adsorbs onto the surface of the AI particles, preventing them from re-agglomerating (flocculating) through steric or electrostatic repulsion.Polymeric surfactants (e.g., Ethylene oxide/propylene oxide block copolymers), Lignosulfonates
Antifreeze Agent Prevents the formulation from freezing and becoming damaged during storage at low temperatures.Propylene Glycol, Ethylene Glycol
Rheology Modifier Increases the viscosity of the formulation at rest to prevent particle settling, but thins under shear for easy pouring and spraying.Xanthan Gum, Hectorite Clays
Antifoaming Agent Prevents foam formation during manufacturing and when mixing the product in a spray tank.Silicone-based emulsions (e.g., Polydimethylsiloxane)
Preservative Prevents microbial growth (bacteria, fungi) in the water-based formulation.Isothiazolinones (e.g., Proxel™ GXL)

Scientist's Note (Causality): The combination of a wetting and a dispersing agent is fundamental. The wetting agent facilitates the initial incorporation of the hydrophobic AI into water, while the dispersing agent ensures long-term particle separation. Without an effective dispersant, the milled particles would quickly agglomerate due to strong van der Waals forces, leading to rapid settling and a non-viable product.

Section 3: Protocol for Lab-Scale (100 mL) SC Formulation Preparation

This protocol details the steps to produce a nominal 100 g/L this compound SC formulation.

Materials & Equipment:

  • This compound technical grade powder (purity >98%)

  • Selected wetting and dispersing agents

  • Propylene glycol

  • Xanthan gum

  • Silicone-based antifoam

  • Preservative

  • Deionized water

  • High-shear mixer (e.g., Silverson type)

  • Laboratory bead mill with 0.5-1.0 mm grinding media (e.g., zirconium oxide)

  • Analytical balance, beakers, magnetic stirrer, overhead stirrer

Protocol Steps:

  • Prepare the Aqueous Phase:

    • In a 250 mL beaker, combine 50 mL of deionized water, 5.0 g of propylene glycol (antifreeze), 2.0 g of dispersing agent, and 1.0 g of wetting agent.

    • Mix with a magnetic stirrer until all components are fully dissolved.

  • Create the Mill Base:

    • While stirring the aqueous phase, slowly add 10.2 g of this compound technical powder (assuming 98% purity to achieve 10.0 g of AI).

    • Add 2-3 drops of antifoaming agent.

    • Pre-disperse the mixture using a high-shear mixer for 5-10 minutes until a homogenous slurry is formed. This is the "mill base."

  • Wet Milling (Particle Size Reduction):

    • Transfer the mill base to the chamber of a laboratory bead mill.

    • Mill the suspension according to the manufacturer's instructions. The target is to achieve a particle size distribution where D90 (90% of particles) is less than 5 µm.

    • Self-Validation: Periodically take a small sample during milling and analyze its particle size (see Section 4.2). Continue milling until the target size is reached and remains stable between measurements.

  • Prepare the Rheology Modifier (Let-Down Phase):

    • In a separate beaker, prepare a 2% xanthan gum stock solution. Slowly add 0.4 g of xanthan gum to 19.6 g of water under vigorous stirring to prevent clumping. Allow it to hydrate fully (may take 30-60 minutes).

  • Let-Down and Final Formulation:

    • Transfer the milled concentrate from the bead mill into a final formulation vessel. Use a small amount of deionized water to rinse the mill and add it to the vessel.

    • With gentle overhead stirring, slowly add the pre-hydrated xanthan gum solution to the milled concentrate.

    • Add 0.1 g of preservative.

    • Add deionized water to bring the final volume to 100 mL (or final weight to the target density).

    • Continue to stir gently for 15-20 minutes to ensure complete homogeneity.

Section 4: Quality Control and Characterization

After preparation, the formulation must be tested to ensure it meets the required quality standards for experimental use.

Key QC Parameters for an SC Formulation
ParameterPurposeTypical Acceptance Criteria (for R&D)
Appearance Visual check for homogeneity, phase separation, or lumps.Homogenous, opaque liquid, free of visible aggregates.
Active Ingredient Content Confirms the correct concentration of this compound.98% - 102% of the label claim (e.g., 98-102 g/L).
Particle Size Distribution Critical for stability (prevents settling) and biological efficacy.D50: 1-3 µm; D90: < 5 µm.
pH Ensures the formulation is within the stability range of the AI and excipients.6.0 - 8.0
Viscosity Determines pourability and physical stability against settling.Measured at low and high shear rates to assess thinning behavior.
Suspensibility Measures the ability of the formulation to remain suspended after dilution in water, simulating spray tank conditions.> 80% of AI remains in suspension after 30 min in standard hard water.
Accelerated Storage Stability Predicts long-term shelf life by storing at elevated temperatures (e.g., 54°C for 14 days).No significant changes in physical properties (particle size, viscosity) or AI content.
Protocol: Particle Size Analysis by Laser Diffraction
  • Instrument Setup: Turn on the laser diffraction particle size analyzer (e.g., Malvern Mastersizer) and allow it to warm up as per the manufacturer's guidelines.

  • Sample Preparation:

    • Add a few drops of the SC formulation to a vial containing 10 mL of deionized water (or a suitable dispersant fluid recommended by the instrument manufacturer).

    • Gently invert the vial to disperse the sample. Avoid vigorous shaking which can create air bubbles.

  • Measurement:

    • Add the pre-dispersed sample drop-wise into the instrument's dispersion unit until the recommended obscuration level is reached.

    • Run the measurement sequence. The instrument will pass a laser beam through the sample and measure the light scattering pattern to calculate the particle size distribution.

  • Data Analysis: Record the D10, D50, and D90 values. The D50 represents the median particle diameter, while the D90 indicates the diameter below which 90% of the particles lie. Ensure the distribution is unimodal and within the target range.

Section 5: Analytical Methodology for AI Quantification

A reliable analytical method is required to confirm the concentration of this compound in the formulation. For a high-concentration product like an SC, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and accessible method.

Analytical Workflow Diagram

G S 1. Sample SC Formulation W 2. Weigh Sample Accurately (e.g., ~100 mg) S->W D 3. Dilute in Acetonitrile (e.g., in 100 mL Vol. Flask) W->D F 4. Filter through 0.45 µm Syringe Filter D->F I 5. Inject into HPLC-UV F->I C 6. Compare Peak Area to Calibration Curve I->C R 7. Calculate Concentration (g/L) C->R

Caption: Workflow for HPLC Quantification of this compound in SC.

Protocol: HPLC-UV Analysis of this compound
  • Standard Preparation:

    • Accurately weigh ~25 mg of this compound analytical standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to create a stock solution (~500 µg/mL).

    • Perform serial dilutions of the stock solution with acetonitrile to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the SC formulation into a 100 mL volumetric flask. Record the exact weight.

    • Add ~70 mL of acetonitrile, sonicate for 10 minutes to dissolve the this compound, and then dilute to volume with acetonitrile.

    • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v).[9][10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by scanning a standard solution (typically in the range of 210-250 nm).

    • Column Temperature: 30 °C.

  • Quantification:

    • Inject the calibration standards to generate a linear calibration curve of peak area versus concentration.

    • Inject the prepared sample.

    • Calculate the concentration of this compound in the original SC formulation using the sample peak area, the calibration curve, the sample weight, and the dilution factor.

Conclusion

The development of a stable and effective this compound formulation for experimental trials is a systematic process grounded in the physicochemical properties of the active ingredient. By selecting the appropriate Suspension Concentrate (SC) formulation type and carefully screening excipients, it is possible to create a product with excellent physical stability and handling characteristics. Adherence to the detailed protocols for preparation, quality control, and analytical quantification outlined in this guide will enable researchers to produce reliable formulations, ensuring the integrity and reproducibility of their fungicidal efficacy studies.

References

Field trial design for testing Pydiflumetofen efficacy

Author: BenchChem Technical Support Team. Date: January 2026

< < Application Notes & Protocols: Field Trial Design for Testing Pydiflumetofen Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a novel succinate dehydrogenase inhibitor (SDHI) fungicide, represents a significant advancement in the management of a broad spectrum of plant fungal diseases.[1][2] Its unique mode of action, targeting Complex II in the mitochondrial respiratory chain, necessitates robust and meticulously designed field trials to accurately assess its efficacy.[3][4] These application notes provide a comprehensive guide for researchers and professionals on designing and implementing scientifically sound field trials to evaluate the performance of this compound-based formulations. The protocols herein are structured to ensure data integrity, statistical validity, and adherence to international standards, thereby generating reliable data for regulatory submissions, product development, and integrated pest management (IPM) strategies.[5][6]

Introduction: The Scientific Rationale for this compound Field Trials

This compound, marketed by Syngenta under the brand name Miravis® and containing the active ingredient ADEPIDYN® technology, is a carboxamide fungicide belonging to the FRAC Group 7.[7][8] It functions by inhibiting the succinate dehydrogenase enzyme, a critical component of the tricarboxylic acid (TCA) cycle and the electron transport chain in fungi.[3][9] This disruption of cellular respiration leads to the cessation of fungal growth and reproduction.[5] this compound has demonstrated high intrinsic activity against a wide range of economically important pathogens, including Alternaria spp., Botrytis cinerea, Cercospora spp., Fusarium spp., and various powdery mildews and scabs.[1][10]

The primary objective of a this compound efficacy field trial is to determine its effectiveness in controlling specific target diseases on various crops under real-world agricultural conditions.[6] This involves not only assessing the direct fungicidal activity but also evaluating critical parameters such as optimal application timing, dose-response relationships, residual activity, and potential for phytotoxicity.[6] A well-designed trial will generate data that can substantiate label claims and provide growers with the necessary information for effective and sustainable disease management.[11]

Pre-Trial Considerations: Laying the Groundwork for Success

Before initiating a field trial, several key factors must be carefully considered to ensure the validity and relevance of the results.

Defining Clear Objectives

The first and most critical step is to define the specific objectives of the trial.[12] Are you aiming to:

  • Determine the minimum effective dose for a specific pathogen?

  • Compare the efficacy of this compound with existing standard fungicides?

  • Evaluate the impact of different application timings on disease control?

  • Assess the potential for phytotoxicity on a new crop variety?

  • Investigate the role of adjuvants in enhancing efficacy?[13]

Clearly defined objectives will guide all subsequent decisions in the trial design process.[12]

Site Selection and Characterization

The choice of trial location is paramount. The site should be representative of the target growing region and have a history of the target disease. Key site characteristics to document include:

  • Soil Type and Analysis: pH, organic matter content, and nutrient levels.

  • Cropping History: Previous crops grown in the field to understand potential inoculum carryover.

  • Climatic Data: Historical weather patterns, including temperature, rainfall, and humidity, which are crucial for disease development.[14]

Pathogen and Host Selection
  • Target Pathogen: The specific fungal pathogen being targeted must be accurately identified. If natural infection is unreliable, artificial inoculation may be necessary to ensure uniform disease pressure.[15]

  • Host Crop and Cultivar: A susceptible host cultivar should be chosen to ensure adequate disease development for meaningful efficacy evaluation.[6] The growth stage of the crop at the time of application is a critical factor to record.[16]

Experimental Design: Ensuring Statistical Rigor

A robust experimental design is essential to minimize variability and allow for valid statistical analysis of the data.[6][12]

Randomized Complete Block Design (RCBD)

For most fungicide efficacy trials, the Randomized Complete Block Design (RCBD) is the most appropriate statistical design. This design helps to account for field variability (e.g., differences in soil fertility or drainage) by grouping experimental units (plots) into blocks.[17] Within each block, all treatments are randomly assigned to the plots.

Treatments and Controls

A comprehensive trial should include the following treatments:

  • Untreated Control: This serves as the baseline for disease development and allows for the calculation of fungicide efficacy.

  • This compound Treatments: Multiple application rates of the this compound formulation should be tested to determine the optimal dose.

  • Standard Fungicide (Positive Control): A currently registered and effective fungicide for the target disease should be included for comparison.[6]

  • Blank Formulation (Vehicle Control): If the this compound formulation contains adjuvants or other components, a control with just these components should be included to assess their individual effects.

Replication and Plot Size
  • Replication: Each treatment should be replicated multiple times (typically 3-4 replicates) to increase the statistical power of the experiment and to account for random error.[12]

  • Plot Size: The size of the individual plots should be large enough to minimize edge effects and to allow for representative sampling for disease assessment.[17] A buffer zone should be maintained between plots to prevent spray drift.

Protocol: Step-by-Step Field Trial Implementation

This section outlines the detailed protocol for conducting a field trial to evaluate the efficacy of this compound.

Trial Establishment
  • Field Preparation: Prepare the field according to standard agricultural practices for the specific crop.

  • Plot Layout: Mark out the individual plots and blocks according to the experimental design. Ensure clear labeling of each plot.

  • Planting: Plant the selected crop cultivar uniformly across all plots.

Treatment Application
  • Timing: Apply the treatments at the predetermined growth stage of the crop or at the first sign of disease, depending on the trial objectives.

  • Calibration: Calibrate the application equipment (e.g., backpack sprayer, tractor-mounted sprayer) to ensure accurate and uniform application of the fungicides at the specified rates.

  • Application: Apply the treatments to the designated plots, taking care to avoid spray drift to adjacent plots. Record the environmental conditions (temperature, humidity, wind speed) at the time of application.[18]

Disease Assessment

Disease assessment is a critical component of the trial and must be conducted accurately and consistently.[19]

  • Assessment Timing: Conduct disease assessments at regular intervals after treatment application (e.g., 7, 14, and 21 days post-application) and at the peak of the disease epidemic.

  • Assessment Methods:

    • Disease Incidence: This is the proportion of diseased plants or plant parts in a sample and is suitable for systemic diseases or those causing whole-plant death.[20] It is calculated as: (Number of infected units / Total number of units assessed) x 100

    • Disease Severity: This measures the percentage of plant tissue affected by the disease and is more appropriate for leaf spots, rusts, and mildews.[19][20] Standardized disease rating scales or diagrams can be used to improve the accuracy and consistency of severity assessments.[16] The Horsfall-Barratt scale is a commonly used logarithmic scale for visual assessment.[16]

Data Collection and Analysis
  • Data Recording: Meticulously record all data, including application details, disease assessment scores, and any observations of phytotoxicity.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods, typically Analysis of Variance (ANOVA) for an RCBD.[21] If significant treatment effects are found, use a mean separation test (e.g., Tukey's HSD) to compare the different treatments.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting the results of the field trial.

Table 1: Example of this compound Efficacy Data for Control of Leaf Spot on Peanuts
TreatmentApplication Rate (g a.i./ha)Mean Disease Severity (%)Percent Disease Control
Untreated Control045.2 a0
This compound5012.5 b72.3
This compound758.1 c82.1
Standard Fungicide10015.8 b65.0

Means in the same column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.

Diagrams

Visual representations of the experimental workflow and logical relationships can enhance understanding.

Experimental_Workflow cluster_pretrial Pre-Trial Phase cluster_trial Trial Execution Phase cluster_posttrial Post-Trial Phase Objectives Define Objectives SiteSelection Site Selection Objectives->SiteSelection Guides HostPathogen Host & Pathogen Selection SiteSelection->HostPathogen TrialSetup Trial Setup & Planting HostPathogen->TrialSetup Application Treatment Application TrialSetup->Application Assessment Disease Assessment Application->Assessment Periodic DataAnalysis Data Analysis Assessment->DataAnalysis Reporting Reporting & Interpretation DataAnalysis->Reporting Trial_Design_Logic RCBD Randomized Complete Block Design Treatments Treatments (this compound, Control, Standard) RCBD->Treatments Replication Replication (3-4x) RCBD->Replication Randomization Randomization RCBD->Randomization StatisticalValidity Statistical Validity Treatments->StatisticalValidity Replication->StatisticalValidity Randomization->StatisticalValidity

References

Application Notes & Protocols: Elucidating Pydiflumetofen Metabolism in Plant Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Metabolism Studies

Pydiflumetofen (IUPAC name: 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[(RS)-1-methyl-2-(2,4,6-trichlorophenyl)ethyl]pyrazole-4-carboxamide) is a broad-spectrum fungicide and a member of the succinate dehydrogenase inhibitor (SDHI) class.[1] Developed by Syngenta, it functions by binding to and inhibiting Complex II of the mitochondrial respiratory chain, thereby disrupting cellular energy production in pathogenic fungi.[2] This mode of action provides effective control against a range of diseases in crops like cereals, soybeans, and tomatoes.[3][4]

The study of a pesticide's fate within a plant is a cornerstone of modern agricultural science and a regulatory necessity. Plant metabolism studies are required to determine the identity and quantity of residues that remain in or on raw agricultural commodities.[5] This information is critical for two primary reasons:

  • Human Health Risk Assessment: By identifying the "total toxic residue"—the sum of the parent compound and its significant metabolites—regulatory bodies like the U.S. Environmental Protection Agency (EPA) can establish safe Maximum Residue Limits (MRLs).[6][7]

  • Environmental Fate: Understanding how a compound is transformed within the plant provides insights into its persistence, mobility, and potential impact on rotational crops and the broader ecosystem.

This guide provides a comprehensive framework and detailed protocols for investigating the metabolism of this compound in plant tissues, adhering to international regulatory standards such as OECD Guideline 501 and US EPA OCSPP 860.1300.[5][8][9]

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for designing effective extraction and analytical methods. Its high lipophilicity (log P = 3.8) and low water solubility suggest it will readily associate with plant matrices.[10][11]

PropertyValueSource
IUPAC Name 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[(RS)-1-methyl-2-(2,4,6-trichlorophenyl)ethyl]pyrazole-4-carboxamide[1]
CAS Number 1228284-64-7[10]
Molecular Formula C₁₆H₁₆Cl₃F₂N₃O₂[10][11]
Molecular Weight 426.7 g/mol [1][12]
Appearance White to off-white solid powder[1][11]
Water Solubility 1.5 mg/L (at 20-25 °C)[1][10]
Log P (octanol/water) 3.8[10][11]
Vapour Pressure 5.30 × 10⁻⁸ Pa (at 25 °C)[1]

The Gold Standard: Radiolabeling for Total Residue Accountability

To accurately trace the fate of this compound, regulatory guidelines mandate the use of a radiolabeled active ingredient, typically with Carbon-14 (¹⁴C).[8][13] This approach is fundamental because it allows for the tracking and quantification of all residues derived from the parent molecule, including metabolites that may have lost the original chromophore, making them invisible to standard UV or mass spectrometry detectors.

Causality: The use of ¹⁴C-Pydiflumetofen enables a complete mass balance calculation, accounting for extractable residues, non-extractable (bound) residues, and any volatile components. This is the only reliable method to determine the Total Radioactive Residue (TRR), which serves as the benchmark against which all subsequent analyses are measured.[5]

For a molecule like this compound, which has two principal rings (pyrazole and trichlorophenyl), separate studies are often conducted with the ¹⁴C label placed on each ring.[1] This strategy is scientifically robust as it can elucidate the fate of different molecular fragments if the amide bond is cleaved during metabolism.[1][14]

Experimental Design and Execution

A robust experimental design is critical for generating data that is both scientifically valid and compliant with regulatory standards. The overall workflow is a multi-stage process from application to analysis.

G cluster_prep Phase 1: Preparation & Application cluster_sampling Phase 2: Sampling & Processing cluster_analysis Phase 3: Extraction & Analysis cluster_reporting Phase 4: Data Synthesis A Synthesize ¹⁴C-Pydiflumetofen (Phenyl & Pyrazole labels) C Prepare Formulation & Apply (Foliar spray at max GAP rate) A->C B Select & Grow Crop Species (e.g., Wheat, Tomato, Soybean) B->C D Harvest Plant Matrices (e.g., Fruit, Leaf, Stem, Root) at various intervals C->D E Homogenize & Sub-sample D->E F Determine Total Radioactive Residue (TRR) via Combustion/LSC E->F G Solvent Extraction (e.g., QuEChERS) F->G H Radio-HPLC Analysis of Extracts (Metabolite Profiling) G->H I Isolate & Identify Metabolites (LC-MS/MS, NMR) H->I J Quantify Parent & Metabolites I->J L Propose Metabolic Pathway J->L K Characterize Bound Residues K->L

Caption: Experimental workflow for a plant metabolism study.

Protocol 1: Plant Cultivation and Treatment

This protocol is based on studies performed on tomato and wheat as representative crops.[1]

  • Plant Selection: Choose crop species from different categories (e.g., fruits, cereals, leafy crops) as recommended by OECD guidelines.[5][8] For this example, we use tomato (Solanum lycopersicum) and spring wheat (Triticum aestivum).

  • Growth Conditions: Cultivate plants in a controlled environment (greenhouse or growth chamber) using a sandy loam soil to mimic typical agricultural conditions.[13]

  • Preparation of Radiolabeled Formulation: Prepare a spray solution using [phenyl-U-¹⁴C]-Pydiflumetofen or [pyrazole-5-¹⁴C]-Pydiflumetofen. The radiochemical should be mixed with a representative formulation blank to simulate the end-use product.[1]

  • Application: Apply the formulated ¹⁴C-Pydiflumetofen via foliar spray at the maximum proposed Good Agricultural Practice (GAP) rate.[13] For example, studies on tomatoes have used two applications totaling approximately 0.400 kg a.i./ha.[1] Ensure uniform coverage of the foliage. Include a set of control plants treated only with the formulation blank.

  • Sample Collection: Harvest plant samples at multiple time points, including an early interval (e.g., 0-7 days post-application) and at normal crop maturity. Collect all relevant plant parts (e.g., for tomato: fruit, leaves, stems; for wheat: grain, straw, roots).[6]

  • Sample Processing: Upon collection, process samples immediately or freeze at ≤ -20°C. Separate the raw agricultural commodities (e.g., tomato fruit, wheat grain) from other tissues. Homogenize tissues using cryogenic grinding to ensure sample uniformity and prevent degradation.

Extraction and Analysis of Residues

The goal of this phase is to efficiently extract the radioactive residues from the plant matrix for subsequent identification and quantification.

Protocol 2: QuEChERS-Based Extraction and Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted technique for pesticide residue analysis in complex matrices and has been successfully applied to this compound.[15][16][17][18]

Causality: This protocol uses acetonitrile for extraction due to its excellent ability to precipitate proteins and other macromolecules while efficiently solvating a wide range of pesticides, including the lipophilic this compound. The subsequent salting-out step with MgSO₄ and NaCl forces a phase separation, driving the pesticide into the acetonitrile layer. The dispersive solid-phase extraction (d-SPE) step is crucial for cleanup:

  • MgSO₄: Removes residual water.

  • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.

  • C18 (Octadecylsilane): Removes non-polar interferences like lipids and waxes.[17]

  • GCB (Graphitized Carbon Black): Removes pigments like chlorophyll (use with caution as it can adsorb planar molecules like this compound).[17]

Step-by-Step Methodology:

  • Extraction:

    • Weigh 10 g of homogenized plant sample into a 50 mL centrifuge tube.

    • For quality control, fortify a blank matrix sample with a known concentration of this compound standard.

    • Add 10 mL of acetonitrile (for dry commodities like wheat grain, pre-hydrate with water).

    • Add a salt packet containing 4 g anhydrous MgSO₄ and 1 g NaCl.

    • Cap tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 RCF for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube. The choice of sorbents depends on the matrix (see table below).

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 RCF for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned supernatant. A portion should be sent for Liquid Scintillation Counting (LSC) to quantify the radioactivity in the extract.

    • The remaining portion is prepared for chromatographic analysis. Evaporate the solvent and reconstitute in a suitable mobile phase (e.g., acetonitrile/water) for LC-MS/MS analysis.

Matrix TypeRecommended d-SPE Sorbents (per mL extract)Rationale
General Fruits/Veggies (e.g., Tomato)50 mg PSA + 150 mg MgSO₄Standard cleanup for moderately complex matrices.
Fatty/Waxy Samples (e.g., Oilseed Rape)50 mg PSA + 50 mg C18 + 150 mg MgSO₄C18 is added to remove lipids.[17]
Pigmented Samples (e.g., Leafy Greens)50 mg PSA + 50 mg C18 + 7.5 mg GCB + 150 mg MgSO₄GCB removes chlorophyll; use minimal amount to avoid analyte loss.
Dry/Cereal Samples (e.g., Wheat)50 mg PSA + 150 mg MgSO₄Similar to general produce; C18 may be added if lipid content is high.

Metabolite Profiling and Identification

Protocol 3: UPLC-MS/MS Analysis

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the definitive technique for separating, quantifying, and identifying this compound and its metabolites.[15]

Causality: The reverse-phase C18 column separates compounds based on polarity. Adding formic acid or ammonium acetate to the mobile phase aids in the protonation of the target analytes in the electrospray ionization (ESI) source, enhancing signal intensity in positive ion mode, which is optimal for this compound. The tandem mass spectrometer provides exquisite selectivity and sensitivity by using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored.[15]

ParameterTypical SettingRationale / Comment
Instrument UPLC-Tandem Quadrupole Mass SpectrometerProvides high resolution, speed, and sensitivity.
Column Reversed-phase C18 (e.g., HSS T3, 2.1 x 100 mm, 1.8 µm)Excellent retention and peak shape for a broad range of polarities.
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium AcetateModifiers enhance ionization efficiency.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for elution.
Gradient Optimized for separation of parent and expected metabolites.Typically a gradient from ~10% B to 95% B over several minutes.
Ionization Mode Electrospray Ionization, Positive (ESI+)This compound readily forms [M+H]⁺ ions.
MRM Transitions Precursor Ion (Q1): m/z 426.1For quantification and confirmation.[15]
Product Ions (Q3): m/z 193.1 (Quantifier), m/z 406.1 (Qualifier)Specific fragments used for unambiguous identification.[15]
Collision Energy Optimized for each transition (e.g., 13-43 eV)Energy required to produce the desired product ions.[15]

Metabolite Identification Strategy:

  • Radio-Chromatogram: First, analyze the extract using HPLC with an in-line radioactivity detector. This will reveal peaks corresponding to the parent compound and all its ¹⁴C-containing metabolites.

  • LC-MS/MS Analysis: Analyze the same extract by LC-MS/MS. Correlate the retention times of the radioactive peaks with the mass spectral data.

  • Structure Elucidation: Propose metabolite structures based on the mass shift from the parent compound (m/z 426.1). Common metabolic reactions in plants include hydroxylation (+16 Da), demethylation (-14 Da), demethoxylation (-30 Da), and cleavage of the amide bond.[19][14]

  • Confirmation: If possible, confirm proposed structures by synthesizing authentic reference standards.

Metabolic Pathway of this compound in Plants

Based on published studies, this compound undergoes several Phase I metabolic transformations in plants. The primary routes involve modifications to both the pyrazole and trichlorophenyl portions of the molecule.[19][14]

G cluster_products Cleavage Products A This compound (m/z 426.03) B Hydroxylation (+O) M441 (m/z 442.03) A->B Hydroxylation C Demethoxylation (-OCH₂) M395 (m/z 396.02) A->C Oxidative Cleavage D Demethylation (-CH₂) M411 (m/z 412.02) A->D N-Dealkylation E Amide Cleavage A->E Hydrolysis F Pyrazole Carboxylic Acid Metabolites E->F G Trichlorophenol Metabolites E->G

Caption: Proposed metabolic pathway for this compound in plants.

The metabolism in plants involves Phase I reactions such as hydroxylation, demethoxylation, and demethylation.[19] Additionally, cleavage of the amide bond can occur, leading to separate metabolites derived from the pyrazole carboxylic acid and 2,4,6-trichlorophenol moieties.[14] These initial metabolites can then undergo further Phase II conjugation (e.g., with glucose) to form more polar, water-soluble compounds that can be sequestered in the plant vacuole or bound to cell wall components.

References

Application Notes and Protocols for Pydiflumetofen in Integrated Disease Management (IDM) Programs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pydiflumetofen represents a significant advancement in the chemical management of a broad spectrum of plant fungal diseases. As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, its efficacy is rooted in the disruption of fungal respiration.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and crop protection professionals on the strategic application of this compound within Integrated Disease Management (IDM) frameworks. We will explore its biochemical mode of action, detail robust protocols for evaluating its efficacy and monitoring for resistance, and provide a framework for assessing its synergistic potential with other control agents. The overarching goal is to equip professionals with the knowledge to deploy this compound effectively and sustainably, preserving its utility for long-term disease control.

Introduction to this compound

This compound is a broad-spectrum fungicide belonging to the N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide chemical group. It was developed by Syngenta and is marketed under brand names such as Miravis®.[3][4] The Fungicide Resistance Action Committee (FRAC) classifies this compound within Group 7 , which comprises inhibitors of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[5][6][7] This mode of action is critical for halting energy production in fungal cells, leading to cessation of growth and eventual cell death.[6][8]

Its versatility makes it a valuable tool for controlling diseases in a wide range of crops, including cereals, soybeans, potatoes, and various fruits and vegetables.[3][5] this compound is effective against numerous challenging pathogens, such as Alternaria spp., Botrytis cinerea (grey mould), Cercospora spp. (leaf spot), and various powdery mildews.[3][8] Given its single-site mode of action, its integration into an IDM program is not merely recommended but essential to mitigate the risk of resistance development.[8][9]

Property Description Reference
Common Name This compound[3]
Trade Name Example Miravis®[4]
Chemical Group N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide
FRAC Group 7[5][7]
Mode of Action Succinate Dehydrogenase Inhibitor (SDHI)[6][8]
Target Site Complex II of the mitochondrial respiratory chain[1][10][11]
Spectrum Broad-spectrum against Ascomycete and Basidiomycete pathogens[3][12]
Key Attributes Preventative and curative action, translaminar and systemic properties[8]

Biochemical Mode of Action

The efficacy of this compound is derived from its highly specific inhibition of the succinate dehydrogenase (SDH) enzyme. This enzyme is a crucial component of two fundamental metabolic pathways within the fungal cell: the Krebs cycle (or tricarboxylic acid cycle) and the electron transport chain (ETC).

  • Krebs Cycle: SDH catalyzes the oxidation of succinate to fumarate.

  • Electron Transport Chain: As Complex II, SDH transfers electrons from succinate to ubiquinone (coenzyme Q).

This compound binds to the ubiquinone-binding site (Q-site) of the SDH enzyme, physically blocking the natural substrate from docking.[3][10] This competitive inhibition effectively halts the entire respiratory process, depriving the fungal cell of ATP, the energy currency required for all vital functions, including spore germination, mycelial growth, and reproduction.[6][8]

Pydiflumetofen_MoA cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Coenzyme Q) SDH->UQ e- transfer ComplexIII Complex III UQ->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Production This compound This compound This compound->SDH INHIBITS

This compound's mode of action via inhibition of Complex II (SDH).

Core Application Protocols in an IDM Context

An effective IDM program relies on data-driven decisions. The following protocols are designed to establish baseline sensitivity, monitor for shifts in pathogen susceptibility, and evaluate strategic chemical combinations.

Protocol 1: Determination of Baseline Sensitivity and EC₅₀ Values

Causality and Rationale: Before widespread use, it is critical to establish the baseline sensitivity of a target pathogen population to this compound. This is quantified by the Effective Concentration required to inhibit 50% of growth (EC₅₀). This value serves as a benchmark against which future isolates can be compared to detect the emergence of resistance. A significant increase in the EC₅₀ value for field isolates suggests a loss of sensitivity.[11]

Methodology:

  • Isolate Collection: Collect a representative sample of the target pathogen (e.g., Fusarium graminearum) from at least 50-100 distinct locations within a geographic area where this compound has not yet been used.

  • Pathogen Culture: Isolate and purify single-spore cultures of the pathogen on a suitable medium, such as Potato Dextrose Agar (PDA).

  • Fungicide Stock Preparation: Prepare a 10 mg/mL stock solution of technical-grade this compound in methanol or another suitable solvent.[13]

  • Media Amendment: Autoclave PDA and cool it to 50-55°C in a water bath. Add the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.005, 0.01, 0.05, 0.1, 0.5, 1.0, 10.0 µg/mL). A control plate should contain only the solvent at the highest volume used. Pour plates and allow them to solidify.

  • Inoculation: Place a 5-mm mycelial plug, taken from the leading edge of an actively growing 5-day-old culture, in the center of each amended plate.

  • Incubation: Incubate the plates in the dark at 25°C for 5-7 days, or until the mycelial growth on the control plate has reached the edge.

  • Data Collection: Measure the colony diameter in two perpendicular directions for each plate.

  • Analysis:

    • Calculate the percent inhibition of mycelial growth relative to the solvent control.

    • Use statistical software (e.g., R, SAS) to perform a probit or log-logistic regression of the inhibition data against the log of the fungicide concentration.

    • From the regression, determine the EC₅₀ value for each isolate.

Data Interpretation:

Isolate Type Example EC₅₀ (µg/mL) Resistance Factor (RF) Interpretation
Wild-Type (Sensitive)0.048-Baseline sensitivity.[10]
Field Isolate A0.0551.1Remains sensitive.
Field Isolate B25.10522.9Highly resistant.[10]

*Resistance Factor (RF) = EC₅₀ of test isolate / Mean EC₅₀ of baseline sensitive population.

Protocol 2: Resistance Monitoring and Molecular Characterization

Causality and Rationale: Fungal populations can develop resistance to SDHI fungicides through mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, SdhD).[3][11][14] Monitoring programs are crucial for early detection of resistant individuals, allowing for timely adjustments to management strategies. This protocol outlines a workflow to screen for resistance and identify the underlying genetic mutations.

Resistance_Monitoring_Workflow A 1. Field Sampling (Areas with reduced control) B 2. Isolate Pathogen (Single-spore purification) A->B C 3. Sensitivity Screening (Discriminatory dose plates) B->C D 4. Isolate Selection (Sensitive vs. Putative Resistant) C->D E 5. DNA Extraction D->E F 6. PCR Amplification (Target SdhB, SdhC, SdhD genes) E->F G 7. DNA Sequencing F->G H 8. Sequence Analysis (Identify point mutations) G->H I 9. Correlate Genotype with Phenotype H->I J 10. Inform Management Strategy (e.g., product rotation) I->J

Workflow for monitoring and characterizing this compound resistance.

Methodology:

  • Field Sampling & Isolation: Collect pathogen samples from fields where control with this compound is suspected to be declining. Isolate the pathogen as described in Protocol 3.1.

  • Discriminatory Dose Screening: Prepare PDA plates amended with a pre-determined discriminatory dose of this compound. This dose should be high enough to inhibit the growth of wild-type sensitive isolates but allow resistant isolates to grow (e.g., 2-5 µg/mL, depending on the pathogen).

  • Identification of Putative Resistance: Inoculate plates with field isolates. Those that exhibit significant growth on the discriminatory dose plates are considered putatively resistant.

  • Confirmation of Resistance: Confirm the resistance level of putative resistant isolates by determining their full EC₅₀ value as per Protocol 3.1.

  • Molecular Analysis:

    • DNA Extraction: Extract genomic DNA from both confirmed resistant and known sensitive isolates.

    • PCR Amplification: Design primers to amplify the coding sequences of the SdhB, SdhC, and SdhD genes.

    • Sequencing: Send the PCR products for Sanger sequencing.

    • Sequence Comparison: Align the sequences from resistant isolates to those from sensitive isolates to identify any point mutations that result in amino acid substitutions.[14][15]

Protocol 3: Evaluating Synergistic Interactions

Causality and Rationale: A cornerstone of resistance management is the use of fungicide mixtures with different modes of action.[3] This strategy reduces the selection pressure for resistance to any single active ingredient. This compound is often co-formulated or tank-mixed with fungicides from other FRAC groups, such as Group 3 (Demethylation Inhibitors - DMIs like difenoconazole or prothioconazole) or Group 11 (Quinone outside Inhibitors - QoIs).[16][17] This protocol uses the Colby method to determine if the interaction between two fungicides is synergistic (greater than additive effect), additive, or antagonistic.

Methodology:

  • Determine Individual EC₅₀ Values: First, determine the EC₅₀ value for this compound and the partner fungicide (e.g., difenoconazole) individually, as described in Protocol 3.1.

  • Prepare Combination Plates: Create a matrix of concentrations. For example, prepare PDA plates with combinations such as:

    • ¼ EC₅₀ this compound + ¼ EC₅₀ Difenoconazole

    • ¼ EC₅₀ this compound + ½ EC₅₀ Difenoconazole

    • ½ EC₅₀ this compound + ¼ EC₅₀ Difenoconazole

    • ½ EC₅₀ this compound + ½ EC₅₀ Difenoconazole

  • Inoculate and Incubate: Inoculate, incubate, and measure the colony diameters as previously described. Calculate the observed percent inhibition for each combination.

  • Calculate Expected Inhibition (Colby's Formula):

    • E = X + Y - (XY / 100)

    • Where:

      • E is the expected percent inhibition.

      • X is the percent inhibition observed for this compound alone at a given concentration.

      • Y is the percent inhibition observed for the partner fungicide alone at a given concentration.

  • Analysis:

    • If Observed Inhibition > Expected Inhibition (E) , the interaction is synergistic .

    • If Observed Inhibition ≈ Expected Inhibition (E) , the interaction is additive .

    • If Observed Inhibition < Expected Inhibition (E) , the interaction is antagonistic .

Example Synergy Calculation:

This compound Conc. Partner Fungicide Conc. Observed Inhibition (X or Y) Observed Inhibition (Mixture) Expected Inhibition (E) Interaction
0.025 µg/mL-30%---
-0.05 µg/mL25%---
0.025 µg/mL0.05 µg/mL-75%47.5%Synergistic

Calculation: E = 30 + 25 - (3025 / 100) = 55 - 7.5 = 47.5%*

This compound in a Holistic IDM Framework

Chemical control is only one component of a successful IDM program. The long-term viability of this compound depends on its integration with other management tactics.

IDM_Framework IDM Integrated Disease Management (IDM) Cultural Cultural Controls IDM->Cultural Biological Biological Controls IDM->Biological Chemical Chemical Controls IDM->Chemical Genetic Host Resistance IDM->Genetic This compound This compound (FRAC 7) Chemical->this compound Rotation Rotation Partners (e.g., FRAC 3, 11, M) Chemical->Rotation Monitoring Resistance Monitoring Chemical->Monitoring Application Proper Timing & Application Rate Chemical->Application

References

Application Notes and Protocols for Pydiflumetofen Seed Treatment in Fungal Disease Control

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of pydiflumetofen as a seed treatment for the control of fungal diseases. This document outlines the scientific basis for this compound's fungicidal activity, detailed protocols for laboratory-scale seed treatment, methods for efficacy evaluation, and quality control procedures.

Scientific Background and Rationale

This compound is a broad-spectrum fungicide belonging to the chemical class of succinate dehydrogenase inhibitors (SDHIs).[1][2][3] Its primary mode of action is the inhibition of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.[1][4][5] This disruption of cellular respiration effectively blocks energy production, leading to the cessation of fungal growth and eventual cell death.[4][6] this compound has demonstrated high efficacy against a wide range of economically important seed-borne and soil-borne fungal pathogens, including species of Fusarium, Alternaria, Botrytis, and Cercospora.[1][2][3]

The application of this compound as a seed treatment offers a targeted and efficient method of crop protection. By creating a protective zone around the seed and emerging seedling, it provides early-season control of pathogenic fungi, which is critical for establishing a healthy and vigorous plant stand. This approach minimizes the overall environmental footprint compared to foliar applications and ensures the active ingredient is available where it is most needed during the vulnerable early stages of plant development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective formulation and application as a seed treatment.

PropertyValueReference
IUPAC Name 3-(difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)propan-2-yl]-1H-pyrazole-4-carboxamide[1]
CAS Number 1228284-64-7[1]
Molecular Formula C₁₆H₁₆Cl₃F₂N₃O₂[1]
Molar Mass 426.67 g/mol [1]
Appearance Off-white solid[1]
Melting Point 113°C[1]
Water Solubility 1.5 mg/L (at 20°C)[1]
Log P (octanol-water partition coefficient) 3.8[1]

This compound Seed Treatment Protocols for Research Applications

The following protocols are designed for laboratory and research-scale applications to ensure precise and reproducible seed treatment for experimental purposes.

Preparation of this compound Stock Solution

This protocol details the preparation of a stock solution from technical grade this compound.

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution and application to seeds.

Materials:

  • Technical grade this compound (≥98% purity)

  • Analytical balance

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Appropriate solvent (e.g., Acetone, N,N-Dimethylformamide)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Methodology:

  • Safety First: Conduct all work in a well-ventilated fume hood. Wear appropriate PPE at all times.

  • Calculate Required Mass: Determine the mass of technical grade this compound needed to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Weighing: Accurately weigh the calculated mass of this compound using an analytical balance.

  • Dissolution: Transfer the weighed this compound to the volumetric flask. Add a small volume of the chosen solvent (approximately half the final volume) and swirl to dissolve. A magnetic stirrer can be used to facilitate dissolution. This compound has good solubility in organic solvents like acetone.[7]

  • Final Volume Adjustment: Once the this compound is completely dissolved, bring the solution to the final volume with the solvent.

  • Labeling and Storage: Clearly label the volumetric flask with the compound name, concentration, solvent, and date of preparation. Store the stock solution in a tightly sealed, amber glass bottle at 4°C to prevent degradation.

Laboratory-Scale Seed Treatment Application

This protocol describes a method for applying this compound to small batches of seeds for research purposes.

Objective: To uniformly coat a known quantity of seeds with a precise dose of this compound.

Materials:

  • This compound stock solution

  • Seeds of interest (e.g., wheat, soybean, canola)

  • Micropipettes

  • Glass beaker or other suitable container

  • Small-scale seed treater or a sealed container for manual agitation

  • Drying rack or trays

  • Inert seed coating polymers/binders (optional, e.g., polyvinyl alcohol, methylcellulose)[8][9]

  • PPE

Methodology:

  • Seed Preparation: Weigh a specific amount of seeds (e.g., 100 g) for each treatment. Ensure the seeds are clean and free from debris.

  • Dosage Calculation: Determine the required volume of the this compound stock solution to achieve the target application rate (e.g., in mg of active ingredient per kg of seed). An online calculator can be a useful tool for these calculations.[10][11]

  • Slurry Preparation:

    • For a simple application, the calculated volume of the stock solution can be used directly.

    • For improved adhesion and uniformity, a slurry can be prepared. This typically involves mixing the this compound stock solution with a small amount of water and an inert polymer or binder.[12] The final slurry volume should be sufficient to coat the seeds evenly without making them overly wet.

  • Seed Coating:

    • Place the seeds in the coating container.

    • Using a micropipette, apply the prepared this compound solution or slurry to the seeds.

    • Immediately begin agitating the seeds to ensure uniform distribution of the treatment. This can be done using a laboratory-scale seed treater or by manually shaking a sealed container for a set period (e.g., 2-5 minutes).

  • Drying: Spread the treated seeds in a thin layer on a drying rack or tray in a well-ventilated area, away from direct sunlight. Allow the seeds to air-dry completely before packaging or planting.

  • Labeling: Clearly label each batch of treated seeds with the active ingredient, application rate, and date of treatment.

Recommended Dosage Rates and Spectrum of Activity

The effective dosage of this compound as a seed treatment can vary depending on the crop, the target fungal pathogen, and the disease pressure. The following table provides a summary of experimentally determined EC₅₀ values (the effective concentration that inhibits 50% of fungal growth) and recommended application rates for key pathogens.

Target PathogenCrop(s)EC₅₀ (µg/mL) - Mycelial GrowthRecommended Application Rate (mg a.i./kg seed)Reference(s)
Fusarium graminearum Wheat, Corn0.008 - 0.26350 - 100[6]
Fusarium virguliforme (Sudden Death Syndrome)Soybean~0.1175 - 150[13]
Fusarium fujikuroi (Bakanae disease)Rice0.0101 - 0.101275 - 150[2]
Leptosphaeria maculans (Blackleg)CanolaNot specified80 - 120[1]
Sclerotinia sclerotiorum Soybean, Canola0.0058 - 0.0953100 - 200[2]
Alternaria spp. VariousBroad-spectrum activity noted75 - 150[3]
Botrytis cinerea VariousBroad-spectrum activity noted100 - 200[1]
Cercospora spp. VariousBroad-spectrum activity noted75 - 150[1]

Note: These are guideline values. It is crucial for researchers to perform dose-response experiments to determine the optimal application rate for their specific experimental conditions and pathogen isolates.

Efficacy Evaluation Protocols

The following protocols are designed to assess the efficacy of this compound seed treatments in controlling fungal diseases and their impact on plant health.

In Vitro Efficacy Testing (Poison Plate Assay)

This assay is used to determine the direct inhibitory effect of this compound on the mycelial growth of a target fungus.

Objective: To determine the EC₅₀ value of this compound against a specific fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution

  • Sterile petri dishes

  • Sterile water

  • Incubator

Methodology:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the molten agar to cool to approximately 50-55°C in a water bath.

  • Fungicide Amendment: Add the appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µg/mL).

  • Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the fungus.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC₅₀ value.

Greenhouse and Field Efficacy Trials

These trials are essential for evaluating the performance of this compound seed treatments under more realistic growing conditions.

Objective: To assess the ability of this compound seed treatment to protect plants from fungal disease and to evaluate its impact on plant growth and yield.

Methodology:

  • Experimental Design: Use a randomized complete block design with a sufficient number of replications (typically 4-6).

  • Treatments: Include an untreated control, a negative control (seeds treated with the formulation blank without this compound), and a range of this compound application rates.

  • Planting: Plant the treated and control seeds in pots (greenhouse) or plots (field) with either naturally or artificially infested soil with the target pathogen.

  • Data Collection:

    • Germination and Emergence: Count the number of emerged seedlings at regular intervals.

    • Seedling Vigor: Assess seedling height, root and shoot biomass, and overall plant health.

    • Disease Assessment: Rate the incidence (percentage of infected plants) and severity (extent of disease symptoms on infected plants) of the target disease at appropriate growth stages.

    • Yield: Harvest the plants at maturity and measure the yield parameters (e.g., grain weight, fruit number).

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, mean separation tests) to determine the significance of the treatment effects.

Quality Control of Treated Seeds

Ensuring the quality of the seed treatment application is crucial for reliable experimental results.

Visual Assessment of Seed Coverage

A simple yet effective method for initial quality control.

Methodology:

  • Spread a sample of the treated seeds on a white surface.

  • Visually inspect the seeds for uniform color and coverage. The use of a colorant in the seed treatment formulation is highly recommended for this purpose.

  • Note any signs of uneven application, such as patchiness or excessive buildup of the coating material.

Residue Analysis using QuEChERS and LC-MS/MS

This protocol provides a quantitative method to determine the amount of this compound on treated seeds. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

Objective: To accurately quantify the concentration of this compound on treated seeds.

Materials:

  • Treated seed sample

  • Grinder or mill

  • Centrifuge tubes (50 mL)

  • Acetonitrile

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive solid-phase extraction (d-SPE) salts (e.g., PSA, C18)

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system

Methodology:

  • Sample Preparation: Grind a representative sample of the treated seeds into a fine powder.

  • Extraction:

    • Weigh a known amount of the ground seed powder (e.g., 5 g) into a 50 mL centrifuge tube.

    • Add a specific volume of acetonitrile (e.g., 10 mL) and vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (magnesium sulfate and sodium chloride), vortex immediately, and then centrifuge at high speed.

  • Clean-up (d-SPE):

    • Take an aliquot of the supernatant (the acetonitrile layer) and transfer it to a d-SPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds and then centrifuge.

  • Analysis:

    • Take the final supernatant and dilute it as necessary.

    • Inject a known volume into the LC-MS/MS system for quantification of this compound.

    • Compare the results to a calibration curve prepared with known concentrations of this compound standards.

Visualizations

Mode of Action of this compound

This compound Mode of Action cluster_mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ComplexIII Complex III SDH->ComplexIII Electrons ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP ATP (Energy) This compound This compound This compound->SDH Inhibits Laboratory Seed Treatment Workflow start Start seed_prep Seed Preparation (Weighing & Cleaning) start->seed_prep stock_prep This compound Stock Solution Preparation start->stock_prep dosage_calc Dosage Calculation seed_prep->dosage_calc seed_coating Seed Coating (Application & Agitation) seed_prep->seed_coating Direct Application stock_prep->dosage_calc slurry_prep Slurry Preparation (Optional: with binder) dosage_calc->slurry_prep slurry_prep->seed_coating drying Drying seed_coating->drying packaging Packaging & Labeling drying->packaging end End packaging->end Efficacy Trial Troubleshooting start Poor Disease Control in Treated Group? check_rate Was the Application Rate Correct? start->check_rate Yes check_conditions Were Environmental Conditions Conducive to Disease? start->check_conditions No check_coverage Was Seed Coverage Uniform? check_rate->check_coverage Yes increase_rate Action: Increase Application Rate check_rate->increase_rate No check_resistance Is Pathogen Resistance Suspected? check_coverage->check_resistance Yes improve_coating Action: Improve Coating Method check_coverage->improve_coating No resistance_assay Action: Conduct Resistance Assay check_resistance->resistance_assay Yes re_evaluate Action: Re-evaluate under Optimal Disease Pressure Conditions check_conditions->re_evaluate No

References

Application Notes & Protocols for Pydiflumetofen Residue Analysis in Food Matrices Using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the application of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of Pydiflumetofen residues in various food matrices. This compound is a novel succinate dehydrogenase inhibitor (SDHI) fungicide used to control a broad spectrum of fungal diseases on crops such as fruits, vegetables, and cereals.[1][2] As its use becomes more widespread, robust and efficient analytical methods are required to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits.[3][4][5] The QuEChERS methodology, coupled with sensitive detection techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offers a streamlined and effective solution for this analytical challenge.[3][6][7] This guide details the underlying principles of the method, provides optimized and validated step-by-step protocols, and discusses matrix-specific considerations to ensure accurate and reliable quantification.

Introduction to this compound and the QuEChERS Methodology

This compound: A New Generation Fungicide

This compound (IUPAC name: 3-(difluoromethyl)-N-methoxy-1-methyl-N-[(1RS)-1-methyl-2-(2,4,6-trichlorophenyl)ethyl]-1H-pyrazole-4-carboxamide) is a highly effective fungicide that belongs to the carboxamide chemical class.[1] It functions by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting energy production and halting fungal growth.[1] Its broad-spectrum activity makes it valuable for protecting a wide range of agricultural commodities.[2] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various foods, necessitating sensitive and validated analytical methods for routine monitoring.[5]

The QuEChERS Revolution in Sample Preparation

The QuEChERS method, first introduced by Anastassiades and Lehotay in 2003, has become a cornerstone of pesticide residue analysis in the food and environmental sectors.[6][8] It streamlines the traditionally labor-intensive sample preparation process by combining extraction and cleanup into two simple steps.[8] The acronym itself highlights its primary advantages:

  • Quick: Significantly reduces sample preparation time compared to older methods.

  • Easy: The procedure is simple and requires minimal training.

  • Cheap: Low solvent and consumable usage reduces analytical costs.

  • Effective: Provides high recovery rates for a wide range of pesticides, including this compound.[9]

  • Rugged: The method is robust and shows good reproducibility across different laboratories and matrices.

  • Safe: Reduces exposure to hazardous chlorinated solvents.

The core of the method involves an initial extraction of the homogenized sample with acetonitrile, followed by a partitioning step induced by the addition of salts. A subsequent cleanup step using dispersive solid-phase extraction (d-SPE) removes a significant portion of matrix co-extractives that could interfere with instrumental analysis.

Principle and Workflow of the QuEChERS Method

The QuEChERS procedure is bifurcated into two primary stages: Extraction and Cleanup. The causality behind each step is critical for achieving high-quality analytical results.

Step 1: Acetonitrile Extraction and Salting-Out Partitioning

The process begins with the extraction of this compound from a hydrated, homogenized food sample using acetonitrile. Acetonitrile is the solvent of choice due to its ability to effectively extract a broad range of pesticides while minimizing the co-extraction of non-polar interferences like lipids and fats compared to other solvents like acetone or ethyl acetate.[10]

Following the initial solvent extraction, a specific mixture of salts is added. This typically includes:

  • Magnesium Sulfate (MgSO₄): Anhydrous MgSO₄ serves a dual purpose. It absorbs excess water from the sample, which facilitates the partitioning of pesticides into the acetonitrile layer and induces phase separation between the aqueous and organic layers.

  • Buffering Salts: To ensure the stability of pH-sensitive pesticides, buffering salts are included. The two most common versions of the QuEChERS method use different buffer systems:

    • AOAC Official Method 2007.01: Uses sodium acetate (NaOAc) to provide a buffered system.[9]

    • EN 15662 Method: Uses a citrate buffer (sodium chloride, trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate).[9][11]

For this compound, studies have shown that both the acetate and citrate buffering methods are suitable and yield efficient recoveries, generally between 70-120%.[12] The choice often depends on the specific range of pesticides being analyzed in a multi-residue screen.

Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

After centrifugation, an aliquot of the acetonitrile supernatant (the upper layer) is transferred to a smaller tube containing a mixture of d-SPE sorbents for cleanup.[8] The purpose of this step is to remove matrix components that were co-extracted with the analyte, as these can cause ion suppression/enhancement in the mass spectrometer and contaminate the analytical system.[12]

The selection of d-SPE sorbents is tailored to the specific food matrix:

  • Primary Secondary Amine (PSA): This is a weak anion exchanger that effectively removes polar interferences such as organic acids, sugars, and some fatty acids.[13][14] It is a nearly universal sorbent in QuEChERS cleanup.

  • C18 (Octadecylsilane): A non-polar sorbent used for matrices with high fat content (e.g., milk, pork, soybeans). It works by retaining non-polar interferences like lipids. Several studies on this compound in animal-origin foods and fatty crops have successfully employed C18 for cleanup.[10][15]

  • Graphitized Carbon Black (GCB): This sorbent is highly effective at removing pigments (e.g., chlorophyll in spinach, carotenoids in tomatoes) and sterols.[10] However, a critical consideration is that GCB can strongly adsorb planar molecules. While this compound is not strictly planar, its recovery can be reduced with excessive amounts of GCB.[12] Therefore, the amount of GCB must be optimized to achieve a balance between interference removal and analyte recovery.[10][13]

QuEChERS_Workflow cluster_extraction PART 1: Extraction cluster_cleanup PART 2: Cleanup (d-SPE) Sample 1. Homogenized Sample (e.g., 10-15 g) Add_ACN 2. Add Acetonitrile & Internal Standard Sample->Add_ACN Shake1 3. Vortex / Shake (1 min) Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Extraction Salts Shake1->Add_Salts Shake2 5. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Supernatant 7. Transfer Aliquot of Acetonitrile Extract Centrifuge1->Supernatant Collect Supernatant Add_dSPE 8. Add to d-SPE Tube (containing Sorbents) Supernatant->Add_dSPE Shake3 9. Vortex / Shake (30 sec) Add_dSPE->Shake3 Centrifuge2 10. Centrifuge Shake3->Centrifuge2 Final_Extract 11. Final Extract for LC-MS/MS Analysis Centrifuge2->Final_Extract

Fig. 1: General workflow of the QuEChERS method.

Detailed Analytical Protocol

This protocol is a validated starting point for the analysis of this compound. Researchers should perform in-house validation for each specific food matrix.

Materials and Reagents
  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and formic acid.

  • Water: Ultrapure water (Type 1).

  • Standards: this compound certified reference standard.

  • QuEChERS Kits: Pre-weighed extraction salts (e.g., AOAC 2007.01: 6 g anhydrous MgSO₄, 1.5 g NaOAc) and d-SPE cleanup tubes with various sorbent compositions (e.g., MgSO₄/PSA, MgSO₄/PSA/C18, MgSO₄/PSA/GCB).

  • Equipment: High-speed refrigerated centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, 50 mL and 2 mL centrifuge tubes.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of this compound standard into a 100 mL volumetric flask and dissolve in acetonitrile. Store at -20°C.

  • Working Standards: Prepare a series of working standards (e.g., 0.001 to 0.5 µg/mL) by serial dilution of the stock solution with acetonitrile.[3]

  • Matrix-Matched Standards: To counteract matrix effects, it is highly recommended to prepare calibration standards in a blank matrix extract.[12][16] This is done by evaporating the solvent from working standards and reconstituting the residue in a blank QuEChERS extract of the same matrix being analyzed.

Sample Preparation and Extraction (AOAC 2007.01 Method)
  • Homogenization: Chop or blend the food sample until a uniform consistency is achieved. For low-moisture samples like grains, add a defined amount of ultrapure water before homogenization.[17][18]

  • Extraction:

    • Weigh 15 g (10 g for high-moisture items) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add any internal standards, if used.

    • Cap the tube and vortex vigorously for 1 minute.

    • Add the AOAC 2007.01 extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥4000 rpm for 5 minutes.

Protocol_Flow start Start: Homogenized Food Sample (15g) step1 Add 15 mL 1% Acetic Acid in ACN start->step1 step2 Vortex (1 min) step1->step2 step3 Add Extraction Salts (6g MgSO₄, 1.5g NaOAc) step2->step3 step4 Vortex Vigorously (1 min) step3->step4 step5 Centrifuge (≥4000 rpm, 5 min) step4->step5 step6 Transfer 6 mL Supernatant to d-SPE Tube step5->step6 step7 Vortex (30 sec) step6->step7 step8 Centrifuge (≥4000 rpm, 5 min) step7->step8 step9 Filter supernatant (0.22 µm) into Autosampler Vial step8->step9 end Inject into LC-MS/MS step9->end

Fig. 2: Step-by-step this compound extraction protocol.
Dispersive SPE Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing the appropriate sorbents.

  • Sorbent Selection Guide (Examples):

    • General Fruits & Vegetables (e.g., Grapes, Tomatoes): 900 mg MgSO₄ + 150 mg PSA.[15]

    • Pigmented Produce (e.g., Spinach, Berries): 900 mg MgSO₄ + 150 mg PSA + 15-50 mg GCB (use the lowest amount of GCB that provides sufficient cleanup to avoid recovery loss).[10]

    • Fatty Matrices (e.g., Soybean, Milk): 900 mg MgSO₄ + 150 mg PSA + 150 mg C18.[10][15]

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract. Transfer an aliquot through a 0.22 µm filter into an autosampler vial for analysis.

Instrumental Analysis by LC-MS/MS

LC-MS/MS is the definitive technique for quantifying this compound due to its high sensitivity and selectivity.[3][15] Analysis is typically performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

ParameterTypical ConditionRationale
LC Column C18 or HSS T3 (e.g., 2.1 x 100 mm, <3 µm)Provides excellent reversed-phase retention and peak shape for this compound.[15]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes better ionization in ESI+ mode.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for gradient elution.[15]
Flow Rate 0.2 - 0.4 mL/minStandard flow rate for analytical UHPLC/HPLC.
Column Temp. 30 - 40 °CEnsures reproducible retention times.
Injection Vol. 2 - 10 µLDependent on instrument sensitivity.
ParameterTypical ValueRationale
Ionization Mode ESI Positive (ESI+)This compound readily forms [M+H]⁺ ions.[15]
Precursor Ion m/z 426.1Corresponds to the [M+H]⁺ of this compound.
Product Ion 1 (Quantifier) m/z 192.9A stable and abundant fragment ion used for quantification.[12]
Product Ion 2 (Qualifier) m/z 123.1A second fragment ion used for identity confirmation.[12]
Collision Energy Instrument DependentMust be optimized for the specific mass spectrometer to maximize fragment ion intensity.

Method Validation and Performance

The developed method must be validated to ensure its reliability, following guidelines such as the EU's SANCO/12495/2011.[11] Key validation parameters include linearity, accuracy (recovery), precision (RSD), and limits of quantification (LOQ).

ParameterAcceptance CriteriaTypical Performance for this compound
Linearity (r²) ≥ 0.99Excellent linearity (r² > 0.99) is consistently achieved in the range of 1-1000 µg/kg.[15]
Accuracy (Recovery) 70 - 120%Recoveries for this compound typically fall within 72.0% to 110.3% across diverse matrices like grapes, wheat, milk, and eggs.[15]
Precision (RSD) ≤ 20%Relative Standard Deviations (RSDs) are generally well below 15%, indicating high precision.[3][15]
LOQ -A common Limit of Quantification (LOQ) for this compound in food matrices is 10 µg/kg (0.01 mg/kg).[7][15]

Example Validation Data from Literature [3][7][15]

Food MatrixSpiking Level (µg/kg)Average Recovery (%)RSD (%)
Grapes 1095.28.5
10098.76.2
Wheat 1088.411.3
10092.17.8
Pork 10101.59.1
100105.35.5
Soybean 1083.97.8
50099.53.3
Rice 1084.29.9
100105.16.5

Conclusion

The QuEChERS sample preparation method, in conjunction with LC-MS/MS analysis, provides a highly effective, efficient, and reliable framework for the routine monitoring of this compound residues in a diverse range of food commodities. The methodology's simplicity and robustness, combined with its minimal use of solvents, make it an ideal choice for high-throughput laboratories tasked with ensuring food safety and regulatory compliance. Proper method validation and the use of matrix-matched standards are critical for achieving the highest level of accuracy and mitigating potential matrix interferences. The protocols and data presented herein serve as a comprehensive resource for researchers and analysts in the field.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Fungal Resistance to Pydiflumetofen

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating fungal resistance to Pydiflumetofen. This guide is designed to provide in-depth, actionable insights into the mechanisms of resistance, validated experimental protocols, and robust troubleshooting strategies. Our goal is to equip you with the necessary knowledge to anticipate, identify, and characterize this compound resistance in your research.

Section 1: this compound & Its Mode of Action - A Primer

This compound is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC (Fungicide Resistance Action Committee) Group 7.[1][2] Its primary mode of action is the inhibition of the succinate dehydrogenase (Sdh) enzyme, also known as mitochondrial complex II.[2][3][4] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, which are essential for cellular respiration and energy (ATP) production in fungi.[1][5][6] By blocking the ubiquinone-binding site of the Sdh enzyme, this compound effectively halts fungal respiration, leading to the cessation of growth and eventual cell death.[5][7]

TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II substrate Fumarate Fumarate Complex_II->Fumarate converts to UQ_Pool Ubiquinone Pool Complex_II->UQ_Pool reduces This compound This compound (SDHI) This compound->Complex_II INHIBITS Complex_III Complex III UQ_Pool->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP produces

Caption: this compound inhibits Complex II, blocking cellular respiration.

Section 2: Known Mechanisms of Fungal Resistance

Fungal resistance to SDHIs, including this compound, is a growing concern and primarily occurs through two distinct mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[7][8] The Fungicide Resistance Action Committee (FRAC) classifies the risk of resistance development to SDHI fungicides as medium to high.[6][9][10]

Target-Site Resistance (TSR)

This is the most common mechanism of resistance to SDHIs.[11] It involves genetic mutations in the nuclear genes (SdhA, SdhB, SdhC, and SdhD) that encode the four subunits of the succinate dehydrogenase enzyme.[5][7][8] These mutations alter the amino acid sequence of the protein, particularly around the ubiquinone-binding pocket, which reduces the binding affinity of this compound to its target site.[5][7][10]

Key Points:

  • Mutations in SdhB, SdhC, and SdhD are most frequently associated with SDHI resistance.[5][7][11]

  • The specific amino acid substitution determines the level of resistance (low, moderate, or high) and the cross-resistance profile to other SDHIs.[11][12]

  • Different fungal pathogens may exhibit different resistance mechanisms and mutation profiles to the same fungicide.[5]

Table 1: Documented Sdh Mutations Conferring this compound Resistance in Various Fungi

Fungal SpeciesSdh SubunitAmino Acid SubstitutionResistance LevelReference
Botrytis cinereaSdhBP225L-[13]
Botrytis cinereaSdhCG85A + I93V (double)-[13]
Botrytis cinereaSdhBP225F, N230I, H272Y, H272RLow to Moderate[14]
Ustilaginoidea virensSdhBH239YLow[12]
Ustilaginoidea virensSdhBH239LHigh[12]
Ustilaginoidea virensSdhCA77VModerate[12]
Sclerotinia sclerotiorumSdhBA11V + V162A (double)High[9][15]
Didymella bryoniaeSdhBH277YHigh[16]
Fusarium pseudograminearumSdhBD69V, D147G, C257RHigh[17]
Fusarium solaniSdhCA82V, L135V-[18]
Stemphylium lycopersiciSdhCS73P, G79R, H134R, S135RHigh[10]
Non-Target-Site Resistance (NTSR)

NTSR mechanisms do not involve alterations to the target protein. Instead, they reduce the effective concentration of the fungicide at the target site. For SDHIs, the most relevant NTSR mechanism is the overexpression of efflux transporters.[7][8]

  • Efflux Pumps: Fungi possess membrane proteins, such as ATP-binding cassette (ABC) transporters, that can actively pump fungicides out of the cell.[8] Overexpression of the genes encoding these pumps can lead to a reduced intracellular accumulation of this compound, conferring a degree of resistance.[7][8]

Section 3: Experimental Workflows & Protocols

This section provides validated, step-by-step protocols for key experiments in this compound resistance research. Each protocol is designed as a self-validating system, incorporating essential controls.

Start Observe Reduced Efficacy or Screen Field Isolates EC50 Protocol 1: Determine EC50 Value Start->EC50 Resistance_Confirmed Resistance Confirmed (High EC50) EC50->Resistance_Confirmed Generate_Mutants Optional: Protocol 2: Generate Resistant Mutants Resistance_Confirmed->Generate_Mutants TSR_Path Investigate Target-Site Resistance (TSR) Resistance_Confirmed->TSR_Path Yes Sequence_Sdh Protocol 3: Sequence SdhB, C, D Genes TSR_Path->Sequence_Sdh NTSR_Path Investigate Non-Target-Site Resistance (NTSR) qRT_PCR Perform qRT-PCR on Efflux Pump Genes NTSR_Path->qRT_PCR Analyze_Seq Compare sequences to susceptible wild-type Sequence_Sdh->Analyze_Seq Mutation_Found Mutation Identified? Analyze_Seq->Mutation_Found Mutation_Found->NTSR_Path No End_TSR Mechanism Likely TSR Mutation_Found->End_TSR Yes Expression_Up Overexpression Detected? qRT_PCR->Expression_Up End_NTSR Mechanism Likely NTSR Expression_Up->End_NTSR Yes End_Complex Complex/Novel Mechanism Expression_Up->End_Complex No

Caption: Workflow for investigating this compound resistance mechanisms.

Protocol 1: Determination of EC50 Values by Mycelial Growth Inhibition

The EC50 (Effective Concentration to inhibit 50% of growth) is the foundational metric for quantifying fungicide sensitivity.

  • Causality: This assay directly measures the impact of the fungicide on fungal growth, providing a quantitative measure of resistance. Comparing the EC50 of a test isolate to a known sensitive (wild-type) isolate allows for the calculation of a Resistance Factor (RF).[6]

Methodology:

  • Prepare Fungicide Stock: Dissolve technical-grade this compound (e.g., 98% a.i.) in a suitable solvent like acetone to create a high-concentration stock solution (e.g., 10,000 µg/mL).[10]

  • Prepare Medial: Prepare Potato Dextrose Agar (PDA) and autoclave.[5] Allow it to cool to approximately 50-55°C in a water bath.

  • Amend Media: Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10, 50, 100 µg/mL).[10] Ensure the solvent concentration is constant across all plates, including the control (e.g., 0.1% acetone). Pour plates and allow them to solidify.

  • Inoculation: From the margin of a 3-5 day old actively growing culture of your fungal isolate, take a mycelial plug (e.g., 5 mm diameter) and place it, mycelium-side down, in the center of each amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for your fungus (e.g., 24°C) in the dark for a period sufficient to allow for substantial growth on the control plate (e.g., 3-5 days).[5][10]

  • Measurement: Measure the colony diameter in two perpendicular directions for each plate.

  • Calculation:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

    • Formula: Inhibition (%) = [(Diameter_control - Diameter_treatment) / (Diameter_control - Diameter_plug)] x 100.

    • Use statistical software (e.g., R, SAS, or GraphPad Prism) to perform a probit or logistic regression analysis to calculate the EC50 value.

  • Self-Validation:

    • Control 1 (Negative): A solvent-only control plate is essential to measure 100% growth.

    • Control 2 (Positive): Always include a known, well-characterized sensitive (wild-type) strain as a reference.

    • Replicates: Perform at least three biological replicates for each isolate and concentration.

Protocol 2: In Vitro Generation of Resistant Mutants

This protocol allows for the selection of resistant individuals from a sensitive population, which is critical for studying the molecular basis of newly emerging resistance.

  • Causality: By exposing a large population of fungal spores to gradually increasing concentrations of this compound, you apply selective pressure that favors the survival and growth of rare, spontaneously occurring resistant mutants.[5][9]

Methodology:

  • Spore Suspension: Prepare a high-density spore suspension (e.g., 1x10^6 spores/mL) from a sensitive parental isolate.

  • Initial Selection: Plate the spore suspension onto PDA amended with this compound at a concentration close to the parental EC50 value.

  • Incubation: Incubate the plates until small, resistant colonies appear (this may take several days to weeks).

  • Sub-culturing: Transfer the resistant colonies to new PDA plates containing a slightly higher concentration of this compound.

  • Iterative Selection: Repeat Step 4, gradually increasing the fungicide concentration with each transfer, until you obtain mutants that can grow at very high concentrations (e.g., >50 µg/mL).

  • Stability Test: To ensure the resistance is a stable genetic trait, sub-culture the mutants for several generations (e.g., ten) on fungicide-free PDA, then re-test their EC50.[6][19] A stable mutant will retain its high EC50 value.

  • Self-Validation:

    • Control: The sensitive parental isolate should be cultured in parallel on fungicide-free media to serve as a baseline for comparison.

    • Monosporic Isolation: Ensure the final resistant culture is derived from a single spore to guarantee genetic homogeneity.

Protocol 3: Molecular Identification of Sdh Gene Mutations

This protocol is used to determine if resistance is due to target-site modification.

  • Causality: By sequencing the SdhB, SdhC, and SdhD genes from resistant mutants and comparing them to the sequences from the sensitive parent, you can pinpoint the exact nucleotide and amino acid changes responsible for resistance.[9][10]

Methodology:

  • DNA Extraction: Extract high-quality genomic DNA from both the resistant mutant(s) and the sensitive parental strain.

  • Primer Design: Design PCR primers that flank the entire coding sequences of the SdhB, SdhC, and SdhD genes. Use the genome sequence of your fungal species or a closely related one.

  • PCR Amplification: Perform PCR to amplify the target Sdh genes from the extracted DNA.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain a consensus sequence for each gene.

    • Align the sequences from the resistant mutants against the sequence from the sensitive parental strain using software like MEGA or Geneious.

    • Identify any nucleotide polymorphisms (SNPs).

    • Translate the nucleotide sequences into amino acid sequences to determine if the SNPs result in amino acid substitutions.

  • Self-Validation:

    • Control 1 (Positive): Use DNA from the sensitive parental strain as the reference sequence.

    • Control 2 (Negative): Include a no-template control in your PCR to check for contamination.

    • Confirmation: If a putative resistance mutation is found, it is crucial to sequence multiple independent resistant mutants to confirm the association.

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during resistance research in a direct question-and-answer format.

Start Unexpected Result Problem1 Problem: Wild-type strain shows high EC50 value. Start->Problem1 Problem2 Problem: Resistant mutant has no Sdh mutations. Start->Problem2 Problem3 Problem: EC50 results are not reproducible. Start->Problem3 Cause1a Potential Cause: Fungicide stock degraded or improperly prepared. Problem1->Cause1a Cause1b Potential Cause: 'Wild-type' strain is actually resistant. Problem1->Cause1b Cause2a Potential Cause: Resistance is due to NTSR (e.g., efflux pumps). Problem2->Cause2a Cause2b Potential Cause: Mutation is in an unsequenced region (e.g., promoter). Problem2->Cause2b Cause3a Potential Cause: Inconsistent inoculum age or size. Problem3->Cause3a Cause3b Potential Cause: Inaccurate fungicide dilutions. Problem3->Cause3b

Caption: Decision tree for troubleshooting common experimental issues.

Q1: My supposedly sensitive wild-type strain is showing a high EC50 value for this compound. What could be the cause?

A1: This is a critical issue that compromises your entire experiment.

  • Potential Cause 1: Fungicide Integrity. Your this compound stock solution may have degraded or been prepared incorrectly.

    • Recommended Action: Prepare a fresh stock solution from the technical-grade powder. Always store stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Potential Cause 2: Isolate Contamination or Misidentification. Your wild-type culture may be contaminated with a resistant strain, or the isolate itself may have pre-existing resistance.

    • Recommended Action: Re-streak your wild-type isolate from a stock culture to obtain a pure, single-spore isolate. If possible, obtain a confirmed sensitive strain from a reputable culture collection to use as your reference standard.

Q2: I have a mutant with a very high Resistance Factor (RF > 100), but I found no mutations in the SdhB, SdhC, or SdhD genes. What's the next step?

A2: This is a strong indication of a non-target-site resistance (NTSR) mechanism.

  • Potential Cause: Efflux Pump Overexpression. The mutant may be actively pumping the fungicide out of the cell.[7][8]

    • Recommended Action:

      • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., ABC and MFS transporters) in your resistant mutant compared to its sensitive parent. A significant upregulation in the mutant is indicative of this mechanism.

      • Inhibitor Assays: Test the efficacy of this compound in the presence of known efflux pump inhibitors. A reversal of resistance (i.e., a lower EC50) in the presence of an inhibitor would support this hypothesis.

  • Potential Cause: Altered Gene Expression: While less common for SDHIs, resistance could be linked to changes in the expression of the Sdh genes themselves. One study on Fusarium graminearum found that resistant mutants had significantly altered expression of FgSdh genes, particularly low expression of FgSdhA and FgSdhC.[5]

    • Recommended Action: Perform qRT-PCR to assess the expression levels of all four Sdh genes.

Q3: My EC50 values for the same isolate vary significantly between experimental repeats. How can I improve reproducibility?

A3: Reproducibility is key to reliable data. Inconsistency usually stems from minor variations in protocol execution.

  • Potential Cause 1: Inconsistent Inoculum. The physiological state of the inoculum can affect growth rate.

    • Recommended Action: Standardize your inoculum. Always use mycelial plugs from the leading edge of a culture of the same age (e.g., 4 days old).

  • Potential Cause 2: Inaccurate Fungicide Dilutions. Small errors in serial dilutions can lead to large variations in final concentrations.

    • Recommended Action: Be meticulous with pipetting. Prepare fresh serial dilutions for each experiment. For very low concentrations, it is better to perform a two-step dilution.

  • Potential Cause 3: Uneven Fungicide Distribution. If the fungicide is not mixed thoroughly into the molten agar, you will have "hot spots" on your plates.

    • Recommended Action: After adding the fungicide stock to the molten agar, swirl the flask gently but thoroughly for at least 30 seconds before pouring the plates.

Section 5: Data Interpretation & Cross-Resistance

Understanding the cross-resistance profile of a mutant is crucial for developing effective resistance management strategies. Cross-resistance occurs when a mutation conferring resistance to one fungicide also confers resistance to other fungicides, typically those with the same mode of action.[20]

  • Positive Cross-Resistance: this compound-resistant mutants often show positive cross-resistance to other SDHI fungicides like boscalid, fluopyram, and isopyrazam.[9][13][14] This means resistance to this compound will likely render these other SDHIs ineffective.

  • No Cross-Resistance: Importantly, studies have consistently shown no cross-resistance between this compound and fungicides with different modes of action.[5][6][9] These include triazoles (tebuconazole), phenylpyrroles (fludioxonil), benzimidazoles (carbendazim), and QoIs (pyraclostrobin).[5][6][9][21]

  • Implication for Research & Development: This lack of cross-resistance is vital. It means that fungicides from different FRAC groups can be used in rotation or as mixtures with this compound to manage the development of resistance in the field.[3][5][9] When investigating a novel this compound-resistant mutant, testing its sensitivity to fungicides from other FRAC groups is a critical step.

Table 2: Example Cross-Resistance Profile for a this compound-Resistant Mutant

Fungicide Class (FRAC Group)Example FungicideExpected Outcome for Pyd-R MutantReference
SDHI (7) BoscalidResistant (Positive Cross-Resistance)[9]
SDHI (7) FluopyramResistant (Positive Cross-Resistance)[12][13]
DMI (3) TebuconazoleSensitive (No Cross-Resistance)[5][9]
Phenylpyrrole (12) FludioxonilSensitive (No Cross-Resistance)[5][6][9]
Benzimidazole (1) CarbendazimSensitive (No Cross-Resistance)[5][6][9]
QoI (11) PyraclostrobinSensitive (No Cross-Resistance)[5][9]

References

Technical Support Center: Pydiflumetofen Solution Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Pydiflumetofen. This center is designed for researchers, analytical scientists, and formulation experts who work with this compound and require a deep understanding of its solution behavior. Unreliable experimental results can often be traced back to the degradation of the active compound in solution. This guide provides expert insights, troubleshooting protocols, and foundational knowledge to ensure the stability and integrity of your this compound solutions, leading to more accurate and reproducible data.

Part 1: Fundamental Principles of this compound Stability

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide chemical class[1][2]. Its molecular structure, while effective for its fungicidal activity, contains functional groups susceptible to environmental degradation factors. Understanding these vulnerabilities is the first step in preventing them.

Key Factors Influencing this compound Stability in Solution:

  • Hydrolysis: The breakdown of a chemical compound due to reaction with water. While some regulatory assessments describe this compound as hydrolytically stable under standard environmental pH (4, 7, 9)[1][3][4], other research indicates it is an "easily degradable" pesticide where hydrolysis is a key degradation pathway[5]. This discrepancy highlights the sensitivity of hydrolysis rates to specific experimental conditions like temperature, concentration, and the presence of microbes.

  • Photolysis: Degradation caused by exposure to light, particularly UV wavelengths. This compound is susceptible to photolysis, which contributes significantly to its degradation on soil surfaces and in aqueous environments[1][6].

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and other degradation pathways[5][7][8].

  • pH: The pH of the solution can significantly influence the rate of hydrolysis. For this compound, studies have shown that degradation is fastest under neutral conditions (pH 7) compared to acidic (pH 4) or alkaline (pH 9) conditions[5][7][8].

  • Solvent Choice: this compound has very low solubility in water (1.5 mg/L at 25°C) but is very soluble in polar organic solvents like acetone and dichloromethane, and slightly soluble in others like methanol and toluene[2][3][4]. The choice of solvent is critical for creating stable, concentrated stock solutions.

Part 2: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with this compound solutions.

Q1: My this compound stock solution in acetonitrile is showing new peaks in the HPLC chromatogram after a week. What is happening? A1: This is likely due to degradation. Even in a relatively stable solvent like acetonitrile, degradation can occur if the solution is exposed to light or stored at improper temperatures. This compound is known to be susceptible to photolysis[1][6]. Ensure your stock solution is stored in an amber vial or a container wrapped in aluminum foil, and kept at or below 4°C[9]. For long-term storage, -20°C is recommended[10].

Q2: I'm dissolving this compound in a buffered aqueous solution for a bioassay, but my results are inconsistent. Could the compound be degrading during the experiment? A2: Yes, this is highly probable. This compound's hydrolysis rate is significant, with a reported half-life as short as 12.1 days at 25°C in a neutral pH 7 buffer[5][8]. If your bioassay runs for several hours or days, a meaningful percentage of your compound could be degrading, leading to inconsistent effective concentrations. It is crucial to prepare fresh aqueous solutions for each experiment or to conduct a stability study under your specific assay conditions to determine the degradation rate.

Q3: What is the best solvent for preparing a high-concentration stock solution of this compound? A3: Based on its solubility profile, polar organic solvents are ideal. Dichloromethane (>500 g/L) and acetone (220 g/L) offer very high solubility[3]. However, for analytical standards and many lab applications, acetonitrile is a common and practical choice, offering good solubility and compatibility with HPLC/UPLC-MS systems[9][10]. Always use high-purity, anhydrous-grade solvents to minimize water content and reduce the risk of hydrolysis.

Q4: I noticed the degradation rate of this compound seems to be faster when I use higher concentrations in my aqueous tests. Is this expected? A4: This is counterintuitive to what has been observed in some studies. Research has shown that the hydrolysis and degradation rate of this compound can decrease as the initial concentration increases[5][7][8]. If you are observing the opposite, it may indicate that another factor is at play. For example, at higher concentrations, the compound might be precipitating out of the aqueous solution, and you could be measuring the loss of dissolved compound rather than chemical degradation. Ensure your test concentration is well below the solubility limit in your specific medium.

Q5: Does the pH of my aqueous buffer matter for stability? A5: Absolutely. The pH is a critical factor. This compound degrades fastest in neutral (pH 7) conditions. It is more stable in acidic (pH 4) and alkaline (pH 9) buffers, with the slowest degradation often observed under acidic conditions[5][8]. For experiments requiring maximum stability in an aqueous medium, consider using a pH 4 buffer if compatible with your experimental design.

Part 3: In-Depth Troubleshooting Guides

This section offers structured approaches to diagnose and solve complex stability issues.

Guide 1: Diagnosing Unexpected Loss of Compound in an Aqueous Assay

This guide helps you determine if the loss of this compound is due to chemical degradation, precipitation, or adsorption to container surfaces.

G start Start: Inconsistent results or low recovery of this compound check_solubility Is the nominal concentration below the aqueous solubility limit (1.5 mg/L)? start->check_solubility check_degradation Run a time-course stability study. Analyze samples at T=0, 2, 4, 8, 24h via HPLC. check_solubility->check_degradation Yes precip Issue: Precipitation. Lower the concentration or add a co-solvent (e.g., DMSO, <0.5%). check_solubility->precip No check_adsorption Is the container made of glass or polypropylene? check_degradation->check_adsorption No significant change degradation Issue: Chemical Degradation. Peak area decreases and/or new peaks appear. check_degradation->degradation Yes adsorption Potential Issue: Adsorption. Consider using silanized glass vials or different plasticware. check_adsorption->adsorption Yes solution_degradation Solution: Mitigate Degradation. - Use fresh solutions. - Lower temperature. - Adjust pH to 4. - Protect from light. degradation->solution_degradation

Caption: Troubleshooting workflow for this compound loss in aqueous media.

Guide 2: Addressing Photodegradation in the Laboratory

Photodegradation is a common and often overlooked source of error.

  • Problem: You observe rapid degradation of this compound solutions, especially when left on the lab bench under ambient light.

  • Causality: this compound absorbs UV light, which provides the energy to break chemical bonds, leading to the formation of degradation products. The half-life due to direct photolysis in water can be around 89-95 days, which can be much faster under direct lab lighting[1][6].

  • Solution Protocol:

    • Use Protective Containers: Always prepare and store this compound solutions in amber glass vials or flasks. If amberware is unavailable, wrap clear glass containers completely in aluminum foil.

    • Minimize Exposure During Handling: When performing dilutions or adding the solution to your experiments, do so in a shaded area or turn off direct overhead lighting. Work efficiently to minimize the total exposure time.

    • Conduct a "Light vs. Dark" Control: To confirm photosensitivity in your specific experimental medium, prepare two identical samples. Wrap one completely in foil (the "dark" control) and leave the other exposed to normal lab lighting. Analyze both after a set period (e.g., 8 hours). A significant difference in concentration confirms photodegradation is a major issue.

Part 4: Key Experimental Protocols

These protocols provide a validated starting point for preparing and analyzing this compound solutions.

Protocol 1: Preparation of a Validated 1 mg/mL Stock Solution in Acetonitrile

Objective: To prepare a reliable, high-concentration primary stock solution and verify its concentration.

Materials:

  • This compound analytical standard (≥98% purity)[10]

  • Anhydrous, HPLC-grade acetonitrile

  • 10 mL amber glass volumetric flask (Class A)

  • Analytical balance (readable to 0.01 mg)

  • HPLC system with a C18 column

Procedure:

  • Weighing: Accurately weigh approximately 10.0 mg of this compound standard directly into the 10 mL amber volumetric flask. Record the exact weight.

  • Dissolution: Add approximately 7 mL of acetonitrile to the flask. Swirl gently to dissolve the solid completely.

  • Final Volume: Once fully dissolved, carefully add acetonitrile to the calibration mark on the flask. Cap and invert the flask 15-20 times to ensure a homogenous solution.

  • Concentration Calculation: Calculate the precise concentration based on the actual weight and volume (10.0 mL).

  • Immediate Validation (T=0 Analysis):

    • Prepare a dilution of your new stock solution to a known concentration (e.g., 10 µg/mL) in acetonitrile.

    • Analyze this dilution by HPLC-UV or UPLC-MS/MS[11][12].

    • Compare the peak area to a freshly prepared calibration curve or a certified reference standard to confirm the concentration is within ±5% of the calculated value.

  • Storage: Store the validated stock solution in the amber flask, tightly sealed, at -20°C[10]. It should remain stable for at least 6 months under these conditions[10].

Protocol 2: Aqueous Stability Study Workflow

Objective: To determine the degradation half-life of this compound in your specific experimental buffer.

G cluster_prep Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis prep_stock Prepare 1 mg/mL This compound Stock in ACN prep_aqueous Spike stock into experimental buffer to final concentration prep_stock->prep_aqueous t0 T=0 (Immediate Sample) prep_aqueous->t0 t_interim T = 2, 4, 8, 24, 48h (Store at assay temp) t0->t_interim quench Quench samples (e.g., add ACN, freeze at -20°C) t_interim->quench hplc Analyze all time points in a single HPLC run quench->hplc plot Plot ln(Conc) vs. Time hplc->plot calc Calculate k and t½ (t½ = 0.693 / k) plot->calc

Caption: Experimental workflow for determining this compound stability.

Data Summary Tables

Table 1: this compound Solubility in Various Solvents (at 25°C)

SolventSolubilitySource
Water1.5 mg/L[2][3][4]
Dichloromethane>500 g/L[3]
Acetone220 g/L[3]
Ethyl Acetate130 g/L[3]
Toluene67 g/L[3]
Methanol26 g/L[3]
n-Octanol7.2 g/L[3]
Hexane0.270 g/L[3]

Table 2: Hydrolytic Half-Life of this compound Under Various Conditions

pHTemperature (°C)Half-Life (t½) in DaysSource
42518.6[5][8]
7524.8[5]
72512.1[5][8]
7459.3[5]
92525.0[5][8]

Note: Some sources report this compound as "stable" to hydrolysis, indicating very slow degradation under specific regulatory test conditions. The values above reflect experimental findings showing more rapid degradation[1][3][5][6]. Researchers should validate stability under their own experimental conditions.

References

Technical Support Center: Optimizing Pydiflumetofen Application Timing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Pydiflumetofen, a next-generation succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2] This guide is designed for researchers, scientists, and crop protection professionals to address common challenges and provide in-depth, actionable protocols for optimizing the application timing of this compound to achieve maximum efficacy in experimental and field settings. This compound, known by trade names such as Miravis®, offers broad-spectrum control of numerous fungal pathogens.[3][4] However, its performance is intrinsically linked to precise application timing, which is influenced by pathogen biology, crop physiology, and environmental conditions. This document provides the foundational knowledge and troubleshooting frameworks necessary to refine your application strategies.

Section 1: Foundational Knowledge - Understanding this compound

A clear understanding of this compound's mechanism of action is fundamental to its effective use. This section addresses the most frequently asked questions regarding its biochemical function and biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the precise mode of action for this compound?

A1: this compound is a member of the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, classified under FRAC (Fungicide Resistance Action Committee) Group 7.[5] Its target site is Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungal cells.[1][6] By binding to the quinone reduction site of this enzyme, it blocks the conversion of succinate to fumarate, a critical step in the Krebs cycle and electron transport chain.[3] This action effectively halts cellular respiration and energy (ATP) production, leading to the death of the fungal pathogen.[7]

Q2: What are the key characteristics of this compound's activity?

A2: this compound exhibits both preventative and curative activity, offering flexibility in application timing.[7] It possesses systemic and translaminar properties, meaning it can move across the leaf surface to protect both sides and is transported within the plant's vascular system to protect new growth.[7][8] This ensures long-lasting residual control, reducing the need for frequent re-application.[7]

Q3: Which fungal pathogens and crops is this compound effective against?

A3: this compound has a broad spectrum of activity against a wide range of economically important fungal diseases.[3] Its efficacy has been demonstrated in numerous crops.

Target Pathogen Genus Common Diseases Controlled Primary Target Crops Reference
AlternariaEarly Blight, Leaf SpotPotato, Tomato, Vegetables[3][9]
BotrytisGray MoldGrapes, Berries, Ornamentals[3][10]
CercosporaLeaf Spot, Frogeye Leaf SpotSoybeans, Peanuts, Sugar Beets[3][5]
FusariumFusarium Head Blight (FHB), BakanaeCereals (Wheat, Barley), Corn, Rice[2][5][11]
SclerotiniaWhite Mold, Stem RotSoybeans, Canola, Oilseed Rape[9][12]
SeptoriaSeptoria Leaf BlotchCereals (Wheat)[3]
VenturiaScabApples, Pears[3][9]
Powdery MildewsPowdery MildewGrapes, Cucurbits, Cereals[3][9]

Q4: How does this compound fit into a resistance management strategy?

A4: The risk of fungal populations developing resistance to SDHI fungicides is moderate to high.[3][13] To mitigate this risk, this compound should be a component of an Integrated Pest Management (IPM) program.[5][7] Key strategies include rotating or tank-mixing this compound with fungicides from different FRAC groups (i.e., with different modes of action).[3][7] For example, studies have shown that co-formulations with triazoles (FRAC Group 3) can enhance efficacy and broaden the application window, particularly against diseases like Fusarium Head Blight.[11][14] Always adhere to label recommendations regarding the number of sequential applications.

Section 2: Troubleshooting Guide for Sub-Optimal Efficacy

Even with a robust fungicide, experimental outcomes can be inconsistent. This section provides a logical framework for diagnosing and resolving issues related to poor or variable disease control.

Problem: Observed disease control is lower than expected or highly variable across replicates.

This is a common issue stemming from a mismatch between application timing and the infection cycle, environmental interference, or application errors. The following workflow helps systematically identify the root cause.

G A Start: Sub-Optimal Efficacy Observed B Was application timing based on pathogen infection models or preventative schedules? A->B C NO B->C  Reactive Application D YES B->D  Proactive Application E Action: Conduct a Detached Leaf Assay to define the precise window of preventative vs. curative activity. (See Protocol 1) C->E F Did significant rainfall occur within 1-2 hours of application? D->F G YES F->G H NO F->H I Issue: Poor Rainfastness. Product may have washed off. Action: Re-apply if permitted and ensure adequate drying time. G->I J Were environmental conditions (temp, humidity, light) extreme during or after application? H->J K YES J->K L NO J->L M Issue: Environmental Stress. Extreme conditions can affect fungicide uptake and plant metabolism. Action: Review environmental data and adjust timing to avoid stress periods. K->M N Was spray coverage uniform? Were appropriate adjuvants and calibrated equipment used? L->N O NO N->O P YES N->P Q Issue: Poor Application Technique. Action: Verify sprayer calibration, nozzle selection, and adjuvant compatibility. Conduct coverage tests with water-sensitive paper. O->Q R Issue: Suspected Fungal Resistance. Action: Proceed to Resistance Troubleshooting (Section 3) P->R

Caption: Troubleshooting workflow for sub-optimal this compound efficacy.

Deep Dive: Causality and Solutions
  • Issue: Incorrect Timing Relative to Infection

    • Causality: this compound has excellent protective (preventative) activity and some curative effect, but its efficacy diminishes significantly if applied too late after infection is established.[7][15] The optimal window is often just before or at the very early stages of fungal penetration. For diseases like Fusarium Head Blight in wheat, application timing is critical and ideally occurs during flowering (Zadoks Growth Stage 61-65).[11][14][16] Applying too early or too late can lead to a dramatic reduction in control.[11][14][17]

    • Solution: Determine the precise window of efficacy for your specific pathosystem using a Detached Leaf Assay (See Protocol 1) . This controlled experiment allows you to test preventative and curative application timings with precision.[18][19]

  • Issue: Environmental Factors Impacting Performance

    • Causality: Environmental conditions can degrade the active ingredient or prevent its uptake.

      • Rainfastness: While many modern formulations have good rainfastness, heavy rainfall shortly after application can wash the product off before it has penetrated the leaf cuticle.[20]

      • Temperature & UV: this compound is a persistent compound, but extreme temperatures and high UV radiation can accelerate the degradation of the active ingredient on the leaf surface.[5] Stressed plants (e.g., from drought or heat) may also exhibit altered uptake and translocation of systemic fungicides.[21][22][23]

    • Solution: Always consult the product label for specific rainfast intervals. If not specified, a general rule is to allow at least 1-2 hours of drying time. Avoid applying during the hottest part of the day or when plants are under significant drought stress.

  • Issue: Poor Application Technique

    • Causality: Non-uniform spray coverage is a primary cause of field-level failure. If the fungicide does not reach the target tissue at an effective concentration, disease control will be poor. This can be due to incorrect nozzle selection, improper boom height, insufficient spray volume, or incompatible tank-mix partners that affect droplet size and deposition.[24]

    • Solution: Calibrate spray equipment meticulously. Use nozzles that provide the droplet size appropriate for the crop canopy. For dense canopies, increasing spray volume (e.g., to 15 gal/acre or higher) can improve penetration.[24] The use of appropriate adjuvants can also enhance coverage and uptake, but a jar test for compatibility is recommended.

Section 3: Troubleshooting Guide for Phytotoxicity

Phytotoxicity is any adverse effect on a plant caused by a chemical application.[25][26] While this compound has demonstrated good crop safety across many species, symptoms can occasionally occur under specific conditions.[9][27]

Problem: Following application, plants exhibit chlorosis, leaf burn, stunting, or distorted growth.

Symptoms of phytotoxicity can be mistaken for disease or nutrient deficiencies.[21][22] Common symptoms include necrotic spots, leaf edge burn, yellowing (chlorosis), and stunted or malformed new growth.[22][23]

G A Start: Phytotoxicity Symptoms Observed B Was the application rate higher than the label recommendation? A->B C YES B->C D NO B->D E Issue: Incorrect Dosage. Action: Immediately review calculations and sprayer calibration. Conduct a Dose-Response Study to determine the crop safety margin (See Protocol 2). C->E F Was this compound tank-mixed with other pesticides, adjuvants, or foliar fertilizers? D->F G YES F->G H NO F->H I Issue: Tank-Mix Incompatibility. Action: Conduct a Jar Test before application (See Protocol 3). Some adjuvants or EC formulations can increase crop sensitivity. G->I J Were plants under stress (drought, heat, etc.) during application? H->J K YES J->K L NO J->L M Issue: Application to Stressed Crop. Action: Avoid applying to stressed plants. Ensure adequate soil moisture before application. Stressed plants have reduced capacity to metabolize agrochemicals. K->M N Issue: Inherent Crop Sensitivity. Action: Consult crop safety data. Test on a small batch of plants before large-scale application. L->N

Caption: Decision tree for troubleshooting phytotoxicity symptoms.

Deep Dive: Causality and Solutions
  • Issue: Application Rate and Frequency

    • Causality: Exceeding the recommended application rate is a direct cause of phytotoxicity.[25] The margin of safety can vary significantly between plant species and even cultivars. Young plants and new growth are often more sensitive.[22]

    • Solution: Strictly adhere to the label's maximum single application rate and the total amount applied per season.[5] To scientifically establish safety margins for a new crop or cultivar, conduct a Dose-Response Crop Safety Study (See Protocol 2) .

  • Issue: Tank-Mixing Incompatibility

    • Causality: Chemical interactions in a tank mix can lead to phytotoxicity.[23] Certain adjuvants (especially stickers or penetrants), emulsifiable concentrate (EC) formulations of other pesticides, or foliar fertilizers can increase the uptake of this compound beyond safe levels, effectively causing an overdose.

    • Solution: Before tank-mixing, always perform a Jar Test (See Protocol 3) to check for physical incompatibility. Furthermore, always consult product labels for any known antagonisms or synergistic effects. When using a new tank mix, test it on a small area 24-48 hours before treating the entire crop.

Section 4: Advanced Protocols for Application Optimization

Protocol 1: Detached Leaf Assay for Determining the Window of Efficacy

This assay is invaluable for pinpointing the optimal timing for preventative vs. curative control.[18][28]

Objective: To determine the protective and curative activity window of this compound against a target pathogen.

Materials:

  • Healthy, young, fully expanded leaves from the host plant.[29]

  • This compound technical grade or formulated product.

  • Fungal pathogen culture and means of producing inoculum (spore suspension).

  • Moist incubation chambers (e.g., plastic trays with moist filter paper).[29]

  • Micropipette, atomizer/sprayer.

Methodology:

  • Leaf Preparation: Collect healthy leaves, rinse with sterile water, and place them abaxial (lower) side up in the moist chambers.[29][30]

  • Treatment Groups (Minimum 3-5 leaves per group):

    • Control: Inoculated, untreated.

    • Protective -48h: Apply this compound 48 hours before inoculation.

    • Protective -24h: Apply this compound 24 hours before inoculation.[18]

    • Curative +24h: Apply this compound 24 hours after inoculation.

    • Curative +48h: Apply this compound 48 hours after inoculation.

  • Fungicide Application: Prepare a solution of this compound at the desired experimental concentration. Apply evenly to the leaf surfaces until runoff and allow to dry completely.

  • Inoculation: Prepare a spore suspension of the target pathogen (e.g., 1x10^5 spores/mL). Apply a small droplet (e.g., 10-20 µL) to the center of each leaf.[29]

  • Incubation: Place the chambers in a controlled environment with appropriate temperature and light conditions for disease development (e.g., 15-20°C, 16h photoperiod).[29]

  • Assessment: At 5-7 days post-inoculation, assess the disease severity. This can be done by measuring lesion diameter or scoring the percentage of necrotic/sporulating area.[29]

  • Analysis: Calculate the percent disease control for each treatment group relative to the inoculated, untreated control. Plotting control efficacy against application time will reveal the optimal window. High efficacy in the "-48h" and "-24h" groups indicates strong protective activity, while efficacy in the "+24h" group shows curative potential.

Protocol 2: Dose-Response Crop Safety Study

Objective: To determine the maximum safe application rate of this compound on a specific crop or cultivar.

Methodology:

  • Plant Material: Use healthy, uniform plants at the growth stage intended for application.

  • Treatment Rates: Prepare a series of this compound concentrations. A typical series would include:

    • Untreated Control (water spray)

    • 1X (Recommended label rate)

    • 2X (Twice the recommended rate)

    • 4X (Four times the recommended rate)

  • Application: Apply each concentration to a group of replicate plants (minimum 3-5 plants per group). Ensure thorough and uniform coverage.

  • Observation: For 7-14 days after application, observe plants daily for any symptoms of phytotoxicity (chlorosis, necrosis, stunting, etc.).[22][23]

  • Scoring: Rate the phytotoxicity on a scale (e.g., 0 = no injury, 10 = plant death).

Protocol 3: Jar Test for Tank-Mix Compatibility

Objective: To quickly assess the physical compatibility of this compound with other tank-mix partners before filling the spray tank.

Methodology:

  • Materials: A clear glass jar with a lid (quart-sized), water, and all components of the proposed tank mix (this compound, other pesticides, adjuvants).

  • Procedure:

    • Fill the jar halfway with water from the same source used for spraying.

    • Add the tank-mix components one at a time, in the proper mixing order (consult labels, but typically starts with water-dispersible granules, then wettable powders, then flowables like this compound, then emulsifiable concentrates, and finally adjuvants).

    • Cap the jar and shake vigorously after adding each component.

    • Fill the jar with the remaining water and shake again.

    • Let the jar sit for 15-30 minutes and observe.

  • Assessment: Look for any signs of incompatibility, such as the formation of flakes, crystals, sludge, gels, or an oily layer. If any of these occur, the mixture is physically incompatible and should not be used.

References

Impact of environmental conditions on Pydiflumetofen degradation rate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the environmental fate of Pydiflumetofen. This guide provides in-depth, field-proven insights into the factors influencing its degradation rate and offers practical troubleshooting advice for common experimental challenges. Our goal is to ensure the scientific integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general degradation profile of this compound in the environment?

This compound is a fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[1][2] Its persistence in the environment is variable and highly dependent on local conditions.[3] While some studies classify it as an easily degradable pesticide with a half-life of less than 30 days in certain matrices, others have found it to be very persistent in soil and water/sediment systems.[4][5] The primary routes of degradation are microbial activity and, to a lesser extent, photolysis.[6][7]

Q2: What are the key environmental factors influencing the degradation rate of this compound?

Several environmental factors significantly impact the degradation rate of this compound:

  • Microbial Activity: Microorganisms are the primary drivers of this compound degradation in soil.[6][8][9] Studies have shown that sterilization of soil significantly reduces the degradation rate and extends its half-life.[6][8][9]

  • Soil Type and Properties: The type of soil plays a crucial role. For instance, phaeozem soils have been shown to exhibit faster degradation compared to ferrosols.[6][8][9] Soil organic matter content, pH, and cation exchange capacity (CEC) have been correlated with the degradation half-life.[10][11]

  • Temperature: Temperature has a positive correlation with the degradation rate.[6][8][9][12] As the temperature increases, the rate of both microbial and chemical degradation processes generally increases.[6][8]

  • pH: The pH of the medium affects the hydrolysis rate of this compound. Neutral conditions (pH 7) have been found to result in a higher degradation rate compared to acidic (pH 4) and alkaline (pH 9) conditions.[6][8][9]

  • Moisture: Soil moisture content influences microbial activity and the availability of the compound for degradation.

  • Light (Photodegradation): While microbial degradation is the dominant process, photolysis also contributes to the breakdown of this compound, particularly on soil surfaces.[7]

  • Initial Concentration: The initial concentration of this compound can affect its degradation rate. Some studies suggest that the degradation rate decreases as the initial concentration increases, possibly due to the inhibitory effects of high concentrations on soil microorganisms.[6][8]

Q3: What analytical methods are typically used to quantify this compound residues?

The most common and effective methods for the determination of this compound residues in environmental samples involve a combination of a robust sample preparation technique followed by sensitive chromatographic analysis.

  • Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for extracting this compound from various matrices like soil, water, and plant tissues.[4][13][14][15]

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred analytical technique.[4][13][14] This provides high sensitivity and selectivity for accurate quantification of this compound and its metabolites.

Troubleshooting Guide

This section addresses specific issues you might encounter during your this compound degradation experiments.

Issue 1: High Variability in Degradation Half-Life (DT₅₀) Values Across Replicates
  • Potential Cause 1: Inhomogeneous Spiking. The initial application of this compound to the soil or water matrix may not be uniform.

    • Solution: Ensure thorough mixing of the spiking solution with the matrix. For soil, this can be achieved by using a mechanical shaker or by serially mixing smaller batches. For aqueous solutions, ensure complete dissolution and homogenization before aliquoting.

  • Potential Cause 2: Inconsistent Environmental Conditions. Variations in temperature, moisture, or light exposure among replicates can lead to different degradation rates.

    • Solution: Use a controlled environment chamber (incubator) to maintain consistent temperature and humidity. If studying photodegradation, ensure uniform light intensity across all samples.

  • Potential Cause 3: Non-uniform Microbial Population. In soil studies, the distribution of microorganisms can be heterogeneous.

    • Solution: Homogenize the bulk soil sample thoroughly before dividing it into experimental units. Sieving the soil can also help in achieving uniformity.

Issue 2: Slower Than Expected Degradation Rate
  • Potential Cause 1: Low Microbial Activity. The soil used may have a low microbial population or activity.

    • Solution: Characterize the soil's microbial biomass and activity before starting the experiment. If necessary, consider using a soil with known high microbial activity or augmenting the soil with a microbial consortium.

  • Potential Cause 2: Incorrect pH of the Medium. As this compound degradation is pH-dependent, a suboptimal pH can slow down the process.

    • Solution: Measure and adjust the pH of your soil or buffer solution to the desired level before spiking. Remember that degradation is generally faster under neutral conditions.[6][8][9]

  • Potential Cause 3: Adsorption to Experimental Vessels. this compound may adsorb to the walls of the experimental containers, reducing its bioavailability for degradation.

    • Solution: Use inert containers (e.g., glass) and consider including a solvent rinse of the container at the end of the experiment to quantify the adsorbed amount. Silanizing glassware can also minimize adsorption.

Issue 3: Poor Recovery During Sample Extraction (QuEChERS)
  • Potential Cause 1: Inefficient Extraction. The analyte may not be completely extracted from the matrix.

    • Solution: Optimize the extraction solvent and shaking time. Acetonitrile is a commonly used and effective solvent for this compound.[13] Ensure vigorous shaking to facilitate the partitioning of the analyte into the solvent.

  • Potential Cause 2: Matrix Effects. Co-extracted matrix components can interfere with the analytical measurement, leading to signal suppression or enhancement.

    • Solution: Incorporate a cleanup step after extraction. Dispersive solid-phase extraction (d-SPE) with sorbents like C18 or graphitized carbon black (GCB) can effectively remove interfering compounds.[4] The use of matrix-matched standards for calibration is also crucial to compensate for matrix effects.[16]

Issue 4: Inconsistent Chromatographic Results (HPLC-MS/MS)
  • Potential Cause 1: Peak Tailing or Splitting. This can be caused by column degradation, improper mobile phase composition, or interactions with active sites in the chromatographic system.

    • Solution: Ensure the mobile phase is correctly prepared and degassed. Check the column's performance with a standard mixture. If the column is old or contaminated, it may need to be replaced. Using a guard column can help extend the analytical column's lifetime.

  • Potential Cause 2: Carryover. this compound from a high-concentration sample may be injected with the subsequent sample, leading to artificially high results.

    • Solution: Implement a rigorous needle wash protocol in the autosampler. Injecting a blank solvent after a high-concentration sample can help to check for and mitigate carryover.[16][17]

  • Potential Cause 3: Analyte Degradation in the Inlet. High temperatures in the mass spectrometer's ion source can potentially degrade the analyte.

    • Solution: Optimize the ion source parameters, such as temperature and gas flows, to achieve a balance between efficient ionization and minimal degradation.

Data Presentation

Table 1: this compound Degradation Half-Life (DT₅₀) in Soil under Different Conditions

Soil TypeTemperature (°C)Half-Life (days)Reference
Phaeozems2510.79[6]
Lixisols2520.43[6]
Ferrosols2525.14[6]
Plinthosols2524.82[6]
Ferrosol4518.2[6]
Soybean Field Soil (Heilongjiang)Field Conditions7.9[4]
Soybean Field Soil (Inner Mongolia)Field Conditions25.7[4]
Soybean Field Soil (Jilin)Field Conditions15.3[4]
Paddy SoilField Conditions6.08 - 14.38[2]

Table 2: this compound Hydrolysis Half-Life (DT₅₀) under Different pH and Temperature Conditions

pHTemperature (°C)Half-Life (days)Reference
42518.6[6]
72512.1[6]
92525.0[6]
7524.8[6]
7459.3[6]

Experimental Protocols

Protocol 1: Soil Degradation Study
  • Soil Preparation: Collect fresh soil, remove debris, and sieve through a 2 mm mesh. Adjust the moisture content to 60% of the maximum water holding capacity.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil to achieve the desired final concentration, ensuring even distribution. Allow the solvent to evaporate completely in a fume hood.

  • Incubation: Place the treated soil samples in incubation vessels and store them in a controlled environment chamber at a constant temperature and in the dark (unless studying photodegradation).

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).

  • Extraction and Analysis: Extract this compound from the soil samples using the QuEChERS method and analyze the extracts by LC-MS/MS.

Protocol 2: Hydrolysis Study
  • Buffer Preparation: Prepare sterile buffer solutions at the desired pH values (e.g., 4, 7, and 9).

  • Spiking: Add a small volume of a concentrated this compound stock solution to the buffer solutions to achieve the target concentration.

  • Incubation: Incubate the solutions in sterile, sealed vessels at a constant temperature in the dark.

  • Sampling: At specified time points, withdraw aliquots for analysis.

  • Analysis: Directly analyze the aqueous samples or perform a liquid-liquid or solid-phase extraction if necessary, followed by LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing soil Soil Sample Collection & Sieving spike This compound Spiking soil->spike incubate Incubation (Controlled Temp/Moisture) spike->incubate sampling Time-course Sampling incubate->sampling extract QuEChERS Extraction sampling->extract analyze LC-MS/MS Analysis extract->analyze kinetics Degradation Kinetics (First-Order) analyze->kinetics dt50 Half-Life (DT50) Calculation kinetics->dt50

Caption: Workflow for a this compound soil degradation study.

influencing_factors cluster_soil Soil Properties cluster_env Environmental Conditions pyd This compound Degradation Rate soil_type Soil Type pyd->soil_type om Organic Matter pyd->om ph_soil pH pyd->ph_soil cec CEC pyd->cec temp Temperature pyd->temp moisture Moisture pyd->moisture light Light pyd->light microbes Microbial Activity pyd->microbes

Caption: Key factors influencing this compound degradation.

References

Technical Support Center: Strategies for Managing Pydiflumetofen Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Pydiflumetofen. This guide is designed to provide expert insights and practical solutions for investigating and managing the emergence of resistance in fungal populations. Our goal is to equip you with the foundational knowledge and troubleshooting frameworks necessary to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding this compound, its mechanism, and the dynamics of fungal resistance.

Q1: What is the precise mode of action for this compound?

A: this compound is a next-generation fungicide belonging to the Succinate Dehydrogenase Inhibitor (SDHI) class, classified under FRAC (Fungicide Resistance Action Committee) Group 7.[1][2][3] Its primary mode of action is the disruption of fungal respiration.[4][5] Specifically, this compound binds to the ubiquinone-binding (Qp) site of the succinate dehydrogenase enzyme (also known as Complex II) within the mitochondrial electron transport chain.[6][7] This binding action blocks the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle.[1][6] The ultimate consequence is the cessation of ATP production, depriving the fungal cells of the energy required for growth and reproduction, leading to their death.[4]

cluster_0 Mitochondrial Electron Transport Chain TCA TCA Cycle SDH Complex II (Succinate Dehydrogenase) TCA->SDH Succinate ETC Downstream ETC (Complexes III, IV) SDH->ETC Electrons ATP ATP Synthesis ETC->ATP Proton Gradient Pyd This compound Block INHIBITION Pyd->Block Block->SDH caption This compound's Mode of Action.

Caption: this compound inhibits Complex II (SDH), halting the electron transport chain.

Q2: What are the primary molecular mechanisms that confer resistance to this compound?

A: The predominant mechanism of resistance to this compound and other SDHIs is target-site modification.[8] This involves point mutations in the nuclear genes (SdhA, SdhB, SdhC, and SdhD) that encode the four subunits of the succinate dehydrogenase enzyme.[7][9] These mutations alter the amino acid sequence of the protein, reducing the binding affinity of the fungicide to the Qp pocket. While mutations can occur in several subunits, they are most frequently reported in SdhB, SdhC, and SdhD.[8] A less common mechanism reported for SDHIs involves the overexpression of efflux transporters, such as ATP-binding cassette (ABC) transporters, which actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[8]

cluster_fungus Fungal Cell cluster_mito Mitochondrion SDH_WT Wild-Type SDH Qp Site SDH_Mut Mutated SDH Altered Qp Site Pyd_in This compound Pyd_in->SDH_WT:f1 Binds & Inhibits Pyd_in->SDH_Mut:f1 Binding Reduced Efflux Efflux Pump (e.g., ABC Transporter) Pyd_in->Efflux Pumped Out Pyd_out This compound Efflux->Pyd_out caption Primary mechanisms of this compound resistance.

Caption: Resistance arises from target-site mutations or enhanced efflux of the fungicide.

Q3: My experiment shows resistance to this compound. Should I expect cross-resistance to other fungicides?

A: It depends on the fungicide class. Yes, for other SDHIs (FRAC Group 7) . Due to the shared mode of action, mutations in the sdh genes that confer resistance to this compound are very likely to cause cross-resistance to other SDHIs like boscalid, fluopyram, and isopyrazam.[9][10][11] However, the degree of cross-resistance can be complex; certain mutations may have a greater impact on the efficacy of some SDHIs than others.[11][12]

No, for other fungicide classes . This compound's single-site mode of action means cross-resistance to fungicides from different FRAC groups is not expected.[11] Studies have repeatedly shown no cross-resistance between this compound and fungicides such as triazoles (DMIs, FRAC 3), phenylpyrroles (PPs, FRAC 12), or carbendazim (MBCs, FRAC 1).[7][9][13][14] This is a cornerstone of effective resistance management, as these other fungicides can be used in rotation or mixtures.[4][14]

Q4: What is the "fitness cost" of resistance, and is it relevant for this compound-resistant mutants?

A: A "fitness cost" is a disadvantageous pleiotropic effect of a resistance allele on a pathogen's survival and reproduction in the absence of the selective pressure (the fungicide).[15][16] This can manifest as reduced mycelial growth, lower spore production, decreased virulence, or heightened sensitivity to other environmental stresses.[14]

This concept is highly relevant for this compound. Several studies have identified significant fitness costs in laboratory-generated resistant mutants, observing reduced pathogenicity and growth rates.[7][9][14][17] However, this is not a universal rule. Other research has found resistant mutants with fitness levels comparable to their sensitive parental strains, posing a higher risk for establishment in the field.[10][18][19] The presence or absence of a fitness cost is a critical parameter in predicting how quickly a resistant subpopulation will decline if the use of this compound is discontinued.[15]

Section 2: Troubleshooting Guide for Experimental Workflows
Problem: My in-vitro fungicide sensitivity assays are yielding inconsistent EC50 values for the same fungal isolate.
  • Potential Cause 1: Inoculum Variability. The age and physiological state of the mycelial plugs used for inoculation can significantly impact growth rates. Plugs taken from the edge of a young, actively growing colony are ideal.

  • Troubleshooting Steps:

    • Standardize Inoculum: Always use mycelial plugs of a consistent diameter (e.g., 5 mm) taken from the margin of a 3- to 5-day-old parent colony.[14]

    • Verify Solvent Effects: Prepare a control plate containing the highest concentration of the solvent (e.g., acetone) used to dissolve this compound.[7] Ensure it has no inhibitory effect on fungal growth compared to a solvent-free control.

    • Ensure Homogeneous Media: When preparing fungicide-amended agar, add the fungicide stock solution to the molten agar after it has cooled to approximately 50-55°C. Mix thoroughly before pouring to prevent uneven distribution.

    • Replication and Controls: Run each concentration in triplicate and always include a sensitive (wild-type) and, if available, a known resistant isolate as internal controls in every experiment.

Problem: I'm having trouble amplifying the SdhB, SdhC, or SdhD genes via PCR for mutation analysis.
  • Potential Cause 1: Poor DNA Quality. Fungal DNA can be contaminated with polysaccharides or other PCR inhibitors.

  • Potential Cause 2: Inappropriate Primer Design. Primers may be designed based on a related species and have mismatches, or they may span an intron, leading to failed or unexpected amplification.

  • Troubleshooting Steps:

    • Assess DNA Quality: Run an aliquot of your extracted DNA on an agarose gel to check for integrity. Use a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios, which should be ~1.8 and >2.0, respectively. Consider a DNA cleanup kit if ratios are poor.

    • Optimize PCR Conditions: Perform a gradient PCR to determine the optimal annealing temperature for your primers. If no product is seen, try lowering the annealing temperature by 2-5°C increments. Consider using a PCR enhancer or a polymerase designed for difficult templates.

    • Redesign Primers: If optimization fails, obtain the target gene sequences for your specific fungal species from NCBI or other genomic databases. Design new primers using a tool like Primer3, ensuring they target conserved exonic regions.

    • Test with Control DNA: Validate your PCR setup by using a positive control DNA sample known to amplify with your primers.

Problem: I've identified a novel mutation in an sdh gene, but I'm unsure if it's responsible for the observed resistance.
  • Potential Cause: The mutation may be a silent or synonymous mutation that does not change the amino acid sequence, or it could be a non-causative polymorphism.

  • Validation Workflow:

    • Sequence Analysis: Confirm the mutation results in an amino acid change. Compare the location of the mutation to known resistance-conferring hotspots in other fungi.[7][9][10]

    • Protoplast Transformation: The gold standard for validation is genetic transformation.[13][17] Clone the mutated allele and introduce it into a sensitive, wild-type protoplast. If the transformants exhibit a resistant phenotype, it provides strong evidence of causality.

    • Molecular Docking: In silico molecular docking simulations can predict whether the amino acid substitution is likely to interfere with the binding of this compound to the SDH enzyme.[18][20] This provides correlational, but not definitive, evidence.

Section 3: Key Experimental Protocols
Protocol 1: In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol determines the Effective Concentration to inhibit 50% of growth (EC50) and is fundamental for establishing baseline sensitivity and identifying resistant isolates.

Materials:

  • This compound (technical grade)

  • Acetone (or appropriate solvent)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Fungal isolates (actively growing on PDA)

  • Incubator (25°C)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in acetone to create a high-concentration stock solution (e.g., 10,000 µg/mL). Store in a glass vial at 4°C.[21]

  • Prepare Amended Media: Autoclave PDA and allow it to cool in a 50-55°C water bath.

  • Serial Dilutions: Prepare serial dilutions from the stock solution. Add the appropriate volume of each dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.005, 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50 µg/mL).[22] Also, prepare a solvent control plate containing only acetone at the highest volume used.

  • Pour Plates: Thoroughly mix the amended agar and pour approximately 20 mL into each petri dish. Allow plates to solidify completely.

  • Inoculation: Using the sterile cork borer, cut a 5 mm plug from the leading edge of a 3-5 day old culture of the fungal isolate.

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each prepared plate. Incubate the plates in the dark at 25°C for 3-7 days, or until the fungal growth in the control plate has reached near the edge of the plate.

  • Data Collection: Measure the colony diameter in two perpendicular directions for each plate and calculate the average.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the solvent control. Use statistical software (e.g., R with a dose-response package, SAS) to perform probit analysis and determine the EC50 value.

Protocol 2: Molecular Detection of sdh Gene Mutations

This workflow outlines the steps to identify point mutations in the target genes.

Procedure:

  • Fungal Culture and DNA Extraction:

    • Grow the fungal isolate in potato dextrose broth (PDB) for 5-7 days at 25°C with shaking.

    • Harvest the mycelia by vacuum filtration and freeze-dry or use immediately.

    • Extract genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol. Assess DNA quality and quantity.

  • PCR Amplification:

    • Obtain or design primers specific to the SdhB, SdhC, and SdhD genes of your target fungus.

    • Set up a standard PCR reaction (e.g., 25 µL volume) containing DNA template, primers, dNTPs, PCR buffer, and a Taq polymerase.

    • Run the PCR using an optimized thermal cycling program (annealing temperature may require a gradient test).

  • Verification of Amplification:

    • Run 5 µL of the PCR product on a 1.5% agarose gel alongside a DNA ladder to confirm that a band of the expected size has been amplified.

  • PCR Product Purification and Sequencing:

    • Purify the remaining PCR product using a commercial cleanup kit to remove primers and dNTPs.

    • Send the purified product and the corresponding forward and reverse primers to a sequencing facility for Sanger sequencing.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads using bioinformatics software (e.g., Geneious, SnapGene).

    • Align the sequence from your test isolate against a reference sequence from a known sensitive (wild-type) isolate.

    • Identify any nucleotide polymorphisms and translate the DNA sequence to determine if they result in an amino acid substitution.

A Isolate Fungus in Pure Culture B Perform Sensitivity Assay (Protocol 1) A->B C Calculate EC50 Value B->C D Classify Isolate (Sensitive vs. Resistant) C->D E Extract Genomic DNA D->E For Resistant Isolates I Assess Fitness Cost (Growth, Virulence) D->I For Resistant Isolates F PCR Amplify sdh Genes (Protocol 2) E->F G Sequence Amplicons F->G H Align & Identify Mutations G->H J Correlate Genotype with Phenotype H->J I->J caption Integrated workflow for characterizing this compound resistance.

Caption: An integrated workflow for characterizing this compound resistance.

Data Presentation
Table 1: Examples of Known Mutations Conferring this compound Resistance
Fungal SpeciesGene (Subunit)Amino Acid SubstitutionReference
Fusarium graminearumSdhAY182F[7]
Botrytis cinereaSdhBP225L[10]
Botrytis cinereaSdhCG85A + I93V[10]
Sclerotinia sclerotiorumSdhBA11V + V162A[9]
Fusarium solaniSdhCA82V / L135V[18][20]
Didymella bryoniaeSdhBH277Y[19]
Stemphylium lycopersiciSdhCS73P / H134R[21][22]
Fusarium fujikuroiSdhB / SdhC / SdhDMultiple mutations[13][17]
Table 2: Example Data Output from a Cross-Resistance Sensitivity Assay
Isolate IDPhenotypeEC50 this compound (µg/mL)EC50 Tebuconazole (µg/mL)
WT-01Sensitive0.0451.25
RES-B1Pyd-Resistant28.571.31
RES-B2Pyd-Resistant>501.19

Note: Data is illustrative. Tebuconazole (a DMI, FRAC 3) shows no shift in EC50 values, indicating a lack of cross-resistance.

References

Technical Support Center: Enhancing Pydiflumetofen Bioavailability in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pydiflumetofen. This guide is designed to provide in-depth technical assistance and troubleshooting for challenges related to the low aqueous solubility and bioavailability of this compound in various experimental setups. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your research.

Introduction to this compound and its Bioavailability Challenges

This compound is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide with potent activity against a wide range of plant pathogenic fungi.[1][2] Its mechanism of action involves the inhibition of Complex II in the mitochondrial respiratory chain, disrupting cellular respiration and energy production in fungal cells.[1] However, its very low aqueous solubility (1.5 mg/L at 20°C) presents a significant hurdle in experimental settings, often leading to poor bioavailability and inconsistent results in in vitro and in vivo studies.[3]

This guide will address common issues encountered when working with this compound and provide validated strategies to improve its solubility and, consequently, its bioavailability in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common questions and issues that arise when working with a poorly soluble compound like this compound.

Q1: My this compound is precipitating out of my aqueous buffer during my in vitro assay. What's happening and how can I fix it?

A1: The Science Behind the Precipitation

This is a classic issue with hydrophobic compounds like this compound. You've likely prepared a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and upon dilution into your aqueous assay buffer, the this compound crashes out of solution because its concentration exceeds its aqueous solubility limit.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for this compound precipitation.

Step-by-Step Solutions:

  • Optimize Your Stock and Working Concentrations:

    • High-Concentration Stock in 100% DMSO: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).[4][5] this compound is very soluble in polar organic solvents.[1]

    • Serial Dilutions in DMSO: Perform serial dilutions of your stock solution in 100% DMSO to create intermediate stocks.[5]

    • Final Dilution into Aqueous Buffer: For your final working solution, add a small volume of the appropriate DMSO intermediate stock to your pre-warmed aqueous buffer while vortexing to ensure rapid dispersion. The final concentration of DMSO in your assay should ideally be below 0.1% to minimize solvent-induced artifacts and cellular toxicity.[6]

  • Incorporate a Non-ionic Surfactant:

    • Surfactants can help to keep hydrophobic compounds in solution by forming micelles. Tween® 80 (Polysorbate 80) is a commonly used, biocompatible non-ionic surfactant.[7][8]

    • Protocol: Add Tween® 80 to your aqueous buffer at a final concentration of 0.01% to 0.1% (v/v) before adding the this compound DMSO stock.

Q2: I'm observing high variability in my in vitro fungicide sensitivity assays (EC₅₀ determination). Could this be related to solubility?

A2: The Link Between Solubility and Assay Variability

Absolutely. Inconsistent solubility and precipitation of this compound across your assay plates can lead to significant well-to-well and experiment-to-experiment variability. If the compound is not fully dissolved, the actual concentration your target organism is exposed to will be lower and more variable than your intended nominal concentration.

Self-Validating Protocol for EC₅₀ Determination:

The following protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing, incorporates steps to ensure the solubility and stability of this compound.[9]

Protocol 1: Microbroth Dilution Assay for EC₅₀ Determination of this compound

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mg/mL (approximately 23.4 mM) stock solution of this compound in 100% DMSO.

  • Preparation of Assay Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile growth medium (e.g., Potato Dextrose Broth for many fungi) containing 0.05% (v/v) Tween® 80 to aid in solubility.[2]

    • The final concentrations should span a range that will capture the full dose-response curve (e.g., from 100 µg/mL down to 0.048 µg/mL).

    • Include a solvent control well containing the highest concentration of DMSO and Tween® 80 used in the assay.

    • Include a growth control well with no this compound.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the fungal isolate according to established protocols (e.g., CLSI M38 for filamentous fungi).[9]

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Incubate the plates under appropriate conditions (temperature and duration) for the specific fungal species.

  • Data Analysis:

    • Measure the absorbance (e.g., at 600 nm) to determine fungal growth.

    • Calculate the percentage of growth inhibition for each concentration relative to the growth control.

    • Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the EC₅₀ value.[2]

ParameterRecommended ValueSource
Stock Solvent100% DMSO[4][5]
SurfactantTween® 80 (0.05% v/v)[2]
Assay MediumPotato Dextrose Broth (or other suitable medium)[2]
Inoculum StandardizationCLSI M38 or equivalent[9]
Q3: I need to assess the intestinal permeability of this compound using a Caco-2 cell model, but I'm concerned about its low solubility in the transport buffer.

A3: Adapting the Caco-2 Assay for Hydrophobic Compounds

The Caco-2 permeability assay is a valuable in vitro tool for predicting oral absorption.[10][11] For poorly soluble compounds like this compound, modifications to the standard protocol are necessary to maintain the compound in solution.

Caption: Caco-2 permeability assay workflow for this compound.

Protocol 2: Caco-2 Permeability Assay for this compound

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be >300 Ω·cm².[12]

  • Preparation of Dosing Solution:

    • Prepare a dosing solution of this compound (e.g., 10 µM) in Hanks' Balanced Salt Solution (HBSS) or another suitable transport buffer.

    • To maintain solubility, the transport buffer should contain a low percentage of DMSO (typically ≤1%) and may also include a protein like bovine serum albumin (BSA) at 0.1-1% to mimic physiological conditions and bind the hydrophobic compound.

  • Permeability Assay:

    • Perform the permeability assay in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[10]

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.[13]

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.[13][14]

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[11]

ParameterRecommended ValueSource
Cell LineCaco-2[10][11]
Monolayer Age21-25 days[12]
TEER Value>300 Ω·cm²[12]
Transport BufferHBSS with ≤1% DMSO, 0.1-1% BSA[10][13]
This compound QuantificationLC-MS/MS[13][14]

Advanced Formulation Strategies

When simple co-solvents and surfactants are insufficient to achieve the desired bioavailability, more advanced formulation strategies can be employed.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex with enhanced aqueous solubility.[15]

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Determination:

    • Determine the optimal molar ratio of this compound to cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) through phase solubility studies.[16]

  • Complex Formation:

    • In a mortar, add the cyclodextrin and a small amount of a water-alcohol mixture to form a paste.

    • Gradually add the this compound to the paste and knead for a specified time (e.g., 30-60 minutes).

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization:

    • Grind the dried complex into a fine powder.

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).[17][18]

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[19][20] The reduction in particle size increases the surface area, leading to a higher dissolution velocity and improved bioavailability.[15]

Protocol 4: Preparation of a this compound Nanosuspension (Melt Emulsification Method)

  • Melt this compound:

    • Heat this compound to just above its melting point (approximately 113°C).

  • Prepare Aqueous Surfactant Solution:

    • Prepare a heated aqueous solution containing a stabilizer, such as Poloxamer 188 or a combination of surfactants.[14]

  • Emulsification:

    • Inject the molten this compound into the heated aqueous surfactant solution under high-speed homogenization to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Process the coarse emulsion through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.[14][21]

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS).

    • Assess the physical stability of the nanosuspension over time.

Formulation StrategyPrincipleKey Advantages
Cyclodextrin Inclusion Encapsulation of this compound in the hydrophobic cavity of cyclodextrin.Increased aqueous solubility, potential for controlled release.
Nanosuspension Reduction of particle size to the sub-micron range.Increased surface area, enhanced dissolution velocity, suitable for various administration routes.

Analytical Considerations: Quantification of this compound

Accurate quantification of this compound in your experimental samples is critical for reliable data. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for its sensitivity and selectivity.[13][22][23]

Key Parameters for LC-MS/MS Method Development:

  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often effective for extracting this compound from complex matrices.[22][23] Acetonitrile is a commonly used extraction solvent.[13]

  • Chromatography: A C18 reversed-phase column is typically used for separation.[13]

  • Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve ionization, is common.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is generally used for the detection of this compound.

This technical support guide provides a framework for addressing the bioavailability challenges associated with this compound. By understanding the underlying scientific principles and applying these validated protocols, you can enhance the reliability and reproducibility of your experimental results. For further assistance, please do not hesitate to reach out.

References

Pydiflumetofen Degradation in Soil: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals engaged in the study of pydiflumetofen. This guide is designed to provide in-depth, practical insights into the complexities of this compound degradation in various soil matrices. As your senior application scientist, my goal is to not only provide protocols but to explain the underlying scientific principles that govern the fate of this fungicide in the terrestrial environment. This resource is built on a foundation of scientific integrity, drawing from established research to ensure you can design, execute, and interpret your experiments with confidence.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during your this compound degradation studies. Each point explains the causality behind the problem and provides a validated, step-by-step protocol for resolution.

Issue 1: Inconsistent Degradation Rates Across Replicates of the Same Soil Type

Question: I am observing significant variability in the calculated half-life (DT50) of this compound in my replicate soil microcosms. What could be causing this, and how can I improve the consistency of my results?

Answer:

This is a common challenge in soil metabolism studies and typically points to a lack of homogeneity in the experimental setup. The degradation of this compound is a complex process influenced by a multitude of factors, and even minor variations can lead to divergent results.

Causality Explained: The primary drivers of this compound degradation in soil are microbial activity and the soil's physicochemical properties.[1][2][3] Inconsistent degradation rates are often a result of:

  • Non-uniform distribution of the test substance: If this compound is not evenly applied to the soil, some replicates will have "hot spots" of higher concentration, which can paradoxically slow down degradation.[1][4]

  • Heterogeneity in soil composition: Soil is a naturally heterogeneous matrix. Variations in organic matter content, microbial populations, and clay content within your bulk soil sample can lead to different degradation capacities in your replicates.

  • Inconsistent moisture levels: Soil moisture is a critical factor. It influences microbial activity and the bioavailability of this compound. Uneven watering of your microcosms will directly impact the degradation rate.[1]

  • Temperature fluctuations: Microbial metabolism is temperature-dependent. If your incubators have temperature gradients, this will result in varied degradation rates.[3]

Troubleshooting Protocol:

  • Soil Homogenization:

    • Before initiating the experiment, thoroughly mix your bulk soil sample. This involves sieving the soil (e.g., through a 2 mm mesh) to remove stones and large debris, followed by tumbling or mixing in a sealed container for an extended period.

    • For each replicate, take subsamples from different locations within the homogenized bulk soil.

  • Standardized Application of this compound:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply the solution dropwise and evenly over the surface of the soil in each microcosm.

    • After application, thoroughly mix the soil within each microcosm to ensure uniform distribution. A common practice is to mix on a clean, non-absorbent surface and then return the soil to the incubation vessel.

  • Precise Moisture Control:

    • Determine the water-holding capacity (WHC) of your soil.

    • Adjust the moisture content of your soil to a consistent level (e.g., 40-60% of WHC) across all replicates.

    • Throughout the incubation period, monitor and adjust the moisture content by weight, adding deionized water as needed to compensate for evaporation.

  • Controlled Incubation Environment:

    • Use a calibrated incubator with good air circulation to ensure a constant and uniform temperature.

    • Rotate the position of your microcosms within the incubator periodically to minimize the impact of any potential temperature gradients.

Issue 2: Slower-Than-Expected Degradation or No Degradation Observed

Question: My experiments are showing a much longer half-life for this compound than reported in the literature, or in some cases, no significant degradation at all. What are the likely reasons for this?

Answer:

Observing minimal to no degradation of this compound can be perplexing, but it often points to suboptimal conditions for microbial activity or issues with the analytical methodology.

Causality Explained: Microorganisms are the primary drivers of this compound degradation in soil.[2][3][5] If their activity is suppressed, the degradation rate will be significantly reduced. Factors that can lead to this include:

  • Low microbial biomass or activity: The soil you are using may have a naturally low microbial population, or the microbes present may not be adapted to degrading this compound.

  • Inappropriate soil pH: Microbial activity is optimal within a specific pH range. Extreme acidity or alkalinity can inhibit the microorganisms responsible for degradation.[1][3]

  • Suboptimal temperature or moisture: As mentioned previously, these are critical for microbial function.

  • Soil sterilization: If the soil was unintentionally sterilized (e.g., through autoclaving for other purposes or exposure to extreme heat), microbial degradation will be negligible. Studies have shown that sterilization significantly extends the half-life of this compound.[2][3][5]

  • Analytical issues: It's also possible that the degradation is occurring, but your analytical method is not accurately quantifying the decrease in the parent compound. This could be due to poor extraction efficiency or matrix effects in your LC-MS/MS analysis.

Troubleshooting Protocol:

  • Characterize Your Soil:

    • Before starting your experiment, analyze your soil for key parameters: pH, organic matter content, and microbial biomass (e.g., through plate counts or phospholipid fatty acid analysis). This will help you understand the baseline conditions of your soil.

  • Optimize Incubation Conditions:

    • Ensure the incubation temperature is within the optimal range for soil microorganisms, typically 20-30°C.[3]

    • Maintain soil moisture at 40-60% of WHC.

  • Acclimation of Microbial Population (Optional):

    • If you suspect a lack of adapted microorganisms, you can pre-incubate the soil with a low concentration of this compound for a period before starting the definitive experiment. This can enrich for microbes capable of degrading the compound.

  • Validate Your Analytical Method:

    • Perform a thorough validation of your extraction and analytical method for your specific soil type. This should include:

      • Extraction recovery experiments: Spike blank soil samples with a known concentration of this compound and calculate the percentage recovered after your extraction procedure. Recoveries should ideally be within 70-120%.[1][4]

      • Matrix effect evaluation: Compare the analytical response of a standard in a pure solvent to that of a standard spiked into a blank soil extract. This will tell you if components of your soil are enhancing or suppressing the signal of your analyte.

      • Use of an internal standard: Incorporating a stable isotope-labeled internal standard can help to correct for variations in extraction efficiency and matrix effects.

Issue 3: Difficulty in Detecting and Identifying Metabolites

Question: I can see the parent this compound disappearing, but I'm struggling to detect any of its known metabolites, like SYN545547, or to identify novel ones. What could be the issue?

Answer:

The detection and identification of metabolites can be challenging due to their often transient nature and lower concentrations compared to the parent compound.

Causality Explained:

  • Rapid further degradation: Metabolites can be more rapidly degraded than the parent compound, meaning they may not accumulate to detectable levels.

  • Formation of bound residues: this compound and its metabolites can become strongly adsorbed to soil organic matter and clay particles, forming non-extractable or "bound" residues. This can make them difficult to detect with conventional solvent extraction methods.

  • Inappropriate analytical method: Your analytical method may be optimized for the parent compound and not suitable for the metabolites, which may have different chemical properties (e.g., polarity).

  • Low formation rate: In some soil types or under certain conditions, the formation of specific metabolites may be a minor pathway, leading to concentrations below the limit of detection of your instrument.

Troubleshooting Protocol:

  • Optimize Extraction for a Broader Range of Polarities:

    • This compound is relatively non-polar. Its metabolites are likely to be more polar. Consider using a multi-solvent extraction system or a gradient of solvents with increasing polarity to improve the extraction efficiency of a wider range of compounds.

    • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a good starting point for extracting this compound and its metabolites from soil.[4][6]

  • Refine Your Analytical Method:

    • If you are using LC-MS/MS, develop a method that includes the specific mass transitions for known metabolites like SYN545547.[7]

    • For the identification of unknown metabolites, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is highly recommended. This allows for accurate mass measurements and the determination of elemental compositions.[8]

  • Investigate Bound Residues:

    • If you suspect the formation of bound residues, you can perform more aggressive extraction techniques on the post-extraction soil, such as microwave-assisted extraction or supercritical fluid extraction. However, be aware that these methods can potentially alter the chemical structure of the metabolites.

  • Use Radiolabeled this compound:

    • The most definitive way to track all degradation products, including bound residues and volatile compounds like CO2, is to use ¹⁴C-labeled this compound. This allows for a complete mass balance and the detection of all radiolabeled compounds, regardless of their chemical structure.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in soil?

A1: The primary degradation pathway for this compound in soil is microbially mediated.[2][3][5] While the complete pathway is still a subject of ongoing research, the key transformation is the cleavage of the N-methoxy group to form the major metabolite SYN545547.[1][7] Further degradation of both the parent compound and SYN545547 is expected to occur, potentially through hydroxylation, demethylation, and cleavage of the pyrazole and trichlorophenyl rings.[8][9]

Q2: How do different soil types affect the degradation rate of this compound?

A2: Soil type has a significant impact on the degradation rate. Studies have shown that this compound degrades faster in soils with higher organic matter content and microbial biomass, such as phaeozems, compared to soils with lower organic matter and higher clay content, like ferrosols.[1][2][3] The half-life can range from as short as 10-14 days in some paddy soils to over a year in other aerobic soil types.[10][11]

Q3: What is the influence of aerobic versus anaerobic conditions on degradation?

A3: this compound degrades under both aerobic and anaerobic conditions, but the rate can be slower in anaerobic environments.[12] For example, in one study, the aerobic soil metabolism half-life was over a year, while the anaerobic half-life in the same soil was 313 days.[11] However, in waterlogged or paddy field conditions, which can create anaerobic microenvironments, enhanced anaerobic microbial activity may lead to faster degradation.[5]

Q4: Is photolysis a significant degradation pathway for this compound on the soil surface?

A4: Photolysis on the soil surface can contribute to the degradation of this compound, but it is generally considered a slower process compared to microbial degradation. The photolysis half-life on soil has been reported to be around 76.6 days.[12]

Q5: How can I accurately quantify this compound and its metabolites in soil samples?

A5: The most common and effective method is to use a QuEChERS-based extraction followed by analysis with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[4][6] This approach provides high sensitivity and selectivity, allowing for accurate quantification at low residue levels. It is crucial to validate the method for your specific soil type to account for matrix effects.[1][4]

Data Summary and Visualization

Table 1: Degradation Half-life (DT50) of this compound in Various Soil Types
Soil TypeConditionDT50 (days)Reference(s)
PhaeozemsUnsterilized10.79[1][2][3]
LixisolsUnsterilized20.43[1]
FerrosolsUnsterilized25.14[1][2][3]
PlinthosolsUnsterilized24.82[1]
FerrosolsSterilized55.4[1]
Paddy SoilField6.08 - 14.38[10]
Soybean SoilField7.9 - 25.7[4][6][8]
Various SoilsAerobic Lab467 - 4515[12]
Various SoilsAnaerobic Lab312 - 1967[12]

Diagrams

This compound Degradation Pathway This compound This compound syn545547 Metabolite: SYN545547 (N-demethoxylation) This compound->syn545547 Microbial Action further_degradation Further Degradation Products (e.g., ring cleavage, hydroxylation) This compound->further_degradation Microbial Action bound_residues Bound Residues (Adsorption to soil matrix) This compound->bound_residues syn545547->further_degradation Microbial Action syn545547->bound_residues mineralization Mineralization (CO2 + H2O) further_degradation->mineralization

Caption: Proposed degradation pathway of this compound in soil.

Experimental Workflow soil_collection 1. Soil Collection & Homogenization fortification 2. This compound Fortification soil_collection->fortification incubation 3. Controlled Incubation (Temperature & Moisture) fortification->incubation sampling 4. Time-point Sampling incubation->sampling extraction 5. QuEChERS Extraction sampling->extraction analysis 6. LC-MS/MS Analysis extraction->analysis quantification 7. Quantification of Parent & Metabolites analysis->quantification kinetics 8. Degradation Kinetics Calculation (DT50) quantification->kinetics pathway 9. Pathway Elucidation kinetics->pathway

Caption: Standard workflow for a soil degradation study.

References

Addressing analytical challenges in Pydiflumetofen enantiomer separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical challenges in Pydiflumetofen enantiomer separation. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for your experiments. As a novel, broad-spectrum chiral fungicide, the stereoselective analysis of this compound is critical for environmental risk assessment and the development of more effective, greener pesticides.[1][2][3] This resource provides in-depth technical guidance, troubleshooting, and FAQs to ensure the integrity and success of your analytical work.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the chiral separation of this compound.

Q1: Which chiral stationary phase (CSP) is most effective for separating this compound enantiomers?

A1: Polysaccharide-based CSPs are highly effective for this compound enantioseparation. Specifically, cellulose-based columns such as Lux Cellulose-2 and Chiralcel OD-3 have demonstrated excellent performance in published methods.[1][4][5] The choice between them can depend on the desired analysis time and resolution. For instance, the Chiralcel OD-3 column has been shown to achieve baseline separation in under 3 minutes using supercritical fluid chromatography (SFC).[4][6]

Q2: What are the typical mobile phases used for this compound enantioseparation?

A2: For High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), a common mobile phase is a mixture of an organic modifier (like acetonitrile or methanol) and water, sometimes with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency in mass spectrometry.[7][8] For Supercritical Fluid Chromatography (SFC), the mobile phase typically consists of carbon dioxide (CO2) and an alcohol modifier such as methanol.[2][4]

Q3: My this compound enantiomer peaks are showing significant tailing. What could be the cause and how can I fix it?

A3: Peak tailing in chiral chromatography can be caused by several factors. One common reason is secondary interactions between the analyte and the stationary phase. To address this, consider the following:

  • Mobile Phase Additives: The addition of a small amount of a competing agent, like an acid or a base, can help to block active sites on the stationary phase that cause tailing. For this compound, which is a neutral compound, this is less common, but interactions with residual silanols on the silica support of the CSP can still occur.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: Contaminants from previous injections or from the sample matrix can accumulate on the column, leading to poor peak shape. Flushing the column with a strong solvent may help.

Q4: I am observing a drift in the retention times of the this compound enantiomers. What should I investigate?

A4: Retention time shifting is a common issue in chromatography and can be attributed to several factors:[9]

  • Mobile Phase Composition: Inconsistent mobile phase composition is a primary cause. Ensure your solvents are properly mixed and degassed. If preparing the mobile phase online, check the pump performance.

  • Column Temperature: Fluctuations in column temperature can lead to shifts in retention time.[10] Ensure your column oven is maintaining a stable temperature.

  • Column Equilibration: Insufficient column equilibration between runs can cause retention time drift. It is crucial to allow enough time for the column to re-equilibrate with the initial mobile phase conditions before the next injection.[9]

Q5: How can I improve the resolution between the this compound enantiomer peaks?

A5: Improving resolution can be achieved by optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the ratio of the organic modifier in the mobile phase can significantly impact selectivity and resolution.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.

  • Column Temperature: Temperature can affect the kinetics of the chiral recognition process.[10] Experimenting with different column temperatures can help to optimize the resolution.

In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving complex analytical challenges.

Troubleshooting Poor Peak Shape: A Systematic Approach

Poor peak shape, including tailing, fronting, or split peaks, can compromise the accuracy and precision of your results. This guide provides a systematic workflow for diagnosing and resolving these issues.

Experimental Protocol: Diagnosing and Correcting Poor Peak Shape

  • Initial Assessment:

    • Visually inspect the chromatogram for the type of peak distortion (tailing, fronting, or splitting).

    • Confirm that the issue is specific to the this compound enantiomers and not a general system problem.

  • Investigate the Column:

    • Column Contamination: Flush the column with a series of strong solvents to remove any potential contaminants.

    • Column Degradation: If the column has been used extensively, it may be degraded. Try injecting a standard on a new, identical column to see if the peak shape improves.

  • Optimize Mobile Phase Conditions:

    • Mobile Phase pH: While this compound is neutral, the pH of the mobile phase can influence the ionization of residual silanols on the stationary phase. Experiment with small additions of acidic or basic modifiers.

    • Organic Modifier: The choice and concentration of the organic modifier (e.g., methanol vs. acetonitrile) can affect peak shape. Evaluate different modifiers and concentrations.

  • Check for System Issues:

    • Extra-column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening. Ensure all connections are made with minimal tubing length.

    • Injector Problems: A faulty injector can cause split peaks.[9] Perform an injector maintenance check.

Diagram: Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape Start Poor Peak Shape Observed IsolateProblem Is the issue specific to This compound peaks? Start->IsolateProblem SystemCheck General System Check (leaks, pressure fluctuations) IsolateProblem->SystemCheck No ColumnInvestigation Investigate Chiral Column IsolateProblem->ColumnInvestigation Yes Resolution Problem Resolved SystemCheck->Resolution MobilePhase Optimize Mobile Phase ColumnInvestigation->MobilePhase Column OK ColumnInvestigation->Resolution New Column Resolves Issue InjectorCheck Check Injector Performance MobilePhase->InjectorCheck Optimization Fails MobilePhase->Resolution Optimization Succeeds InjectorCheck->Resolution Injector OK MethodDevelopment Start Start: Method Development Goal ColumnSelect 1. Select Chiral Column (e.g., Lux Cellulose-2, Chiralcel OD-3) Start->ColumnSelect MobilePhaseScreen 2. Screen Mobile Phases (ACN/Water or CO2/MeOH) ColumnSelect->MobilePhaseScreen OptimizeComposition 3. Optimize Mobile Phase Composition MobilePhaseScreen->OptimizeComposition OptimizeTemp 4. Optimize Column Temperature OptimizeComposition->OptimizeTemp OptimizeFlow 5. Optimize Flow Rate OptimizeTemp->OptimizeFlow Validation 6. Method Validation (Linearity, Accuracy, Precision) OptimizeFlow->Validation End Robust Method Achieved Validation->End

References

Validation & Comparative

A Comparative Guide to Validating the Performance of Pydiflumetofen Against Specific Fungal Isolates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of Pydiflumetofen against specific fungal isolates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and compare its efficacy against established alternatives, supported by experimental data.

Introduction: Understanding this compound

This compound (commercially known as Adepidyn®) is a novel broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under the Fungicide Resistance Action Committee (FRAC) Group 7.[1] Developed by Syngenta, it represents a significant advancement in the N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide chemical group.[2] this compound is designed to protect a wide array of crops—including cereals, soybeans, and various fruits and vegetables—from a range of devastating fungal diseases such as those caused by Alternaria spp., Botrytis cinerea, and Sclerotinia sclerotiorum.[1][3][4] Its utility in integrated disease management programs is underscored by its preventative and curative properties.[5] This guide offers a structured approach to validating its in-vitro and in-vivo performance against key fungal pathogens.

Mechanism of Action: A Targeted Disruption of Fungal Respiration

The efficacy of this compound stems from its highly specific mode of action. It targets and inhibits the succinate dehydrogenase (SDH) enzyme, also known as Complex II, which is a critical component of the mitochondrial electron transport chain in fungi.[1][2][3][5][6]

Causality of Inhibition: The SDH enzyme is central to fungal cellular respiration. It catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and simultaneously reduces ubiquinone to ubiquinol in the electron transport chain. By binding to the quinone reduction site (Qp-site) of the SDH enzyme, this compound competitively blocks the binding of ubiquinone.[3][6] This targeted inhibition halts the entire respiratory process, preventing the production of ATP, the cell's primary energy currency.[7][8] The resulting energy deficit leads to the cessation of vital fungal processes like spore germination and mycelial growth, ultimately causing cell death.[5][7][9]

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition TCA TCA Cycle Succinate Succinate ComplexII Complex II (SDH Enzyme) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate UQH2 Ubiquinol (QH2) ComplexII->UQH2 Reduction UQ Ubiquinone (Q) UQ->ComplexII ComplexIII Complex III UQH2->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase e- transport ATP ATP (Energy) ATP_Synthase->ATP This compound This compound (SDHI) This compound->Inhibition Inhibition->ComplexII Blocks Q-binding site

Caption: this compound inhibits Complex II (SDH), blocking the electron transport chain and halting ATP production.

Comparative Experimental Design

To ensure a robust and objective assessment, the performance of this compound must be benchmarked against other fungicides. The choice of comparators is critical for a meaningful evaluation.

  • Rationale for Comparator Selection:

    • Same Class (SDHI): Including another SDHI fungicide, such as Boscalid , allows for an intra-class comparison. Boscalid also targets the SDH enzyme complex, providing a direct benchmark for potency and efficacy against specific isolates.[10][11][12][13]

    • Different Class (QoI): A fungicide with a different mode of action, such as Azoxystrobin , is essential. Azoxystrobin is a Quinone outside Inhibitor (QoI) that targets Complex III of the mitochondrial respiratory chain.[8][14] Comparing this compound to a QoI helps to understand its relative effectiveness and provides valuable data for designing resistance management strategies.[8]

  • Fungal Isolate Selection: The choice of fungal isolates should be guided by agricultural relevance and known sensitivity profiles. This guide will focus on two economically significant pathogens:

    • Botrytis cinerea (Gray Mold): A notorious pathogen affecting a wide range of fruits and vegetables.

    • Sclerotinia sclerotiorum (White Mold): A devastating pathogen of numerous field crops, including soybeans and canola.

Methodology & Protocols: A Self-Validating System

Scientific integrity requires that every protocol be a self-validating system. This is achieved by incorporating appropriate controls.

  • Negative Control: A treatment using only the solvent (e.g., sterile distilled water with a surfactant like Tween 80) to establish a baseline for fungal growth without any fungicidal agent.

  • Positive Controls: Treatments with the comparator fungicides (Boscalid, Azoxystrobin) to validate the assay's ability to detect fungicidal activity.

This protocol determines the concentration of a fungicide that inhibits 50% of mycelial growth (EC₅₀).

cluster_prep Preparation cluster_plate Plating cluster_inc Incubation & Analysis A Prepare fungicide stock solutions (this compound, Boscalid, Azoxystrobin) D Add fungicide stock to molten PDA to create serial dilutions A->D B Prepare Potato Dextrose Agar (PDA) C Autoclave PDA & cool to 50-55°C B->C C->D E Pour amended agar into Petri dishes D->E F Place 5mm mycelial plug of fungal isolate in center of each plate E->F G Incubate plates at 22-25°C in darkness F->G H Measure colony diameter at 48-72 hours G->H I Calculate percent inhibition and determine EC₅₀ value H->I

Caption: Workflow for determining fungicide EC₅₀ values using the agar dilution method.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10 mg/mL stock solutions of this compound, Boscalid, and Azoxystrobin by dissolving the technical grade active ingredient in an appropriate solvent (e.g., methanol or acetone).[15]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow the medium to cool in a 50-55°C water bath.

  • Fungicide Amendment: Create a series of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL) by adding calculated volumes of the fungicide stock solutions to the molten PDA. Ensure thorough mixing. A control plate containing only the solvent should also be prepared.

  • Plating: Pour approximately 20 mL of the fungicide-amended PDA into sterile 90 mm Petri dishes. Allow the plates to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the actively growing margin of a 3-5 day old culture of the fungal isolate, in the center of each plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 22-25°C.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at specified time points (e.g., 48 and 72 hours), or when the colony in the negative control plate reaches near-full growth.

  • Analysis: Calculate the percent inhibition of mycelial growth for each concentration relative to the negative control. Use probit analysis or non-linear regression to determine the EC₅₀ value for each fungicide-isolate combination.

Performance Comparison: Data Presentation

The results from the in vitro assays should be summarized in a clear, tabular format to facilitate direct comparison. The EC₅₀ value is the primary metric for comparison; a lower EC₅₀ value indicates higher potency.

Table 1: Comparative In Vitro Efficacy (EC₅₀ in µg/mL) of this compound and Alternative Fungicides

Fungal IsolateThis compound (SDHI)Boscalid (SDHI)Azoxystrobin (QoI)
Botrytis cinerea 0.054[16]>1.00[16]0.08
Sclerotinia sclerotiorum 0.025[17][18]0.060.12
Fusarium graminearum 0.024[6]>5.00>10.00

Note: Data are representative values sourced from published literature and are intended for comparative illustration. Actual results may vary based on specific isolates and experimental conditions.

Interpretation of Data:

The data clearly demonstrates the high intrinsic activity of this compound against the tested isolates.

  • Against Botrytis cinerea, this compound shows significantly higher potency than the alternative SDHI, Boscalid.[16]

  • For Sclerotinia sclerotiorum, this compound exhibits a mean EC₅₀ value of 0.0250 μg/ml, indicating strong inhibitory activity.[17][18] Studies have shown it effectively inhibits mycelial growth, sclerotial production, and increases cell membrane permeability in this pathogen.[19][20]

  • Notably, this compound also demonstrates strong activity against Fusarium graminearum, a pathogen for which other fungicides may have reduced efficacy.[6]

Resistance Management and Cross-Resistance

A critical aspect of fungicide validation is understanding the potential for resistance development. SDHI fungicides, having a single target site, carry a medium to high risk of resistance.[6]

  • Cross-Resistance: Studies have shown positive cross-resistance between this compound and other SDHI fungicides like Boscalid in certain fungal populations.[21][22] This means isolates that have developed resistance to Boscalid may also show reduced sensitivity to this compound.

  • No Cross-Resistance: Importantly, no cross-resistance is typically observed between this compound and fungicides from different FRAC groups, such as QoIs (Azoxystrobin) or anilinopyrimidines.[21]

  • Strategic Use: This knowledge is vital for developing sustainable disease control programs. To delay resistance, this compound should be used in rotation or as a mixture with fungicides that have different modes of action.[21]

Conclusion

The validation framework presented in this guide demonstrates that this compound is a highly potent, broad-spectrum SDHI fungicide. Through systematic in vitro testing, its performance can be objectively quantified and compared against relevant alternatives. The experimental data confirm its strong inhibitory activity against economically important pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. However, the potential for cross-resistance within the SDHI class necessitates its inclusion in a well-designed Integrated Pest Management (IPM) program that incorporates fungicide rotation to ensure its long-term efficacy.

References

A Comparative Technical Guide to the Efficacy of Pydiflumetofen, Azoxystrobin, and Boscalid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the fungicidal efficacy of pydiflumetofen against two widely used alternatives, azoxystrobin and boscalid. Designed for researchers, scientists, and professionals in crop protection and drug development, this document synthesizes experimental data to illuminate the distinct performance profiles of these key active ingredients. We will delve into their fundamental mechanisms of action, present comparative efficacy data from both laboratory and field studies, and provide detailed protocols for reproducible experimental validation.

Introduction: Three Fungicides, Two Modes of Action

In the landscape of modern agriculture, the management of fungal pathogens is paramount to ensuring global food security. This compound (a novel N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide), boscalid (a pyridine-carboxamide), and azoxystrobin (a methoxyacrylate strobilurin) represent critical tools in this endeavor.[1] While all three offer broad-spectrum activity, their utility and efficacy are dictated by distinct biochemical targets within the fungal cell.

  • This compound and Boscalid belong to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, categorized under FRAC (Fungicide Resistance Action Committee) Group 7. They function by disrupting fungal respiration at Complex II of the mitochondrial electron transport chain.

  • Azoxystrobin is a Quinone outside Inhibitor (QoI), classified as FRAC Group 11. It also targets mitochondrial respiration, but at a different site: Complex III.[1]

This fundamental difference in their mode of action is the cornerstone of their respective strengths, weaknesses, and roles in integrated pest management (IPM) and resistance management strategies.

Mechanism of Action: A Tale of Two Complexes

The efficacy of these fungicides is rooted in their ability to halt ATP production, the energy currency of the cell, leading to the cessation of vital processes like spore germination and mycelial growth.

This compound and Boscalid (SDHIs): These molecules specifically bind to the succinate dehydrogenase (SDH) enzyme, also known as Complex II. By blocking the ubiquinone binding site on this enzyme, they prevent the oxidation of succinate to fumarate, a key step in the Krebs cycle and a critical entry point for electrons into the respiratory chain. This disruption effectively starves the fungal cell of energy.

Azoxystrobin (QoI): This fungicide acts on the cytochrome bc₁ complex (Complex III). It binds to the Quinone 'outside' (Qo) site of cytochrome b, which blocks electron transfer from ubiquinol to cytochrome c. This blockage prevents the creation of the proton gradient necessary for ATP synthase to function, leading to a rapid collapse in cellular energy production.

The following diagram illustrates these distinct inhibitory actions within the mitochondrial electron transport chain.

Fungicide_Modes_of_Action cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc₁) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP produces Q->ComplexIII e- CytC->ComplexIV e- This compound This compound (SDHI - FRAC 7) This compound->ComplexII:w INHIBITS Boscalid Boscalid (SDHI - FRAC 7) Boscalid->ComplexII:w Azoxystrobin Azoxystrobin (QoI - FRAC 11) Azoxystrobin->ComplexIII:w INHIBITS Succinate Succinate Succinate->ComplexII oxidized to Fumarate

Caption: Distinct inhibition sites of SDHI and QoI fungicides.

Comparative Efficacy Analysis

The practical efficacy of a fungicide is determined by its intrinsic activity against a pathogen and its performance under variable field conditions. This section presents a synthesis of data from in vitro and field studies.

In Vitro Efficacy Against Alternaria spp.

Alternaria solani and Alternaria alternata, the causal agents of early blight in tomatoes and potatoes and black spot on pecans, respectively, are significant targets for these fungicides. The 50% effective concentration (EC₅₀) value—the concentration required to inhibit 50% of fungal growth or spore germination—is a standard metric for in vitro potency. Lower EC₅₀ values indicate higher intrinsic activity.

FungicidePathogenMean EC₅₀ (µg/mL)Study TypeSource(s)
Azoxystrobin Alternaria alternata1.86Mycelial Growth[2]
Boscalid Alternaria alternata1.57 (as part of a mix)Mycelial Growth[2][3]
Azoxystrobin Alternaria solaniVaries (isolates collected in 1998 showed higher sensitivity than those from 2001)Spore Germination[4]
Boscalid Alternaria solaniVaries (isolates collected in 1998 showed higher sensitivity than those from 2001)Spore Germination[4]
This compound Alternaria spp.Data from direct comparative studies with azoxystrobin and boscalid is limited; however, field trials show high efficacy.Field Trials[5]

Analysis: Data indicates that both azoxystrobin and boscalid demonstrate strong intrinsic activity against Alternaria species.[2][3][4] Notably, one study on A. alternata showed propiconazole to be more effective in vitro than either azoxystrobin or a boscalid mixture.[2] Field trials confirm that a combination product of this compound and difenoconazole provides excellent control of early blight, achieving up to 85.57% disease reduction over the untreated check.[5]

Field Efficacy Against Wheat Diseases

Septoria tritici blotch (Zymoseptoria tritici) and rusts are among the most yield-limiting diseases in wheat production globally. Field trials provide the most relevant measure of performance, integrating the fungicide's potency with its stability, plant mobility, and resilience to environmental factors.

Fungicide/ProductTarget DiseaseEfficacy RatingYield ImpactSource(s)
This compound Septoria triticiHigh level of control, outperforming competitors in high-pressure trials.Yield increases of over 1 t/ha compared to competitors in some trials.[6][7]
Azoxystrobin Wheat Leaf DiseasesGood control, especially when mixed with a triazole.Significant increases in grain yield and thousand-grain weight.[8]
Boscalid Zymoseptoria triticiActivity has been documented, but sensitivity shifts have been observed over time.N/A[9][10]
Azoxystrobin-based Stripe & Leaf RustGood (G) to Very Good (VG)N/A[1]
Boscalid-based N/AN/AN/A
This compound-based Septoria triticiExcellent (E)N/A[1]

Analysis: Multi-year, multi-location trials consistently demonstrate the high efficacy of this compound against Septoria tritici, often showing a clear step-change in performance and delivering significant yield benefits, even when application timing is suboptimal.[6][7] Azoxystrobin, typically used in combination with triazoles, provides robust control of a range of wheat leaf diseases.[8] The efficacy of SDHIs like boscalid against Z. tritici has been compromised in some regions due to the development of resistance, highlighting the importance of newer generation SDHIs like this compound.[9][10][11]

Experimental Protocols: A Framework for Validation

To ensure trustworthiness and facilitate further research, this section provides detailed, self-validating protocols for key in vitro efficacy assays. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay is a foundational method for determining the intrinsic fungitoxicity of a compound by measuring its effect on the vegetative growth of a fungus.

Objective: To determine the EC₅₀ value of a test fungicide against a target fungal pathogen.

Materials:

  • Pure culture of the target fungus (e.g., Alternaria solani) on Potato Dextrose Agar (PDA).

  • Sterile Petri dishes (90 mm).

  • Sterile PDA medium.

  • Fungicide stock solution of known concentration (e.g., in DMSO or water).

  • Sterile distilled water or appropriate solvent for dilutions.

  • Sterile cork borer (5 mm diameter).

  • Incubator set to the optimal growth temperature for the fungus (e.g., 25°C).

  • Micropipettes and sterile tips.

Methodology:

  • Preparation of Fungicide-Amended Media:

    • Melt sterile PDA and cool it to approximately 45-50°C in a water bath. Causality: This temperature is cool enough to prevent heat degradation of the fungicide but warm enough to keep the agar molten for pouring.

    • Prepare a serial dilution of the fungicide stock solution.

    • Add a precise volume of each fungicide dilution to separate flasks of molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent-only control (e.g., DMSO) and a no-fungicide control. Causality: The solvent control is crucial to ensure that the solvent itself has no inhibitory effect on fungal growth.

    • Thoroughly mix the agar and fungicide before pouring approximately 20 mL into each sterile Petri dish. Allow the plates to solidify completely.

  • Inoculation:

    • From the growing edge of an active, pure fungal culture, use a sterile 5 mm cork borer to cut mycelial plugs. Causality: Using plugs from the active margin ensures that the inoculum consists of young, vigorously growing hyphae.

    • Aseptically transfer one mycelial plug to the center of each fungicide-amended plate and control plate, placing it mycelium-side down.

  • Incubation:

    • Incubate the plates in the dark at the optimal temperature for the pathogen. Causality: Darkness prevents potential UV degradation of the fungicide and removes light as a variable affecting growth.

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) daily until the fungal colony in the control plates reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • Perform a probit analysis or non-linear regression by plotting the percentage of inhibition against the log-transformed fungicide concentrations to calculate the EC₅₀ value.

Mycelial_Growth_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media 1. Prepare Fungicide- Amended PDA Media (Serial Dilutions) inoculate 3. Inoculate Center of Each Plate prep_media->inoculate prep_culture 2. Prepare Fungal Inoculum (5mm Mycelial Plugs) prep_culture->inoculate incubate 4. Incubate at Optimal Temperature (e.g., 25°C) inoculate->incubate measure 5. Measure Colony Diameter Until Control is Full incubate->measure calculate 6. Calculate Percent Inhibition measure->calculate ec50 7. Determine EC₅₀ Value (Probit Analysis) calculate->ec50

Caption: Workflow for the Mycelial Growth Inhibition Assay.

Resistance Management and Strategic Use

The long-term sustainability of these fungicides depends on robust resistance management strategies. The single-site mode of action of both SDHI and QoI fungicides makes them prone to the selection of resistant pathogen populations.

  • QoI Resistance: Resistance to azoxystrobin, often conferred by a single point mutation (G143A) in the cytochrome b gene, can result in a complete loss of field efficacy.[1]

  • SDHI Resistance: Resistance to SDHIs is more complex, involving mutations in several subunits of the SDH enzyme. Notably, there can be incomplete cross-resistance between different SDHI molecules. For instance, some boscalid-resistant isolates of certain pathogens may still show sensitivity to this compound, making it a valuable tool for managing existing resistance issues.

Best Practices:

  • Rotation and Mixtures: Never use fungicides from the same FRAC group consecutively. Rotate between different modes of action (e.g., FRAC 7, 11, and 3) or use pre-formulated mixtures.

  • Integrated Pest Management (IPM): Combine chemical control with cultural practices, such as using resistant crop varieties and managing crop residues, to reduce disease pressure.

  • Adherence to Labels: Always follow the manufacturer's label regarding application rates, timing, and the maximum number of applications per season.

Conclusion

This compound, azoxystrobin, and boscalid are all highly effective fungicides, but their performance profiles are distinct.

  • This compound represents a significant advancement in the SDHI class, demonstrating exceptional efficacy against key diseases like Septoria tritici and offering a valuable tool for managing pathogens that have developed reduced sensitivity to older SDHIs.[6][7]

  • Azoxystrobin remains a cornerstone QoI fungicide, providing broad-spectrum, systemic control, and is particularly effective when used in mixtures as part of a resistance management program.[1]

  • Boscalid is a proven SDHI that has been widely used; however, its efficacy against certain pathogens has been impacted by resistance development, underscoring the need for careful stewardship and the integration of newer chemistries.[9][10]

For the research and development professional, the choice of fungicide depends on the target pathogen, the local resistance profile, and the specific goals of the control program. Understanding the distinct mechanisms and comparative efficacy data presented in this guide is crucial for designing effective, sustainable, and scientifically sound disease management strategies.

References

A Comparative Environmental Impact Analysis of Pydiflumetofen for Agrochemical Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Pydiflumetofen represents a significant advancement in the succinate dehydrogenase inhibitor (SDHI) class of fungicides, offering broad-spectrum control of fungal pathogens. However, its introduction necessitates a thorough and objective evaluation of its environmental impact, particularly in comparison to established alternatives. This guide provides a comparative analysis of this compound against three widely used fungicides: azoxystrobin (a Quinone outside inhibitor), propiconazole (a demethylation inhibitor), and fluxapyroxad (another SDHI).

The analysis reveals that this compound is characterized by high persistence in soil and aquatic environments, low mobility with a strong tendency to sorb to soil and sediment, and a dichotomous ecotoxicity profile. It is practically non-toxic to birds, mammals, and adult honey bees on an acute basis, but highly toxic to aquatic organisms (fish, invertebrates) and honey bee larvae. In comparison, azoxystrobin and propiconazole also exhibit high aquatic toxicity and varying degrees of persistence. Fluxapyroxad shares a similar profile to this compound with high persistence and aquatic toxicity. The key differentiators lie in the specifics of their persistence under varied field conditions and their sublethal or synergistic effects on non-target organisms, particularly pollinators. This guide synthesizes publicly available regulatory data and scientific literature to provide researchers and development professionals with the objective data needed for informed decision-making and responsible stewardship.

Introduction to this compound

This compound is a novel fungicide belonging to the N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide chemical group.[1] Its mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), a critical component of complex II in the mitochondrial respiratory chain of fungi.[1][2] This disruption of cellular respiration prevents spore germination and mycelial growth, providing both preventative and curative activity against a wide range of plant diseases.[1] this compound is registered for foliar and seed treatment applications on a diverse range of crops, including cereals, corn, soybeans, and turfgrass.[2][3]

Comparative Environmental Fate and Transport
3.1 Principle of Assessment: Understanding Persistence and Mobility

The environmental fate of a fungicide is determined by its persistence (how long it remains in the environment) and mobility (how it moves within it). Persistence is typically measured by the half-life (DT50), the time it takes for 50% of the substance to degrade. Mobility is often indicated by the organic carbon-water partition coefficient (Koc), which describes the chemical's tendency to bind to soil particles versus dissolving in water. A high Koc value signifies low mobility and a higher likelihood of remaining in the soil or sediment, while a low Koc suggests a greater potential for leaching into groundwater. These parameters are determined through standardized laboratory and field studies, often following OECD (Organisation for Economic Co-operation and Development) guidelines, to ensure data comparability and reliability.

3.2 Persistence in Soil and Aquatic Systems

This compound is characterized by very high persistence in soil and aquatic environments based on laboratory studies.[4] However, field data can show faster degradation, highlighting the critical role of environmental conditions. One study noted that the degradation of this compound is primarily driven by microorganisms, and its half-life can vary significantly with soil type and temperature.[5][6] Alternatives like fluxapyroxad and propiconazole are also notably persistent, whereas azoxystrobin's persistence can vary widely depending on microbial activity.[2][7][8]

Fungicide Soil Aerobic Half-life (DT50) Aquatic Aerobic Half-life (DT50) Key Considerations
This compound 467 - 4515 days (Lab)[2]; 7.9 - 25.7 days (Field)[7][9]239 - 301 days[2]Very high persistence in lab studies; microbial degradation is a key factor in the field.[5]
Azoxystrobin 14 days - 6 months[8]Can be persistent under certain conditions[10]Persistence is highly dependent on soil microbial and biochemical parameters.[8]
Propiconazole 30 - 112 days (Lab)[7]; can be >315 days in some soils[7]Stable to hydrolysisPersistence varies with soil properties and temperature.[7][11]
Fluxapyroxad 213 - 1827 days (Lab)[5]; ≥157.6 days (Field)[12]420 - 731 days[5]Exceptionally long environmental persistence.[2][5]
3.3 Mobility and Transport Potential

With a high Koc value, this compound is classified as slightly mobile and is expected to bind strongly to soil and sediment, reducing the risk of leaching into groundwater.[2] However, its persistence means it has a high potential to enter surface water bodies via runoff and spray drift, particularly several months after application.[2] The alternatives show a range of mobilities, with fluxapyroxad also being slightly mobile while azoxystrobin has a greater potential to leach under certain conditions.[2][10]

Fungicide Soil Adsorption Coefficient (Koc) (mL/goc) Mobility Classification Primary Transport Pathways
This compound 1383 - 2463[2]Slightly MobileRunoff, Spray Drift[2]
Azoxystrobin ~500Moderately MobileLeaching, Runoff[10]
Propiconazole ~1800[13]Slightly MobileRunoff[14]
Fluxapyroxad 496 - 1424[5]Slightly to Moderately MobileRunoff, Erosion, Leaching[5]

Diagram: Environmental Fate Pathways of this compound

cluster_field Agricultural Field cluster_environment Environmental Compartments cluster_fate Fate Processes Application This compound Application (Foliar Spray / Seed Treatment) Soil Soil Compartment Application->Soil Plant Target Crop Application->Plant Drift Spray Drift Application->Drift Off-target movement Runoff Runoff & Erosion Soil->Runoff Water movement over surface Leaching Leaching Soil->Leaching Downward water movement (Low potential) Degradation Degradation (Microbial, Photolysis) Soil->Degradation Sorption Sorption to Soil/Sediment (High Koc) Soil->Sorption SurfaceWater Surface Water Runoff->SurfaceWater Groundwater Groundwater Leaching->Groundwater Drift->SurfaceWater Air Air Drift->Air Sediment Sediment SurfaceWater->Sediment Partitioning SurfaceWater->Degradation Sorption->Soil Sorption->Sediment

Caption: Environmental fate and transport pathways for this compound after agricultural application.

Comparative Ecotoxicological Profile
4.1 Principle of Ecotoxicity Testing: A Tiered Approach

Ecotoxicological risk assessment follows a tiered approach to determine the potential harm of a substance to non-target organisms.

  • Tier 1: Consists of laboratory-based acute and chronic toxicity tests on standard surrogate species (e.g., rainbow trout for fish, Daphnia magna for aquatic invertebrates, honey bees for pollinators). These tests determine endpoints like LC50 (lethal concentration for 50% of test organisms) or NOEC (no observed effect concentration).

  • Tier 2 & 3: If Tier 1 indicates a potential risk, more complex studies are conducted. These can include tests on more sensitive species, microcosm/mesocosm studies that simulate a small-scale ecosystem, and full-scale field studies to assess effects under realistic exposure conditions. This structured process ensures that regulatory decisions are based on a comprehensive understanding of a pesticide's potential impact.

Diagram: Tiered Ecotoxicological Risk Assessment Workflow

*LOC = Level of Concern cluster_tier1 Tier 1: Laboratory Studies cluster_risk Risk Characterization cluster_tier2 Tier 2/3: Higher-Tier Studies T1_Acute Acute Toxicity Tests (LC50 / LD50) Risk_Calc Compare Exposure & Toxicity (Risk Quotient = EEC / Endpoint) T1_Acute->Risk_Calc T1_Chronic Chronic Toxicity Tests (NOEC) T1_Chronic->Risk_Calc Decision_Low Low Risk (Acceptable) Risk_Calc->Decision_Low RQ < LOC Decision_High High Risk (Mitigation / Refined Assessment) Risk_Calc->Decision_High RQ > LOC T2_Studies Refined Exposure Modeling Microcosm/Mesocosm Studies Field Studies T2_Studies->Risk_Calc Refined Data Decision_High->T2_Studies Further investigation needed

Caption: A simplified workflow for a tiered ecotoxicological risk assessment of a pesticide.

4.2 Aquatic Organisms

This compound is classified as highly toxic to fish, aquatic invertebrates, and aquatic plants on an acute basis.[2] This high toxicity is a common trait among the compared fungicides, particularly azoxystrobin and fluxapyroxad, which also demonstrate high toxicity to a range of aquatic life.[9][15] Propiconazole is also classified as toxic to fish and other aquatic organisms.[16]

Fungicide Fish (Acute 96h LC50) Aquatic Invertebrate (Acute 48h EC50) Algae (EC50)
This compound 0.093 mg/L[2]0.21 mg/L[2]1.5 mg/L (Non-vascular)[2]
Azoxystrobin 0.47 mg/L (Rainbow Trout)0.28 mg/L (Daphnia magna)0.11 mg/L (Selenastrum capricornutum)
Propiconazole 4.3 - 5.3 mg/L (Rainbow Trout)[16][17]10.2 mg/L (Daphnia magna)[16]0.76 mg/L[16]
Fluxapyroxad 0.29 mg/L (Rainbow Trout)6.8 mg/L (Daphnia magna)[18]>10 mg/L (Pseudokirchneriella subcapitata)

(Values are representative and can vary by species and study conditions. Lower values indicate higher toxicity.)

4.3 Terrestrial Vertebrates

This compound is classified as practically non-toxic to birds and mammals on an acute exposure basis.[2] This low acute toxicity profile for terrestrial vertebrates is generally shared by the selected alternatives under standard testing conditions.

Fungicide Bird (Acute Oral LD50) Mammal (Acute Oral LD50, Rat)
This compound >2000 mg/kg bw>5000 mg/kg bw[1]
Azoxystrobin >2000 mg/kg bw>5000 mg/kg bw
Propiconazole 2825 mg/kg bw (Bobwhite Quail)[16]1517 mg/kg bw
Fluxapyroxad >2000 mg/kg bw>2000 mg/kg bw[18]

(Values are representative. Higher values indicate lower toxicity.)

4.4 Soil Organisms

While often less of a focus than aquatic or pollinator risks, impacts on soil organisms like earthworms are crucial for soil health. Risk assessments for this compound have indicated a potential high risk to earthworms for certain uses, such as on grapes at high application rates.[4]

Fungicide Earthworm (Acute 14d LC50) Key Considerations
This compound >500 mg/kg soilA high chronic risk was identified for some use patterns.[4]
Azoxystrobin >1000 mg/kg soilModerately toxic to earthworms.[10]
Propiconazole >1000 mg/kg soilLow risk identified in regulatory reviews.[19]
Fluxapyroxad >500 mg/kg soilModerate chronic toxicity to earthworms.[15]
4.5 Pollinators

The risk to pollinators is a critical area of concern. This compound is practically non-toxic to adult honey bees on an acute contact and oral basis.[2] However, it is classified as highly toxic to honey bee larvae on an acute exposure basis, and chronic exposure has shown reproductive effects on bee brood.[1][2] This highlights a significant risk that is not captured by standard adult bee toxicity tests. Propiconazole also presents a complex risk, as it has been shown to synergize with certain insecticides, increasing their toxicity to bees.[20][21] While azoxystrobin and fluxapyroxad are generally considered to have low direct toxicity to adult bees, sublethal effects and risks from co-formulants in commercial products are emerging areas of research.[1][4][22]

Fungicide Honey Bee (Adult Acute Contact LD50) Honey Bee (Adult Acute Oral LD50) Key Considerations
This compound >40 µ g/bee [2]>46.4 µ g/bee [2]High acute toxicity to larvae; chronic reproductive effects on brood.[1][2]
Azoxystrobin >25 µ g/bee >200 µ g/bee Sublethal effects on the midgut have been observed; co-formulants can drive toxicity.[1][4]
Propiconazole >25 µ g/bee >100 µ g/bee Can synergize with and increase the toxicity of certain insecticides.[20][21]
Fluxapyroxad >100 µ g/bee >100 µ g/bee [22]Low acute toxicity to adults, but can act synergistically with some insecticides.[3][22]
Synthesis and Risk Profile Comparison

This comparative analysis underscores that while this compound offers a favorable profile concerning acute toxicity to terrestrial vertebrates and adult bees, its high persistence and significant risk to aquatic ecosystems and bee larvae are critical environmental liabilities. No single fungicide is without environmental risk; the choice of product involves trade-offs. This compound's profile suggests that its use requires stringent risk mitigation measures, such as vegetative buffer strips to prevent runoff and careful timing of applications to avoid periods of high pollinator larval development.

Diagram: Comparative Risk Profile Summary

Caption: Summary of comparative environmental risk profiles for this compound and alternatives.

Featured Experimental Protocols

The following protocols are generalized summaries of standard methodologies used to generate the data discussed in this guide. They are based on established OECD Test Guidelines (TGs), which are the bedrock of regulatory pesticide assessment.

6.1 Protocol: Determination of Soil Degradation Half-Life (Aerobic) (Based on OECD TG 307)

Causality: This experiment is designed to determine the rate at which a substance is broken down by microorganisms in soil under aerobic conditions. It is a critical component for assessing persistence. Using standardized soils and controlled temperature/moisture allows for reproducible and comparable results, forming the basis of the DT50 value.

Methodology:

  • Soil Selection: Obtain fresh, sieved soil from a representative agricultural area. Characterize its properties (pH, organic carbon content, texture, microbial biomass).

  • Test Substance Preparation: Prepare a radiolabeled (typically ¹⁴C) version of the test fungicide to allow for precise tracking of the parent compound and its degradation products.

  • Application: Apply the radiolabeled fungicide to triplicate soil samples at a concentration relevant to the maximum expected field application rate.

  • Incubation: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Maintain a continuous flow of humidified, carbon dioxide-free air.

  • Sampling: Collect soil samples at predetermined intervals over a period of up to 120 days.

  • Analysis:

    • Extract the soil samples using an appropriate solvent (e.g., acetonitrile).

    • Analyze the extracts using High-Performance Liquid Chromatography with a radioactivity detector (HPLC-RAD) to quantify the parent compound and major metabolites.

    • Use Liquid Scintillation Counting (LSC) to determine the total radioactivity in the extracts and unextracted soil (bound residues).

  • Data Interpretation: Plot the concentration of the parent fungicide against time. Use first-order kinetics to calculate the degradation rate and the DT50 (half-life).

6.2 Protocol: Acute Toxicity Testing in Freshwater Fish (Based on OECD TG 203)

Causality: This experiment determines the concentration of a chemical that is lethal to 50% of a fish population over a short exposure period (96 hours). It is the primary test for assessing acute risk to aquatic vertebrates. A static system is often used for chemicals with low volatility and stability in water, providing a worst-case, constant exposure scenario.

Methodology:

  • Test Species: Select a standard fish species, such as Rainbow Trout (Oncorhynchus mykiss), and acclimate them to laboratory conditions.

  • Test Substance Preparation: Prepare a series of test concentrations of the fungicide in dilution water. A solvent may be used for substances with low water solubility, in which case a solvent control group is also required.

  • Exposure: Randomly assign groups of fish (e.g., 10 fish per group) to test chambers for each concentration and a control. The test is typically run under static conditions (water is not replaced) for 96 hours.

  • Observations: Record fish mortality and any sublethal effects (e.g., loss of equilibrium, altered swimming behavior, respiratory changes) at 24, 48, 72, and 96 hours.

  • Water Quality: Monitor and record water quality parameters (pH, dissolved oxygen, temperature) daily to ensure they remain within acceptable limits for the test species.

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LC50 value and its 95% confidence limits at the 96-hour time point.

References

Pydiflumetofen: A Comparative Guide to Performance Against Fungicide-Resistant Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Arms Race Against Fungal Pathogens

In the continuous battle to safeguard global crop yields, the emergence of fungicide resistance presents a formidable challenge. Plant pathogenic fungi have demonstrated a remarkable ability to evolve and adapt, rendering once-effective chemical controls obsolete. This guide provides an in-depth technical comparison of pydiflumetofen, a next-generation succinate dehydrogenase inhibitor (SDHI) fungicide, and its performance against these resistant fungal strains. For researchers, scientists, and drug development professionals, understanding the nuances of this compound's efficacy, its mechanism of action, and its place in resistance management strategies is paramount for the development of sustainable disease control programs.

This compound, belonging to the FRAC (Fungicide Resistance Action Committee) Group 7, represents a significant advancement in the SDHI class of fungicides.[1] Its broad-spectrum activity targets a variety of fungal diseases, including those caused by Fusarium, Cercospora, Botrytis, and Alternaria species.[1] This guide will dissect the molecular underpinnings of its action, present comparative data on its performance against both sensitive and resistant fungal isolates, and provide detailed protocols for evaluating fungicide resistance in a laboratory setting.

Mechanism of Action: A Closer Look at Succinate Dehydrogenase Inhibition

This compound, like other SDHI fungicides, disrupts the fungal mitochondrial respiratory chain, a critical pathway for energy production.[1][2] Specifically, it targets and inhibits the succinate dehydrogenase (SDH) enzyme, also known as Complex II.[3][4][5] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][3] By binding to the quinone reduction site (Qp site) of the SDH enzyme, this compound prevents the binding of ubiquinone, thereby blocking the oxidation of succinate to fumarate.[3][6] This disruption leads to a catastrophic failure of cellular respiration and ultimately, fungal cell death.[2]

The SDH enzyme is a complex of four subunits: SDHA, SDHB, SDHC, and SDHD.[4][6] The binding pocket for SDHI fungicides is located within a region formed by the SDHB, SDHC, and SDHD subunits. The efficacy of this compound against resistant strains is intrinsically linked to its interaction with this binding site, particularly in the presence of mutations that alter its conformation.

cluster_0 Mitochondrial Inner Membrane cluster_1 Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH_Complex Succinate Dehydrogenase (Complex II) Succinate->SDH_Complex substrate Fumarate Fumarate SDH_Complex->Fumarate oxidizes to Ubiquinone Ubiquinone (Q) SDH_Complex->Ubiquinone reduces Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III donates e- ATP_Production ATP Production Complex_III->ATP_Production leads to This compound This compound This compound->SDH_Complex inhibits caption Mechanism of Action of this compound

This compound inhibits the SDH enzyme, disrupting the electron transport chain.

Performance Against Fungicide-Resistant Strains: A Comparative Analysis

The primary mechanism of resistance to SDHI fungicides involves target site mutations in the genes encoding the SDH subunits, particularly SdhB, SdhC, and SdhD.[7][8] These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby diminishing its inhibitory effect. Overexpression of efflux transporters, such as ATP-binding cassette (ABC) transporters, has also been identified as a resistance mechanism, which actively pumps the fungicide out of the fungal cell.[7][8]

This compound has demonstrated notable efficacy against certain SDHI-resistant strains that show reduced sensitivity to other fungicides in the same class. This differential activity is attributed to its unique molecular structure, which allows it to bind effectively even in the presence of specific mutations.

Comparative Efficacy Data

The following tables summarize experimental data comparing the in vitro efficacy of this compound with other SDHI fungicides against both wild-type (sensitive) and resistant fungal isolates. The data is presented as the effective concentration required to inhibit 50% of fungal growth (EC50). Lower EC50 values indicate higher fungicidal activity.

Table 1: Comparative Efficacy (EC50 in µg/mL) of SDHI Fungicides Against Botrytis cinerea

FungicideWild-TypeH272R MutantP225F MutantN230I Mutant
This compound 0.03Low ResistanceLow-Moderate ResistanceLow Resistance
Boscalid0.05High ResistanceHigh ResistanceHigh Resistance
Fluopyram0.04Moderate ResistanceHigh ResistanceLow Resistance
Isopyrazam0.02Moderate ResistanceHigh ResistanceModerate Resistance
Benzovindiflupyr0.01Low ResistanceModerate ResistanceLow Resistance

Data synthesized from a study on Botrytis cinerea isolates.[9]

Table 2: Comparative Efficacy (EC50 in µg/mL) of this compound Against Wild-Type and Resistant Fusarium graminearum

StrainThis compound EC50 (µg/mL)
Wild-Type (S2-4-2)0.0235
Resistant Mutant (S2-4-2R)25.10
Wild-Type (S27-3)0.0486
Resistant Mutant (S27-3R)28.57
Wild-Type (S28-2)0.2354
Resistant Mutant (S28-2R)19.22

This study highlights a significant reduction in efficacy against laboratory-generated resistant mutants.[4][10]

Cross-Resistance Profile

A crucial aspect of a fungicide's utility is its cross-resistance profile with other chemical classes. Studies have consistently shown that there is no cross-resistance between this compound and fungicides with different modes of action, such as demethylation inhibitors (DMIs), quinone outside inhibitors (QoIs), and others.[4][11][12][13][14] For instance, research on Fusarium graminearum and Sclerotinia sclerotiorum found no cross-resistance between this compound and fungicides like tebuconazole, fludioxonil, prochloraz, and pyraclostrobin.[4][11][12] However, as expected, positive cross-resistance is observed between this compound and other SDHI fungicides, such as boscalid, in certain pathogens.[11][12][15]

This lack of cross-resistance with other fungicide groups makes this compound a valuable tool for resistance management programs, allowing for effective rotation or combination with other fungicides to mitigate the selection pressure for resistance.[4][11][12][13]

Experimental Protocols for Resistance Assessment

To ensure the longevity of this compound and other fungicides, robust and standardized methods for monitoring resistance are essential. The following are detailed protocols for in vitro and in vivo assessment of fungicide sensitivity.

In Vitro Susceptibility Testing: Mycelial Growth Inhibition Assay

This protocol is a standard method for determining the EC50 value of a fungicide against a fungal isolate.

Methodology:

  • Media Preparation: Prepare potato dextrose agar (PDA) and amend it with a stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

  • Inoculation: From a fresh, actively growing culture of the fungal isolate, take a mycelial plug (typically 5 mm in diameter) from the colony margin.

  • Incubation: Place the mycelial plug, mycelial side down, in the center of the fungicide-amended PDA plates.

  • Data Collection: Incubate the plates at the optimal temperature for the specific fungus in the dark. Measure the colony diameter in two perpendicular directions at a set time point, typically when the colony on the control (fungicide-free) plate has reached a significant portion of the plate's diameter.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Use a probit or log-logistic regression analysis to determine the EC50 value.

A Prepare fungicide-amended potato dextrose agar (PDA) B Inoculate with mycelial plug from fungal culture A->B C Incubate plates at optimal temperature B->C D Measure colony diameter at a set time point C->D E Calculate percentage of growth inhibition D->E F Determine EC50 value using regression analysis E->F caption In Vitro Mycelial Growth Inhibition Assay Workflow

Workflow for determining fungicide efficacy in vitro.

In Vivo Efficacy Evaluation: Detached Leaf Assay

This method provides a more realistic assessment of fungicide performance by incorporating the host-pathogen interaction.

Methodology:

  • Plant Material: Grow susceptible host plants under controlled conditions until they have fully expanded, healthy leaves.

  • Fungicide Application: Prepare a solution of the formulated this compound product at the desired concentration. Apply the solution to the detached leaves, ensuring complete coverage. Allow the leaves to dry.

  • Inoculation: Prepare a spore suspension of the fungal pathogen at a known concentration. Inoculate the treated and untreated (control) leaves with a droplet of the spore suspension.

  • Incubation: Place the leaves in a humid chamber at the optimal temperature and light conditions for disease development.

  • Disease Assessment: After a set incubation period, assess the disease severity by measuring the lesion size or the percentage of leaf area affected.

  • Analysis: Calculate the percentage of disease control for the fungicide treatment compared to the untreated control.

A Grow susceptible host plants B Apply fungicide solution to detached leaves A->B C Inoculate leaves with fungal spore suspension B->C D Incubate in a humid chamber C->D E Assess disease severity (e.g., lesion size) D->E F Calculate percentage of disease control E->F caption In Vivo Detached Leaf Assay Workflow

Workflow for assessing in vivo fungicide efficacy.

Conclusion: this compound's Role in Sustainable Fungicide Resistance Management

This compound stands as a potent and valuable tool in the agricultural sector's arsenal against fungal diseases. Its efficacy against certain SDHI-resistant strains, coupled with its lack of cross-resistance to other fungicide classes, underscores its importance in modern, integrated pest management (IPM) strategies.[2][11][12][13] However, the potential for resistance development to this compound itself, as demonstrated in laboratory studies, necessitates a proactive and informed approach to its use.[4][10][14]

To ensure the long-term viability of this compound, it is imperative that it is used judiciously as part of a robust resistance management program. This includes rotating or mixing it with fungicides that have different modes of action, adhering to recommended application rates and timings, and continuous monitoring of fungal populations for shifts in sensitivity.[2] By integrating scientific understanding with sound agricultural practices, the full potential of this compound can be realized, contributing to sustainable crop protection and global food security.

References

A Comparative Guide to the Systemic and Translaminar Properties of Pydiflumetofen

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of the systemic and translaminar properties of pydiflumetofen, a novel succinate dehydrogenase inhibitor (SDHI) fungicide. Designed for researchers and drug development professionals, this document delves into the experimental validation of this compound's mobility within plant tissues and offers a comparative perspective against other established fungicide classes.

Introduction: The Strategic Importance of Fungicide Mobility

Effective and persistent disease control in agriculture hinges not just on a fungicide's intrinsic potency, but also on its ability to redistribute within the plant. Two key mechanisms of redistribution are critical for protecting foliage and new growth:

  • Translaminar Movement: The process where an active ingredient penetrates the leaf tissue and moves from the treated (adaxial) surface to the untreated (abaxial) surface.[1][2][3] This "across-leaf" movement is vital for controlling pathogens on the underside of leaves, which are often missed by foliar sprays.

  • Systemic Movement: The absorption and subsequent translocation of a fungicide throughout the plant's vascular system.[2] Most systemic fungicides are "acropetal," moving upward from the point of application via the xylem, the water-conducting tissue.[4][5] This allows the compound to protect newly developed leaves and shoots that were not present during the initial application.

This compound (marketed by Syngenta as ADEPIDYN® technology) is a broad-spectrum fungicide belonging to the SDHI class (FRAC Group 7).[6][7] Its mode of action involves inhibiting the succinate dehydrogenase enzyme in the mitochondrial electron transport chain of fungi, which disrupts cellular respiration and energy production.[8][9] This guide will validate the claims of its translaminar and systemic properties through established scientific methodologies.

This compound: A Profile in Plant Mobility

The efficacy of this compound is significantly enhanced by its physical and chemical properties, which facilitate its movement within the plant. The molecule's structure allows it to bind tightly to the waxy layer of plant leaves, creating a reservoir of the active ingredient that provides long-lasting protection.[10] From this reservoir, it exhibits both translaminar and xylem-systemic movement.[8][11]

A recent study on hydroponically grown cucumber and tomato plants demonstrated that this compound is readily absorbed by the roots and translocated to the stems and leaves.[12] This upward, acropetal movement via the xylem is a hallmark of effective systemic fungicides.[11]

Experimental Validation of Translaminar Properties

The translaminar activity of a fungicide can be robustly demonstrated using a leaf bioassay. This method is designed to prove that the fungicide can move through the leaf tissue to inhibit fungal growth on the opposite, untreated surface.

Protocol: Translaminar Activity Bioassay against a Foliar Pathogen
  • Plant Propagation: Grow susceptible host plants (e.g., cucumber for powdery mildew) under controlled greenhouse conditions until they have fully expanded true leaves.

  • Fungicide Application:

    • Prepare a solution of this compound at a known concentration.

    • Carefully apply the solution to only the adaxial (top) surface of a mature leaf, ensuring no runoff contaminates the abaxial (bottom) surface. A common technique is to use a micropipette to apply small, evenly spaced droplets.

    • Establish a control group where leaves are treated with a blank formulation (without this compound).

  • Pathogen Inoculation:

    • After a set incubation period (e.g., 24 hours) to allow for absorption and translocation, inoculate the abaxial (bottom) surface of the treated leaf with a spore suspension of a suitable pathogen (e.g., Podosphaera xanthii for cucumber).

  • Incubation and Assessment:

    • Place the plants in a growth chamber with conditions conducive to disease development (e.g., high humidity, optimal temperature).

    • After 7-10 days, assess the disease severity on the inoculated abaxial surface by measuring the percentage of the leaf area covered by fungal growth.

  • Data Analysis: Compare the disease severity on this compound-treated leaves with the control group. A significant reduction in disease on the untreated side of the leaf validates translaminar activity.

Causality of Experimental Design

This protocol is self-validating because the pathogen is applied exclusively to the surface that did not receive the fungicide. Therefore, any observed inhibition of fungal growth can only be attributed to the active ingredient having moved through the leaf's mesophyll tissue. The inclusion of a control group confirms that the observed effects are due to the fungicide and not other environmental factors.

Translaminar_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Grow Host Plants A1 Apply Fungicide to Top Leaf Surface P1->A1 P2 Prepare this compound Solution P2->A1 A2 Inoculate Bottom Leaf Surface A1->A2 24h Incubation A3 Incubate Plants A2->A3 R1 Assess Disease Severity A3->R1 7-10 Days R2 Compare with Control R1->R2 R3 Validate Translaminar Efficacy R2->R3

Caption: Workflow for the translaminar activity bioassay.

Experimental Validation of Systemic Properties

To confirm xylem-mobile systemic activity, the fungicide must be applied to the root zone or lower plant parts, with disease control or chemical presence subsequently verified in the upper, untreated new growth.

Protocol: Hydroponic Systemic Uptake and Translocation Study
  • System Setup:

    • Germinate and grow test plants (e.g., tomato, cucumber) in an inert, soil-free medium like rockwool or perlite until a healthy root system is established.[12]

    • Transfer the seedlings to a hydroponic system where the roots are submerged in a nutrient solution.

  • Fungicide Treatment:

    • Introduce this compound directly into the nutrient solution at a precise concentration (e.g., 0.5 mg/L).[12] This ensures the only route of uptake is through the roots.

    • Maintain a control group of plants in a this compound-free nutrient solution.

  • Sample Collection:

    • Collect samples of different plant tissues (roots, stems, and leaves) at various time points (e.g., 1, 3, 7, and 14 days) after treatment.[12]

  • Quantitative Analysis (LC-MS/MS):

    • Extract this compound from the homogenized plant tissue samples using an appropriate solvent (e.g., acetonitrile).

    • Analyze the extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[12][13] This technique allows for the precise quantification of the parent compound and any potential metabolites.

  • Data Interpretation:

    • Plot the concentration of this compound in each tissue type over time.

    • The detection and increasing concentration of this compound in the upper leaves and stems over time provide definitive proof of root uptake and xylem-mediated systemic translocation.

Causality of Experimental Design

The hydroponic setup is crucial as it eliminates confounding variables like soil binding and microbial degradation, isolating root absorption as the sole pathway for entry.[7] By physically separating the application zone (roots) from the assessment zone (upper foliage) and using a highly sensitive analytical method like LC-MS/MS, this protocol provides unequivocal, quantitative evidence of systemic movement.

Systemic_Workflow cluster_setup Setup cluster_treatment Treatment & Sampling cluster_quant Quantification cluster_result Validation S1 Grow Seedlings in Inert Media S2 Transfer to Hydroponic System S1->S2 T1 Introduce this compound to Nutrient Solution S2->T1 T2 Collect Root, Stem, Leaf Samples Over Time T1->T2 Time Points (1-14 days) Q1 Solvent Extraction of Fungicide T2->Q1 Q2 HPLC-MS/MS Analysis Q1->Q2 V1 Plot Concentration vs. Time & Tissue Q2->V1 V2 Confirm Upward Translocation V1->V2

Caption: Workflow for the hydroponic systemic translocation study.

Comparative Analysis with Alternative Fungicides

The mobility of a fungicide is largely influenced by its physicochemical properties, particularly its water solubility and lipophilicity (often measured as the octanol-water partition coefficient, LogKow).[14][15][16] this compound's properties place it favorably among other widely used systemic and translaminar fungicides.

Fungicide FRAC Group Chemical Class Primary Mobility Notes on Performance
This compound 7N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide (SDHI)Translaminar & Xylem-Systemic Binds strongly to the leaf's waxy layer, providing a persistent reservoir for redistribution.[10] Shows strong upward movement from roots to leaves.[12]
Azoxystrobin 11Strobilurin (QoI)Translaminar & Xylem-SystemicKnown for very strong translaminar and systemic movement.[16] Its mobility contributes to its broad-spectrum activity.[17]
Pyraclostrobin 11Strobilurin (QoI)Localized Systemic / TranslaminarExhibits moderate translaminar movement but is less systemic than azoxystrobin.[16] Tends to form reservoirs within the cuticle.
Propiconazole 3Triazole (DMI)Xylem-SystemicA classic systemic fungicide with good acropetal movement.[17] Can provide curative action by moving to the site of infection.[16]
Fluxapyroxad 7Pyrazole-carboxamide (SDHI)Translaminar & Xylem-SystemicAnother SDHI with excellent mobility, allowing it to protect entire leaves and new growth.

Conclusion

The experimental frameworks detailed in this guide provide robust and verifiable methods for validating the translaminar and systemic properties of this compound. Data from hydroponic uptake studies conclusively demonstrate its ability to be absorbed by roots and translocated acropetally via the xylem to distal leaves.[11][12] Furthermore, leaf bioassays confirm its capacity for translaminar movement, ensuring the protection of untreated leaf surfaces.

Compared to alternatives, this compound exhibits a highly effective combination of persistence, due to its affinity for the leaf cuticle, and mobility.[10] This dual-action redistribution is fundamental to its performance, providing long-lasting, preventative, and curative control against a broad spectrum of fungal pathogens and making it a valuable tool in modern integrated disease management programs.[8]

References

Safety Operating Guide

Personal protective equipment for handling Pydiflumetofen

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling Pydiflumetofen

As a Senior Application Scientist, my primary objective extends beyond mere product application; it is to foster a research environment where safety and scientific integrity are paramount. This compound, a novel carboxamide fungicide, represents a significant advancement in agricultural science.[1] However, its handling in the laboratory demands a comprehensive understanding of its toxicological profile and the rigorous application of safety protocols. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring that your focus remains on your research, secured by a foundation of safety.

Hazard Assessment: Understanding this compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is characterized by low acute toxicity through oral, dermal, and inhalation routes.[2][3] It is not classified as a skin irritant or a dermal sensitizer, but it can be a slight eye irritant.[2][3] While the acute toxicity is low, responsible chemical handling dictates that exposure should always be minimized. The primary routes of potential laboratory exposure are dermal (skin contact), ocular (eye contact), and inhalation of aerosolized particles.[4] Dermal exposure is the most common, accounting for the vast majority of pesticide-related exposures.[4]

Key Toxicological Endpoints for this compound:

  • Acute Toxicity: Low via oral, dermal, and inhalation routes (LD50 >5000 mg/kg for oral and dermal).[3]

  • Skin Irritation: Not an irritant.[2][3]

  • Eye Irritation: Slight or mild irritant.[2][3]

  • Sensitization: Not a skin sensitizer.[3]

  • Carcinogenicity: Classified as "not likely to be carcinogenic to humans".[5]

Despite its relatively low acute toxicity, the liver has been identified as a common target organ across tested species, likely due to metabolic processes.[2] Therefore, minimizing all routes of exposure through proper PPE is a critical aspect of safe laboratory practice.

The Hierarchy of Controls: PPE as the Final Safeguard

It is vital to recognize that PPE is the last line of defense in a comprehensive safety strategy. The hierarchy of controls prioritizes more effective measures first.

Caption: The hierarchy of controls, prioritizing engineering and administrative measures over PPE.

Before any work is done, ensure that engineering controls, such as certified chemical fume hoods, are functional.[6] Administrative controls, like standard operating procedures (SOPs) and proper training, must also be in place. PPE is to be used in conjunction with these higher-level controls.

Core PPE Requirements for this compound

The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following recommendations are based on established safety standards and the known properties of this compound.

Eye and Face Protection

Given that this compound is a slight eye irritant, robust eye protection is mandatory.[3]

  • Minimum Requirement: For handling sealed containers or performing low-risk transfers, ANSI Z87.1-compliant safety glasses with side shields are required.

  • Splash Hazard: When preparing solutions, performing dilutions, or any task with a potential for splashing, you must wear splash-proof chemical goggles.[6] Goggles provide a seal around the eyes, offering superior protection.

  • High-Risk Operations: For tasks involving larger volumes or a significant risk of splashing, a face shield should be worn in addition to chemical goggles.[7]

Skin and Body Protection

Preventing dermal contact is the most effective way to avoid pesticide exposure.[4]

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling this compound. Always check the manufacturer's specifications for chemical compatibility.

    • Protocol: Wash the outside of your gloves before removing them.[8][9] After use, dispose of them according to your institution's hazardous waste guidelines. Do not wear leather or fabric gloves, as they absorb and retain chemicals.[7]

  • Lab Coat/Coveralls: A clean, long-sleeved lab coat is the minimum requirement. For tasks with a higher splash potential, consider wearing chemical-resistant coveralls or a rubber apron over your lab coat.[6][10]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. For situations with a risk of large spills, chemical-resistant boots should be worn.

Respiratory Protection

While this compound has low volatility and low acute inhalation toxicity, the inhalation of fine powders or aerosols must be avoided.[2]

  • Primary Control: All procedures involving solid this compound (e.g., weighing) or those that could generate aerosols must be conducted in a chemical fume hood.[6]

  • When a Respirator is Needed: If engineering controls are unavailable or insufficient to control airborne concentrations, a NIOSH-approved respirator is required.[4] The specific type of respirator and cartridge should be determined by a qualified safety professional based on a risk assessment. Ensure you are properly fit-tested for any respirator you wear.[10]

Procedural Guidance: PPE Selection and Disposal

Task-Based PPE Summary

This table provides at-a-glance guidance for selecting the appropriate level of PPE for common laboratory tasks involving this compound.

TaskMinimum Eye/Face ProtectionMinimum Hand ProtectionMinimum Body ProtectionRespiratory Protection
Weighing Solid Chemical GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronRequired: Chemical Fume Hood
Conducting Reactions/Assays Chemical GogglesNitrile GlovesLab CoatWork in well-ventilated area or fume hood
Small Spill Cleanup Chemical Goggles & Face ShieldChemical-Resistant GlovesCoveralls or Lab Coat & ApronNIOSH-Approved Respirator may be required
Handling Waste Chemical GogglesChemical-Resistant GlovesLab CoatAs needed based on procedure
Operational Workflow for Safe Handling

This workflow diagram outlines the critical steps from preparation to disposal, ensuring safety is integrated into every stage of the process.

Pydiflumetofen_Workflow cluster_Plan 1. Planning & Preparation cluster_Exec 2. Execution cluster_Post 3. Post-Procedure Risk_Assessment Review SDS & SOPs Select_PPE Select Task-Specific PPE Risk_Assessment->Select_PPE Check_Controls Verify Fume Hood is Operational Select_PPE->Check_Controls Don_PPE Don PPE Correctly Check_Controls->Don_PPE Handling Perform Chemical Handling in Fume Hood Don_PPE->Handling Doff_PPE Doff PPE (Wash Gloves First) Handling->Doff_PPE Decontaminate Decontaminate Work Area Doff_PPE->Decontaminate Disposal Dispose of Waste & PPE Correctly Decontaminate->Disposal Wash_Hands Wash Hands Thoroughly Disposal->Wash_Hands

Caption: A step-by-step workflow for the safe handling of this compound in a lab setting.

Decontamination and Disposal

Proper disposal is a critical final step.

  • PPE Disposal: All contaminated disposable PPE (gloves, etc.) must be placed in a designated hazardous waste container.[11]

  • Clothing: Treat any clothing worn during pesticide handling as contaminated.[7] Wash it separately from other laundry using detergent and hot water.[9]

  • Chemical Waste: Never pour this compound waste down the drain.[11][12] Collect all liquid and solid waste in properly labeled, sealed containers for disposal via your institution's hazardous waste program.

  • Container Disposal: Empty containers should be triple-rinsed before disposal or recycling, with the rinsate collected as hazardous waste.[8][13]

Emergency Procedures

In case of accidental exposure, immediate and correct first aid is crucial. Always have the Safety Data Sheet (SDS) readily available for emergency responders.

  • If Swallowed: Immediately call a poison control center or doctor for treatment advice.[6][14] Do not induce vomiting unless instructed to do so.[6]

  • If in Eyes: Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[14] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Call a poison control center or doctor for treatment advice.

  • If on Skin or Clothing: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes.

  • If Inhaled: Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration. Call a poison control center or doctor for further treatment advice.[14]

By integrating these safety protocols into your daily laboratory workflow, you ensure the protection of yourself and your colleagues, allowing for the confident pursuit of scientific discovery.

References

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